3-Nitrophenanthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRHWWUDRYJODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075073 | |
| Record name | Phenanthrene, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17024-19-0 | |
| Record name | 3-Nitrophenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17024-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthrene, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17024-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Nitrophenanthrene via Direct Nitration and Chromatographic Separation
Abstract
The synthesis of specific isomers of nitrophenanthrene is a significant challenge in organic chemistry, driven by their utility as precursors in the development of novel pharmaceuticals, dyes, and materials. This technical guide provides an in-depth exploration of the synthesis of 3-nitrophenanthrene from phenanthrene. Contrary to a simple regioselective process, the direct electrophilic nitration of the phenanthrene core yields a complex mixture of all five possible mononitro isomers. This document details the underlying principles of electrophilic substitution on polycyclic aromatic hydrocarbons (PAHs), presents a validated protocol for the mononitration of phenanthrene, and focuses critically on the chromatographic techniques required for the isolation and purification of the 3-nitro isomer. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a practical and theoretically grounded understanding of this challenging transformation.
Theoretical Framework: The Challenge of Regioselectivity in Phenanthrene Nitration
The introduction of a nitro group onto an aromatic ring proceeds via the electrophilic aromatic substitution (EAS) mechanism. This process is fundamentally a three-step sequence:
-
Generation of the Electrophile: Concentrated nitric acid (HNO₃) is protonated by a stronger acid, typically sulfuric acid (H₂SO₄), to form an unstable intermediate that loses water to generate the potent electrophile, the nitronium ion (NO₂⁺).
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the phenanthrene ring attacks the nitronium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base, such as the hydrogen sulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring system.
While the mechanism is straightforward, the regiochemical outcome for a polycyclic system like phenanthrene is not. Phenanthrene has five distinct positions available for substitution (C1, C2, C3, C4, and C9/C10). The kinetic product distribution is governed by the relative stability of the sigma complex formed upon attack at each position.
Classic studies, notably by Dewar and Warford, have demonstrated that the direct nitration of phenanthrene in acetic anhydride results in a mixture of all five mononitro isomers.[1][2] The distribution is not random but reflects the calculated electron densities and stabilities of the cationic intermediates.
| Isomer | Relative Yield (%) |
| 9-Nitrophenanthrene | ~32% |
| 1-Nitrophenanthrene | ~26% |
| This compound | ~20% |
| 2-Nitrophenanthrene | ~12% |
| 4-Nitrophenanthrene | ~10% |
| Table 1: Typical isomer distribution in the mononitration of phenanthrene.[1] |
This distribution underscores a critical reality: there is no simple, one-step method to selectively synthesize this compound as the major product via direct nitration. Consequently, the synthetic strategy must embrace the formation of this isomeric mixture, placing paramount importance on the subsequent purification and isolation stages.
Alternative multi-step, regioselective syntheses exist for specific derivatives, such as the Ullmann coupling approach to 3,6-dinitrophenanthrene, but these fall outside the scope of direct synthesis from the parent hydrocarbon.[3]
Visualizing the Core Chemistry
Reaction Mechanism: Formation of this compound
The following diagram illustrates the mechanistic pathway for the formation of the 3-nitro isomer. It is crucial to recognize that analogous pathways occur simultaneously at the other four positions, leading to the product mixture described above.
Figure 1: Mechanism of electrophilic nitration at the C3 position of phenanthrene.
Experimental Protocol: Mononitration of Phenanthrene
This protocol is designed to favor the formation of mononitro products while minimizing dinitration and the formation of adducts.[1][4] The procedure will yield a mixture of isomers requiring subsequent purification.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenanthrene (C₁₄H₁₀) | >98% | Sigma-Aldrich | Ensure finely powdered |
| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent | Fisher Scientific | Anhydrous |
| Nitric Acid (HNO₃), fuming | >90% | VWR | Handle with extreme care |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Merck | For extraction |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For neutralization |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For chromatography |
3.2. Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5.0 g (28.0 mmol) of phenanthrene in 100 mL of acetic anhydride.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Nitrating Agent Preparation: In the dropping funnel, carefully add 1.5 mL (~35.7 mmol) of fuming nitric acid to 10 mL of cold acetic anhydride.
-
Controlled Addition: Add the nitric acid solution dropwise to the stirred phenanthrene solution over a period of 30-40 minutes. Crucially, maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.
-
Workup - Quenching: Slowly and carefully pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. A yellow precipitate (the crude isomer mixture) should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Workup - Neutralization: Combine the organic layers and wash sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL) until effervescence ceases, and finally with brine (1 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow-orange solid, which is the crude mixture of mononitrophenanthrene isomers.
The Critical Step: Isolation and Purification of this compound
The separation of structurally similar, non-polar isomers is a significant challenge. Standard silica gel chromatography may provide initial enrichment, but achieving high purity of the 3-nitro isomer typically requires High-Performance Liquid Chromatography (HPLC) with a stationary phase capable of π-π interactions.[5][6]
4.1. Initial Enrichment: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the gradient system, collecting fractions and analyzing them by TLC. Combine fractions containing the desired isomer profile. This step will likely not fully resolve this compound from the 2- and 4- isomers but can help remove the more distinct 9- and 1- isomers.
4.2. High-Purity Isolation: Preparative HPLC
-
Rationale: Standard C18 (ODS) columns separate primarily based on hydrophobicity, which is nearly identical for these isomers. A phenyl-functionalized stationary phase (e.g., Phenyl-Hexyl) provides an alternative separation mechanism through π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic system of the nitrophenanthrenes, enabling finer resolution.[6]
-
System Parameters (Example):
-
Column: Phenyl-Hexyl preparative column (e.g., 10 µm, 250 x 21.2 mm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 85:15 v/v). Methanol is often preferred over acetonitrile as it can enhance π-π interactions.[6]
-
Flow Rate: 5-10 mL/min (adjusted for column size).
-
Detection: UV detector set at 254 nm.
-
-
Procedure: Dissolve the enriched fraction from the flash chromatography in the mobile phase. Perform multiple injections onto the preparative HPLC system, collecting the fraction corresponding to the peak of this compound. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Figure 2: Experimental workflow for the purification of this compound.
Characterization and Validation
Confirmation of the isolated product's identity and purity is essential.
-
Appearance: Pale yellow crystalline solid.
-
Molecular Formula: C₁₄H₉NO₂
-
Molecular Weight: 223.23 g/mol [7]
-
¹H NMR (in CDCl₃): The proton NMR spectrum is the most definitive tool for distinguishing isomers. The 3-nitro isomer will exhibit a unique set of doublets and multiplets in the aromatic region (typically δ 7.5-9.0 ppm). The precise splitting pattern and coupling constants for the protons on the nitro-substituted ring and the adjacent rings provide an unambiguous fingerprint.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺) at m/z = 223.
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorbances for the asymmetric and symmetric N-O stretching of the nitro group at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Conclusion
The synthesis of this compound from phenanthrene is a prime example of a process where controlling regioselectivity is secondary to mastering purification. Direct nitration inevitably produces a statistical mixture of all five mononitro isomers, with the 3-nitro isomer constituting a significant but not dominant fraction. The technical challenge, therefore, shifts from the reaction vessel to the chromatography system. This guide outlines a reliable method for producing the isomeric mixture and emphasizes the use of specialized HPLC stationary phases, such as phenyl-hexyl, which leverage π-π interactions to achieve the difficult separation required. Successful isolation and rigorous characterization provide a pathway to this valuable synthetic intermediate, opening doors for its application in medicinal chemistry and advanced materials science.
References
- Dewar, M. J. S., & Warford, E. W. T. (1956). Electrophilic Substitution. Part III. The nitration of phenanthrene. Journal of the Chemical Society (Resumed), 3570. [URL: https://pubs.rsc.org/en/content/articlelanding/1956/jr/jr9560003570]
- Dewar, M. J. S., & Warford, E. W. T. (1956). Electrophilic Substitution. Part III. The nitration of phenanthrene. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/1956/jr/jr9560003570]
- Lane, D. M., Richards, K. E., Wright, G. J., & Fischer, A. (1978). Nitration of Phenanthrene in Acetic Anhydride. ConnectSci. [URL: http://www.connectsci.com/paper/10.1071/CH9782737]
- Dewar, M. J. S., & Warford, E. W. T. (1956). 688. Electrophilic substitution. Part III. The nitration of phenanthrene. Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1956/JR/jr9560003570]
- Gagnon, D. J., & Van Houten, J. (2022). Synthesis of an Anion Receptor Using 3,6-Diaminophenanthrene as a Scaffold. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6648]
- Dewar, M. J. S., Mole, T., Urch, D. S., & Warford, E. W. T. (1956). 689. Electrophilic substitution. Part IV. The nitration of diphenyl, chrysene, benzo[a]pyrene, and anthanthrene. Journal of the Chemical Society (Resumed). [URL: https://www.scilit.net/article/2a66e625a259c118671607590d9a6078]
- Lane, D. M., et al. (1978). Nitration of phenanthrene in acetic anhydride. ResearchGate. [URL: https://www.researchgate.net/publication/250428178_Nitration_of_phenanthrene_in_acetic_anhydride]
- Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. NACALAI TESQUE, INC. [URL: https://www.nacalai.co.jp/global/cosmosil/pdf/COSMOSIL_Technical_Note_7.pdf]
- Floyd, A. J., Dyke, S. F., & Ward, S. E. (1976). The synthesis of phenanthrenes. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60303a002]
- Coffey, S. (1964). Aromatic Compounds with Three Fused Carbocyclic Ring Systems: Anthracene, Phenanthrene, and Related Compounds. University of Bath's research portal. [URL: https://researchportal.bath.ac.uk/en/publications/aromatic-compounds-with-three-fused-carbocyclic-ring-systems-an]
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- Request PDF. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [URL: https://www.researchgate.net/publication/286001049_Sensitive_determination_of_nitrophenol_isomers_by_reverse-phase_high-performance_liquid_chromatography_in_conjunction_with_liquid-liquid_extraction]
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- Gilbertson, J. J., Allen, R. W., & Gribble, G. W. (2019). A Simple Synthesis of Phenanthrene. ResearchGate. [URL: https://www.researchgate.net/publication/338006199_A_Simple_Synthesis_of_Phenanthrene]
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- Zhang, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ResearchGate. [URL: https://www.researchgate.net/publication/373678567_Regioselective_synthesis_of_3-nitroindoles_under_non-acidic_and_non-metallic_conditions]
- Eberson, L., & Radner, F. (1987). Nitration of Polycyclic Aromatic Hydrocarbons by Dinitrogen Tetraoxide. II. Synthetic and Mechanistic Aspects. ResearchGate. [URL: https://www.researchgate.net/publication/254181878_Nitration_of_Polycyclic_Aromatic_Hydrocarbons_by_Dinitrogen_Tetraoxide_II_Synthetic_and_Mechanistic_Aspects]
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3-Nitrophenanthrene in Diesel Exhaust Particles: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diesel engine exhaust is a complex mixture of gases and particulate matter, recognized as a significant contributor to urban air pollution and a concern for human health. Among the myriad of compounds present in diesel exhaust particles (DEPs), nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are of particular toxicological interest due to their potent mutagenic and carcinogenic properties. This technical guide provides an in-depth exploration of 3-nitrophenanthrene, a prominent nitro-PAH found in DEPs. We will delve into its formation during diesel combustion, present state-of-the-art analytical methodologies for its detection and quantification, elucidate its metabolic activation pathways and toxicological mechanisms, and provide quantitative data on its prevalence. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating the environmental health impacts of diesel emissions and developing strategies for mitigation and therapeutic intervention.
Introduction: The Significance of this compound in Diesel Exhaust
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is one of the most abundant PAHs in diesel exhaust.[1] Through nitration reactions occurring during the high-temperature, high-pressure combustion process within a diesel engine, or subsequently in the atmosphere, phenanthrene is converted to its nitrated derivatives, including this compound.[2] These nitro-PAHs are of heightened concern compared to their parent PAHs because the addition of a nitro group can significantly enhance their biological activity, often transforming them into direct-acting mutagens.
From a toxicological standpoint, this compound is a potent genotoxic agent. Its carcinogenicity is not inherent but arises from its metabolic activation within the body to reactive intermediates that can covalently bind to DNA, forming DNA adducts.[3] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. Understanding the presence, analytical chemistry, and toxicology of this compound is therefore crucial for assessing the health risks associated with diesel exhaust exposure and for the development of biomarkers and potential therapeutic strategies.
Formation and Occurrence in Diesel Exhaust Particles
The formation of this compound in diesel exhaust is a complex process influenced by engine operating conditions, fuel composition, and the presence of after-treatment systems.[4] The primary mechanism is believed to be the gas-phase reaction of phenanthrene with hydroxyl radicals in the presence of nitrogen oxides (NOx), which are abundant in diesel exhaust.
The concentration of this compound in diesel exhaust particles can vary significantly. Factors such as the type of diesel fuel (e.g., certification diesel vs. biodiesel blends) and the use of diesel particulate filters (DPFs) can influence emission levels.[4] While DPFs are effective at reducing particulate matter mass, their impact on the chemical composition, including nitro-PAH levels, is an area of ongoing research.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound in the complex matrix of diesel exhaust particles require sophisticated analytical techniques. The low concentrations and the presence of numerous interfering compounds necessitate methods with high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of semi-volatile organic compounds like this compound. The following provides a detailed protocol based on established methodologies.[4][5]
1. Sample Collection:
-
Collect diesel exhaust particles on quartz fiber filters using a high-volume sampler.
-
Store the filters in a clean, dark environment at -20°C until extraction to prevent degradation of the target analytes.
2. Sample Extraction:
-
Spike the filter with a known amount of an appropriate internal standard (e.g., deuterated this compound) to correct for extraction and analytical variability.
-
Perform Soxhlet extraction of the filter with dichloromethane (DCM) for 18-24 hours.
-
Alternatively, use pressurized liquid extraction (PLE) with DCM for a faster and more efficient extraction.
3. Sample Cleanup and Fractionation:
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Fractionate the extract using solid-phase extraction (SPE) with a silica gel cartridge.
-
Elute with a sequence of solvents of increasing polarity (e.g., hexane, hexane:DCM mixtures) to separate the nitro-PAH fraction from other interfering compounds.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: On-column injection is recommended to minimize thermal degradation of the analytes.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 223) and characteristic fragment ions of this compound.
5. Quantification:
-
Create a calibration curve using certified reference standards of this compound.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with fluorescence or chemiluminescence detection, offers an alternative and highly sensitive method for the analysis of nitro-PAHs.
1. Sample Preparation:
-
Follow the same sample collection and extraction procedures as for GC-MS analysis.
2. HPLC Analysis:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection:
-
Fluorescence Detection: Requires post-column reduction of the nitro group to a fluorescent amino group. This can be achieved using an online reduction column (e.g., packed with a platinum or palladium catalyst).
-
Chemiluminescence Detection: Offers very high sensitivity for nitro-PAHs.
-
3. Quantification:
-
Prepare a calibration curve using this compound standards.
-
Quantify the analyte based on the peak area relative to the calibration curve.
Toxicology and Mechanism of Action
The toxicity of this compound is intrinsically linked to its metabolic activation into reactive species that can damage cellular macromolecules, primarily DNA. The metabolic pathways involved are complex and involve a series of enzymatic reactions. While specific studies on this compound are limited, the metabolic activation of the structurally similar and well-studied 3-nitrobenzanthrone provides a robust model for understanding its toxicological mechanism.[3]
Metabolic Activation Pathways
The bioactivation of this compound is a multi-step process involving both Phase I and Phase II metabolic enzymes.[6][7][8]
Phase I Metabolism:
-
Nitroreduction: The primary activation step is the reduction of the nitro group to a hydroxylamino intermediate (3-hydroxylaminophenanthrene). This reaction is catalyzed by cytosolic reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, can also metabolize the aromatic rings of phenanthrene, leading to the formation of dihydrodiols and phenols.[9][10]
Phase II Metabolism:
-
The hydroxylamino intermediate can be further activated by Phase II enzymes through O-esterification.
-
O-acetylation: N-acetyltransferases (NATs) can acetylate the hydroxylamino group, forming a reactive N-acetoxyarylamine.
-
O-sulfonation: Sulfotransferases (SULTs) can sulfate the hydroxylamino group, forming a reactive N-sulfonyloxyarylamine.
These esterified intermediates are unstable and can spontaneously break down to form highly electrophilic nitrenium ions.
Caption: Metabolic activation pathway of this compound.
DNA Adduct Formation and Genotoxicity
The ultimate carcinogenic metabolites, the nitrenium ions, are highly reactive electrophiles that readily attack nucleophilic sites on DNA bases, primarily guanine and adenine.[11][12][13][14] This covalent binding results in the formation of bulky DNA adducts.
The major DNA adducts formed from 3-nitrobenzanthrone, and likely also from this compound, include:
-
N-(deoxyguanosin-8-yl)-3-aminobenzanthrone (dG-C8-ABA)
-
2-(deoxyguanosin-N2-yl)-3-aminobenzanthrone (dG-N2-ABA)
-
2-(deoxyadenosin-N6-yl)-3-aminobenzanthrone (dA-N6-ABA)
These DNA adducts can distort the DNA helix, interfering with normal DNA replication and transcription. If not repaired by the cell's DNA repair machinery, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in mutations (e.g., G:C to T:A transversions).[3] An accumulation of such mutations in critical genes, such as tumor suppressor genes and oncogenes, can ultimately lead to the development of cancer.
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In-Depth Technical Guide to the Toxicological Profile of 3-Nitrophenanthrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophenanthrene, a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of environmental contaminants, presents a significant toxicological concern due to its structural similarity to known potent mutagens and carcinogens. Although direct and extensive toxicological data for this compound is limited, this technical guide provides a comprehensive profile by leveraging data from structurally related nitro-PAHs, primarily 3-nitrofluoranthene and other nitrophenanthrene isomers. This guide synthesizes information on the presumed metabolic activation, genotoxicity, and carcinogenicity of this compound. Detailed experimental protocols for key toxicological assays are provided, and quantitative data from surrogate compounds are summarized to facilitate risk assessment. Metabolic pathways and experimental workflows are visualized to provide a clear understanding of the toxicological mechanisms. This document is intended to be an essential resource for professionals in toxicology, pharmacology, and drug development, enabling informed decision-making and guiding future research.
Introduction: The Environmental Concern of this compound
Phenanthrene is a three-ring polycyclic aromatic hydrocarbon (PAH) that is a product of incomplete combustion of organic materials.[1] Nitrated derivatives of PAHs, such as this compound, are formed through atmospheric reactions of PAHs with nitrogen oxides or are directly emitted from combustion sources like diesel engines.[2] While not as extensively studied as some other nitro-PAHs, the presence of this compound in the environment warrants a thorough toxicological evaluation due to the established potent mutagenic and carcinogenic properties of this class of compounds.[3][4] The position of the nitro group on the aromatic ring system significantly influences the biological activity of nitro-PAHs.[5] This guide will, therefore, draw heavily on data from other three-ring nitro-PAHs to construct a scientifically grounded, albeit inferred, toxicological profile of this compound.
Metabolic Activation: The Gateway to Toxicity
Like most nitro-PAHs, this compound is likely a pro-mutagen and pro-carcinogen, requiring metabolic activation to exert its toxic effects. The two primary pathways for the metabolic activation of nitro-PAHs are nitroreduction and ring oxidation.
Nitroreduction Pathway
The nitroreduction pathway is considered a major route for the activation of many nitro-PAHs. This multi-step process, catalyzed by various nitroreductases found in both bacteria and mammalian tissues, leads to the formation of highly reactive electrophilic intermediates.
-
Step 1: Nitroreduction to Nitroso Intermediate: The nitro group is reduced to a nitroso group.
-
Step 2: Formation of N-Hydroxyarylamine: The nitroso intermediate is further reduced to an N-hydroxyarylamine. This is a critical step, as N-hydroxyarylamines are often unstable and can be further activated.
-
Step 3: Esterification and Formation of a Nitrenium Ion: The N-hydroxyarylamine can undergo O-acetylation or O-sulfonation by acetyltransferases or sulfotransferases, respectively, to form unstable esters. These esters can then spontaneously decompose to form a highly reactive arylnitrenium ion, which can readily bind to cellular macromolecules like DNA.[6]
Ring Oxidation Pathway
In parallel with nitroreduction, the aromatic rings of this compound can be oxidized by cytochrome P450 (CYP) enzymes. This can lead to the formation of phenols and dihydrodiols. While ring oxidation can be a detoxification pathway for some PAHs, the resulting metabolites of nitro-PAHs can also be mutagenic.[7] For instance, phenolic metabolites of 3-nitrofluoranthene have demonstrated mutagenicity.[8]
A suggested metabolic pathway for nitrophenanthrenes, based on studies in fish, involves initial ring oxidation of phenanthrene followed by nitration and further metabolism to form dihydrodiol epoxides.[9]
Protocol Steps:
-
Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (in a suitable solvent like DMSO), and 0.5 mL of S9 mix or buffer. b. Vortex the mixture gently and pour it onto a minimal glucose agar plate. c. Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.
In Vivo Carcinogenicity Study (Rodent Model)
This protocol outlines a general procedure for assessing the carcinogenic potential of a compound in rodents.
Protocol Steps:
-
Animal Model: Use a well-characterized rodent strain, such as F344 rats or B6C3F1 mice. Use both male and female animals.
-
Dose Selection: Determine the maximum tolerated dose (MTD) in a subchronic toxicity study. Select at least two lower dose levels for the chronic study.
-
Administration: Administer the test compound via a relevant route of exposure (e.g., oral gavage, inhalation, or subcutaneous injection) for the majority of the animal's lifespan (typically 2 years for rodents). Include a vehicle control group.
-
Observation: Monitor the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.
³²P-Postlabelling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
Protocol Steps:
-
DNA Isolation and Digestion: Isolate high-purity DNA from the tissue of interest and digest it to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not bulky aromatic adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity of the adduct spots by scintillation counting to determine the level of DNA damage.
Quantitative Toxicology and Risk Assessment
Table 3: Available Quantitative Toxicity Data for Surrogate Nitro-PAHs
| Compound | Test | Species | Route | Value | Reference |
| 1-Nitropyrene | Acute LD50 | Rat | Oral | > 5 g/kg | [4] |
| 3-Nitrofluoranthene | Carcinogenicity | Rat | Subcutaneous | 40% tumor incidence | [10] |
| 3,9-Dinitrofluoranthene | Carcinogenicity | Rat | Intrapulmonary | 90.5% tumor incidence (200 µg) |
The lack of a defined dose-response relationship for the carcinogenicity of this compound makes it difficult to establish a cancer potency factor. However, given its structural similarity to other carcinogenic nitro-PAHs, it should be treated as a potential human carcinogen. Risk assessment for exposure to this compound should, therefore, adopt a precautionary approach, utilizing toxicity data from the most potent structurally related compounds as a conservative estimate of risk.
Conclusion
While direct toxicological data on this compound is scarce, a comprehensive profile can be inferred from the extensive literature on structurally similar nitro-PAHs. The available evidence strongly suggests that this compound is a pro-mutagen and potential carcinogen that undergoes metabolic activation via nitroreduction and ring oxidation to form DNA-reactive intermediates. These reactive metabolites are likely to form DNA adducts, leading to mutations and initiating the carcinogenic process.
This technical guide provides a framework for understanding the potential hazards of this compound and serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. Further research is warranted to definitively characterize the toxicological profile of this compound, including in vivo carcinogenicity studies and the identification of specific DNA adducts. Such studies are crucial for a more accurate assessment of the human health risks associated with exposure to this environmental contaminant.
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An In-depth Technical Guide to the Formation and Analysis of 3-Nitrophenanthrene-DNA Adducts
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the mechanisms underlying 3-Nitrophenanthrene (3-NP) DNA adduct formation, from metabolic activation to analytical detection. We will explore the causality behind experimental choices and provide field-proven protocols to ensure scientific integrity and reproducibility.
Introduction: The Genotoxic Potential of this compound
This compound is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of environmental contaminants. Nitro-PAHs are formed during incomplete combustion processes and are found in diesel exhaust, airborne particulate matter, and contaminated soils. Their significance in toxicology stems from their potent mutagenic and carcinogenic properties, which are primarily mediated through the covalent binding of their metabolites to cellular DNA, forming DNA adducts.[1] These adducts, if not repaired, can disrupt the normal functions of DNA, such as replication and transcription, leading to mutations and initiating the process of carcinogenesis.[2] Understanding the pathways of 3-NP activation and the nature of the DNA adducts it forms is therefore critical for assessing human risk and developing strategies for mitigation.
Metabolic Activation: The Prerequisite for DNA Reactivity
Like most nitro-PAHs, this compound is not directly genotoxic. It requires metabolic activation by cellular enzymes to be converted into a reactive electrophilic species capable of binding to DNA. This bioactivation process involves a sequence of Phase I and Phase II enzymatic reactions.
Pathway 1: Reductive Activation
The primary and most well-documented activation pathway for carcinogenic nitroarenes is the reduction of the nitro group.[3]
-
Nitroreduction (Phase I): The process is initiated by the reduction of the nitro group of 3-NP to form N-hydroxy-3-aminophenanthrene. This reaction is catalyzed by various cytosolic and microsomal nitroreductases, with human NADPH:cytochrome P450 reductase playing a significant role.[4][5] Other enzymes, including certain cytochrome P450 (CYP) isoforms like CYP1A1 and CYP1A2, can also contribute to this step.[6]
-
Esterification (Phase II): The resulting N-hydroxy arylamine intermediate is a proximate carcinogen but can be further activated through esterification. This is a critical step that converts the hydroxyl group into a better leaving group, facilitating the formation of the ultimate carcinogen. This is primarily accomplished by:
-
O-Acetylation: Catalyzed by N,O-acetyltransferases (NATs), particularly NAT1 and NAT2, which transfer an acetyl group to the hydroxylamine, forming a reactive N-acetoxy ester.[5][7]
-
O-Sulfonation: Catalyzed by sulfotransferases (SULTs), which add a sulfo group to form a reactive N-sulfooxy ester.[7]
-
-
Formation of the Nitrenium Ion: The N-acetoxy or N-sulfooxy esters are unstable and undergo spontaneous heterolytic cleavage of the N-O bond. This generates a highly electrophilic arylnitrenium ion (Ph-NH⁺).[3] This ion is the ultimate carcinogenic species that readily attacks nucleophilic sites on DNA bases.
Pathway 2: Ring Oxidation
An alternative, though less emphasized, pathway for nitrophenanthrenes involves initial oxidation of the aromatic ring system, a common route for parent PAHs.[8]
-
Epoxidation (Phase I): CYP enzymes (e.g., CYP1A family) can catalyze the formation of an epoxide on the phenanthrene ring system.[8][9]
-
Hydrolysis: The resulting epoxide can be hydrolyzed by epoxide hydrolase to form a dihydrodiol.[8]
While this pathway primarily leads to detoxification, the resulting metabolites could potentially undergo further reactions, although the direct link to the primary DNA adducts seen from nitro-PAHs is less clear compared to the reductive activation pathway.
Caption: Metabolic activation of this compound via the primary reductive pathway.
This compound-DNA Adducts: Structure and Formation
The electrophilic arylnitrenium ion generated from 3-NP metabolism reacts with the electron-rich, nucleophilic centers in DNA. The most common targets are the purine bases, guanine (dG) and adenine (dA).[10] The resulting covalent adducts are primarily formed at the following positions:
-
N-(deoxyguanosin-8-yl)-3-aminophenanthrene (dG-C8-AP)
-
2-(deoxyguanosin-N²-yl)-3-aminophenanthrene (dG-N²-AP)
-
2-(deoxyadenosin-N⁶-yl)-3-aminophenanthrene (dA-N⁶-AP)
These adducts are bulky lesions that distort the DNA helix, creating a substrate for cellular DNA repair machinery. If the repair is unsuccessful or inaccurate before cell division, the adduct can cause misincorporation of nucleotides during DNA replication, leading to permanent mutations, such as G:C to T:A transversions.[11]
Quantitative Adduct Levels: An Example from a Related Nitro-PAH
Quantitative data on DNA adduct formation is crucial for risk assessment. While specific data for this compound is limited, extensive studies on the structurally similar and potent carcinogen 3-Nitrobenzanthrone (3-NBA) provide valuable insight into tissue distribution and adduct levels.
Table 1: 3-NBA-DNA Adduct Levels in Rat Tissues 48 Hours After Intratracheal Instillation. [12] (Data shown for illustrative purposes of a related nitro-PAH)
| Tissue | Low Dose (0.2 mg/kg) Adducts / 10⁸ Nucleotides | High Dose (2 mg/kg) Adducts / 10⁸ Nucleotides |
| Lung | 39 ± 18 | 350 ± 139 |
| Pancreas | 55 ± 34 | 620 ± 370 |
| Kidney | Data not specified | Data not specified |
| Urinary Bladder | Data not specified | Data not specified |
| Heart | Data not specified | Data not specified |
| Liver | Data not specified | Data not specified |
| Blood | 9.5 ± 1.9 | 41 ± 27 |
Note: These findings demonstrate dose-dependent adduct formation and highlight that significant adduct levels can be found in tissues distal to the site of administration, indicating systemic distribution of the carcinogen or its metabolites.[12]
Analytical Methodologies for Adduct Detection
The detection and quantification of DNA adducts require highly sensitive and specific analytical techniques due to their extremely low abundance in biological samples (often as low as 1 adduct per 10⁸-10¹⁰ normal nucleotides).[13][14] The two most widely accepted and powerful methods are the ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]
Caption: General experimental workflow for DNA adduct analysis.
Protocol: ³²P-Postlabeling Assay for Ultrasensitive Detection
This method is renowned for its exceptional sensitivity, allowing for the detection of adducts from very small amounts of DNA (≤10 µg).[13][18] It does not require prior knowledge of the adduct structure.
Principle: DNA is enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then enriched, radiolabeled with ³²P, and separated by chromatography.
Step-by-Step Methodology:
-
DNA Isolation and Purity Assessment:
-
Isolate high-molecular-weight DNA from the tissue or cell sample using a standard phenol-chloroform extraction or a commercial kit.
-
Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio of ~1.8). High purity is critical to avoid inhibition of enzymes in subsequent steps.
-
-
Enzymatic Digestion to 3'-Mononucleotides:
-
To 5-10 µg of DNA in a microcentrifuge tube, add a solution containing micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD).
-
Causality: MNase is an endonuclease that cleaves DNA into short oligonucleotides, while SPD is a 3'-exonuclease that digests these fragments into deoxynucleoside 3'-monophosphates (dNps).
-
Incubate at 37°C for 3-5 hours.
-
-
Adduct Enrichment (Self-Validating Step):
-
This step is crucial for increasing the signal-to-noise ratio by removing the vast excess of normal, unadducted nucleotides. Two common methods exist:
-
Nuclease P1 Digestion: Add nuclease P1 to the digest. Causality: Nuclease P1 is a 3'-phosphatase that preferentially dephosphorylates normal dNps to nucleosides, which are no longer substrates for the subsequent labeling reaction. Bulky aromatic adducts sterically hinder the enzyme, leaving the adducted dNps intact.[19]
-
n-Butanol Extraction: Alternatively, adducts can be selectively extracted into an n-butanol phase, leaving the more polar normal nucleotides in the aqueous phase.
-
-
Incubate as required by the chosen method, then prepare the sample for labeling (e.g., by drying in a vacuum centrifuge).
-
-
³²P-Labeling of Adducted Nucleotides:
-
Resuspend the enriched adducts in a labeling buffer containing T4 polynucleotide kinase (PNK) and high-specific-activity [γ-³²P]ATP.
-
Causality: PNK catalyzes the transfer of the radiolabeled ³²P-phosphate from ATP to the 5'-hydroxyl group of the adducted 3'-mononucleotides, forming 5'-³²P-labeled 3',5'-bisphosphates.
-
Incubate at 37°C for 30-45 minutes.
-
-
Chromatographic Separation and Detection:
-
Spot the labeled reaction mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Develop the chromatogram using a multi-directional solvent system. Causality: The different salt concentrations and pH of the developing solvents allow for the separation of the complex mixture of labeled adducts away from residual normal nucleotides and ATP.
-
Place the dried TLC plate against a phosphor screen or X-ray film for autoradiography.
-
-
Quantification:
-
Excise the radioactive spots corresponding to the adducts from the TLC plate.
-
Measure the radioactivity using Cerenkov counting or liquid scintillation.
-
Calculate the Relative Adduct Labeling (RAL) value, which represents the number of adducts per 10ⁿ normal nucleotides, by normalizing to the total amount of nucleotides analyzed.
-
Protocol: LC-MS/MS for Definitive Structural Identification
While ³²P-postlabeling is highly sensitive, it provides no structural information. LC-MS/MS is the gold standard for unequivocally identifying and quantifying specific DNA adducts.[20][21]
Principle: DNA is hydrolyzed to individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a structural fingerprint for the adduct.
Step-by-Step Methodology:
-
DNA Isolation and Internal Standard Spiking:
-
Isolate DNA as described previously. High purity is essential to prevent ion suppression in the MS source.
-
Spike the DNA sample with a known amount of a stable isotope-labeled version of the target adduct (e.g., ¹³C- or ¹⁵N-labeled dG-C8-AP). Causality: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for variations in sample handling, hydrolysis efficiency, and instrument response, enabling accurate quantification.
-
-
Enzymatic Hydrolysis to Deoxynucleosides:
-
Digest the DNA using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Causality: This combination ensures complete hydrolysis of the DNA backbone to individual deoxynucleosides, which are more amenable to chromatographic separation and MS analysis than nucleotides.
-
Incubate at 37°C, often overnight.
-
-
Sample Cleanup (Optional but Recommended):
-
Use solid-phase extraction (SPE) to remove enzymes and other matrix components that could interfere with the analysis.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed sample onto an HPLC system, typically using a reverse-phase C18 column.
-
Develop a gradient elution method to separate the adducted nucleosides from the four normal deoxynucleosides.
-
The HPLC eluent is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Causality (SRM/MRM): This is a self-validating system. The first quadrupole (Q1) is set to select only the precursor ion (the specific mass-to-charge ratio [m/z] of the protonated adduct). This ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only for a specific, characteristic fragment ion. The simultaneous detection of the correct precursor ion, the correct fragment ion, and the correct HPLC retention time provides extremely high specificity and confidence in identification.
-
-
Quantification and Data Analysis:
-
Construct a calibration curve using known concentrations of the adduct standard and the internal standard.
-
Quantify the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Report the results as the number of adducts per 10ⁿ parent nucleosides (e.g., dG).
-
Conclusion
The formation of this compound-DNA adducts is a multi-step process initiated by the metabolic activation of the parent compound into a highly reactive arylnitrenium ion. This ultimate carcinogen covalently binds to DNA, forming bulky lesions that are precursors to mutation. The rigorous analysis of these adducts, using complementary techniques like the ultrasensitive ³²P-postlabeling assay and the structurally definitive LC-MS/MS method, is fundamental to the fields of toxicology and cancer research. The protocols and mechanistic insights provided in this guide offer a robust framework for professionals investigating the genotoxic effects of 3-NP and other environmental carcinogens.
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Herreno-Saenz, D., et al. (1992). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Chemical Research in Toxicology, 5(6), 840-846. [Link][31]
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Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link][32]
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Farmer, P.B., & Singh, R. (2008). Methods for the Detection of DNA Adducts. Methods in Molecular Biology. [Link][34]
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An In-Depth Technical Guide to the Metabolic Activation of 3-Nitrophenanthrene In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophenanthrene (3-NTP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a ubiquitous environmental pollutant with significant genotoxic potential. Its carcinogenicity is intrinsically linked to its metabolic activation into reactive intermediates capable of forming covalent bonds with cellular macromolecules, most notably DNA. This guide provides a comprehensive technical overview of the in vivo metabolic activation of 3-NTP, delineating the key enzymatic pathways, the formation of reactive metabolites, and the subsequent generation of DNA adducts. We will explore the experimental methodologies employed to elucidate these pathways, offering insights into the causality behind experimental choices and emphasizing the importance of self-validating protocols for ensuring scientific integrity.
Introduction: The Toxicological Significance of this compound
Phenanthrene, a three-ring aromatic hydrocarbon, is generally considered non-carcinogenic or weakly genotoxic. However, the addition of a nitro group dramatically alters its biological activity. This compound is a potent mutagen that requires metabolic activation to exert its genotoxic effects. Understanding the in vivo biotransformation of 3-NTP is paramount for assessing its risk to human health and for developing strategies to mitigate its harmful effects.
The metabolic activation of xenobiotics like 3-NTP typically involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to facilitate their excretion. However, in the case of many carcinogens, these metabolic processes can lead to the formation of highly reactive electrophilic intermediates that can damage cellular components.
Phase I Metabolism: The Initial Steps of 3-NTP Biotransformation
The initial metabolic activation of this compound can proceed through two primary pathways: nitroreduction and ring oxidation.
Nitroreduction Pathway
The reduction of the nitro group is a critical step in the activation of many nitro-PAHs. This process involves the sequential reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. The N-hydroxy arylamine intermediate is a key reactive species that can be further metabolized by Phase II enzymes.
Several enzymes are implicated in the nitroreduction of nitro-PAHs, including:
-
NADPH:Cytochrome P450 Reductase: This enzyme is a major contributor to the reductive activation of nitro-PAHs.[1][2]
-
Cytochrome P450 (CYP) Enzymes: While primarily known for oxidation reactions, certain CYP isozymes can also catalyze nitroreduction under specific conditions. Studies have shown the involvement of CYP1A1, CYP1A2, CYP2B6, and CYP2D6 in the activation of similar nitro-PAHs.[2]
-
Cytosolic Reductases: Enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) can also participate in the reduction of nitroaromatic compounds.[3]
The formation of the N-hydroxy arylamine intermediate is a pivotal event, as this metabolite can undergo further activation or detoxification.
Ring Oxidation Pathway
In parallel to nitroreduction, the aromatic rings of 3-NTP can be oxidized by CYP enzymes. This pathway can lead to the formation of phenols and dihydrodiols. While often considered a detoxification route for PAHs, the resulting metabolites can also possess mutagenic properties. For instance, the oxidation of the phenanthrene ring can lead to the formation of dihydrodiol epoxides, which are highly reactive electrophiles.
The primary enzymes involved in ring oxidation are:
-
Cytochrome P450 (CYP) Enzymes: Specifically, CYP1A1 and CYP1B1 are known to be involved in the oxidation of PAHs.[4]
-
Epoxide Hydrolase: This enzyme catalyzes the hydrolysis of epoxides to form trans-dihydrodiols.[5][6]
The balance between nitroreduction and ring oxidation pathways can significantly influence the overall genotoxicity of 3-NTP.
Phase II Metabolism: Formation of Ultimate Carcinogens
The N-hydroxy arylamine intermediate formed during nitroreduction can be further activated by Phase II conjugation reactions, leading to the formation of unstable esters that can spontaneously decompose to form highly reactive nitrenium ions.
O-Acetylation
N-acetyltransferases (NATs) can catalyze the O-acetylation of N-hydroxy arylamines to form N-acetoxy arylamines. These are highly reactive esters that can readily bind to DNA. Both NAT1 and NAT2 have been shown to contribute to the genotoxicity of similar nitro-PAHs.[2]
O-Sulfonation
Sulfotransferases (SULTs) can catalyze the O-sulfonation of N-hydroxy arylamines to form N-sulfonyloxy arylamines. Similar to N-acetoxy esters, these are also highly reactive and can form DNA adducts. SULT1A1 and SULT1A2 are key enzymes in this activation pathway.[2]
The formation of these reactive esters represents the final step in the metabolic activation of 3-NTP, leading to the "ultimate carcinogens" that can directly interact with DNA.
Visualizing the Metabolic Activation Pathway
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Introduction: Unveiling the Environmental Journey of a Nitro-PAH
An In-Depth Technical Guide to the Environmental Fate and Transport of 3-Nitrophenanthrene
This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds of significant environmental interest due to their potential toxicity and persistence. As a derivative of phenanthrene, a common PAH originating from incomplete combustion of organic materials, this compound can be formed through atmospheric nitration of the parent compound or from direct emission sources. Understanding the environmental fate and transport of this compound is critical for assessing its ecological risk, predicting its distribution across environmental compartments, and developing effective remediation strategies.
This guide provides a detailed examination of the key processes that govern the lifecycle of this compound in the environment. We will explore its fundamental physicochemical properties, delve into the mechanisms of its degradation, analyze its movement through soil, water, and air, and outline the state-of-the-art methodologies for its detection and quantification.
PART 1: Physicochemical Properties Dictating Environmental Behavior
The environmental behavior of any chemical is fundamentally dictated by its intrinsic physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota. For this compound, its structure—a three-ring aromatic system with a nitro group—results in low aqueous solubility and high lipophilicity, which are dominant factors in its environmental distribution.
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Environmental Fate & Transport |
| Molecular Formula | C₁₄H₉NO₂[1][2][][4] | Defines the basic identity and mass of the molecule. |
| Molecular Weight | 223.23 g/mol [1][2][][4] | Influences diffusion and volatility. |
| Boiling Point | 423.9 °C at 760 mmHg[1][] | Indicates very low volatility under ambient conditions. |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C[1] | Extremely low vapor pressure confirms that it is not prone to volatilization from soil or water surfaces.[5] |
| LogP (Octanol-Water Partition Coefficient) | 4.41 - 4.5[1][2] | A high LogP value indicates strong lipophilicity. This suggests a high tendency to sorb to organic matter in soil and sediment and to bioaccumulate in fatty tissues of organisms.[5] |
| Density | 1.3 g/cm³[1][] | Being denser than water, if present in sufficient quantity, it would tend to sink in aqueous systems. |
These properties collectively suggest that this compound, once released into the environment, will predominantly reside in soil and sediment, with limited mobility in water and negligible transport into the atmosphere. Its high LogP value is a strong indicator for potential bioaccumulation.[6]
PART 2: Environmental Transformation and Degradation Pathways
Transformation processes are crucial in determining the persistence of this compound in the environment. These processes can be broadly categorized into abiotic (non-biological) and biotic (biological) degradation.
Abiotic Degradation: The Role of Light
For many PAHs and their derivatives, aqueous photolysis (degradation by sunlight) is a significant transformation pathway.[5] While specific data for this compound is limited, the behavior of similar nitrophenols can provide insights. The photocatalytic degradation of nitrophenols in the presence of a semiconductor like TiO₂ involves the generation of highly reactive hydroxyl radicals.[7] These radicals attack the aromatic ring, leading to hydroxylation and eventual ring-opening, which breaks the compound down into smaller, less complex molecules.[7] It is plausible that this compound undergoes a similar photodegradation process in surface waters where sunlight can penetrate.
Biotic Degradation: Microbial Metabolism
Biodegradation by microorganisms is a primary mechanism for the removal of organic pollutants from the environment.[8][9] The microbial metabolism of nitroaromatic compounds has been extensively studied and typically involves several key enzymatic strategies.[10][11] For this compound, the degradation pathway is hypothesized to follow initial attacks on either the nitro group or the aromatic ring system.
-
Reductive Pathway : A common initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group.[11] This transformation significantly alters the compound's properties, often making it more amenable to further degradation.
-
Oxidative Pathway : Alternatively, dioxygenase enzymes can attack the aromatic rings.[11] This process is well-documented for the parent compound, phenanthrene, where bacteria initiate degradation by adding two hydroxyl groups to form a cis-dihydrodiol.[8] This is followed by dehydrogenation and subsequent ring cleavage.[8]
The presence of the nitro group makes the aromatic ring electron-deficient, which can influence the specific enzymes and pathways involved compared to the parent phenanthrene. The complete mineralization of such compounds ultimately converts them to carbon dioxide, water, and inorganic nitrogen.[8]
Below is a conceptual diagram illustrating the potential microbial degradation pathways for this compound.
PART 3: Environmental Transport and Distribution
The movement, or transport, of this compound determines which environmental compartments and ecosystems are exposed.[12][13] Its properties strongly favor association with solid phases.
Sorption and Mobility in Soil and Sediment
Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. For hydrophobic organic compounds like this compound, sorption is primarily driven by partitioning into soil organic matter (SOM).[14][15] The high LogP value (4.41-4.5) indicates that this compound will have a very high organic carbon-normalized sorption coefficient (Koc).[5]
Implications of Strong Sorption:
-
Low Mobility: Strongly sorbed compounds are not easily leached by water moving through the soil, thus limiting groundwater contamination.[5]
-
Sequestration: Over time, these compounds can become sequestered or "aged" in soil and sediment micropores, making them less bioavailable and more resistant to degradation.[16][17]
-
Accumulation: Sediments in rivers, lakes, and coastal areas can act as long-term sinks for this compound.
Desorption, the release of a sorbed chemical, is often slow and incomplete, a phenomenon known as hysteresis.[17] This further contributes to the compound's persistence in the solid phase.
Volatilization and Atmospheric Transport
Volatilization is the transfer of a chemical from the surface of a liquid or solid to the gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law Constant, which is a function of its vapor pressure and water solubility.[5] Given its extremely low vapor pressure, this compound has a negligible tendency to volatilize from either water or soil surfaces. Therefore, atmospheric transport is not a significant pathway for this compound.
Bioaccumulation and Trophic Transfer
Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment.[6] The high lipophilicity (high LogP) of this compound suggests a strong potential for bioaccumulation in aquatic and terrestrial organisms. It can partition from the water column or diet into the fatty tissues of organisms. This process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. The bioaccumulation potential of the parent compound, phenanthrene, is well-documented and serves as a strong analogue for predicting the behavior of its nitro-derivative.[6]
PART 4: Experimental Methodologies for Environmental Analysis
Accurate quantification of this compound in complex environmental matrices is essential for exposure and risk assessment. The analytical process involves sample collection, extraction, cleanup, and instrumental analysis.[18][19]
Sample Extraction and Cleanup
The goal of extraction is to isolate the target analyte from the bulk sample matrix (water, soil, etc.).[19]
-
Water Samples: Solid-Phase Extraction (SPE) is the preferred method. A water sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica) that retains the this compound. The analyte is then eluted with a small volume of an organic solvent.[20][21]
-
Soil and Sediment Samples: Microwave-Assisted Extraction (MAE) or Ultrasonic Assisted Extraction (UAE) are commonly used.[21] These techniques use an organic solvent and energy (microwaves or sonication) to efficiently extract the analyte from the solid matrix. Soxhlet extraction is a more traditional but time-consuming alternative.[21]
Following extraction, a "cleanup" step is often necessary to remove co-extracted interfering compounds (e.g., lipids, humic substances) that could affect the instrumental analysis.
Instrumental Analysis
The final determination of this compound is typically performed using chromatographic techniques coupled with a detector.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument Setup: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is interfaced with a mass spectrometer.
-
Injection: A small volume (e.g., 1 µL) of the final sample extract is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The MS detects these fragments based on their mass-to-charge ratio, providing both identification and quantification.[18][21]
Protocol 2: High-Performance Liquid Chromatography (HPLC)
-
Instrument Setup: An HPLC system with a reverse-phase column (e.g., C18) is used. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Injection: A small volume of the extract is injected into the mobile phase stream.
-
Separation: Compounds are separated based on their partitioning between the mobile phase and the stationary phase of the column.
-
Detection: Eluting compounds can be detected by a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[20][21]
The choice between GC-MS and HPLC depends on the analyte's properties and the required sensitivity. Both are powerful techniques for the analysis of nitro-PAHs in environmental samples.[18][21]
Below is a diagram illustrating a typical analytical workflow for determining this compound in an environmental sample.
Conclusion
The environmental fate and transport of this compound are governed by its hydrophobic and non-volatile nature. Upon release, it strongly partitions to soil and sediment, where it can be highly persistent due to strong sorption and sequestration. Its mobility in water is low, and atmospheric transport is negligible. While abiotic degradation via photolysis may occur in surface waters, microbial biodegradation represents the ultimate destruction pathway in soil and sediment, proceeding through reductive or oxidative mechanisms. The high lipophilicity of this compound raises concerns about its potential to bioaccumulate and biomagnify in food webs. Continued research, supported by robust analytical methods like GC-MS and HPLC, is necessary to fully characterize the occurrence, transformation products, and ecotoxicological effects of this and other nitro-PAHs in the environment.[22][23][24]
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of 3-Nitrophenanthrene
Abstract
3-Nitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant environmental and toxicological concern due to its mutagenic and carcinogenic properties.[1][2] Its detection at trace levels in complex matrices such as soil, water, and biological tissues is a critical analytical challenge. This application note provides a comprehensive guide to the principles, methodologies, and best practices for the robust and sensitive detection of this compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis to guide researchers in selecting the optimal method for their specific application. This document is intended to provide both a theoretical foundation and practical, field-proven protocols for accurate and reproducible quantification of this environmental toxicant.
Introduction: The Analytical Imperative for this compound Detection
This compound belongs to the broader class of nitro-PAHs, which are formed through the incomplete combustion of organic materials and are prevalent in vehicle exhaust and industrial emissions.[1] The presence of the nitro functional group on the phenanthrene backbone enhances its biological activity, making it a more potent mutagen and carcinogen than its parent compound.[1] Consequently, regulatory bodies and research institutions worldwide necessitate highly sensitive and specific analytical methods for its monitoring in environmental and biological samples.
The primary challenges in this compound analysis lie in its typically low concentrations in environmental samples and the complexity of the sample matrices, which often contain a multitude of interfering compounds.[3][4] Effective analytical methodologies must therefore incorporate robust sample preparation techniques for analyte extraction and concentration, followed by highly selective and sensitive detection. This guide provides a detailed examination of two gold-standard chromatographic techniques: HPLC and GC-MS.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | [5][6][7] |
| Molecular Weight | 223.23 g/mol | [5][6][7] |
| CAS Number | 17024-19-0 | [5][8] |
| Appearance | Solid | - |
| XLogP3 | 4.5 | [5] |
Foundational Principles of Analytical Method Selection
The choice between HPLC and GC-MS for this compound analysis is dictated by several factors, including the required sensitivity, the nature of the sample matrix, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[9] For this compound, reversed-phase HPLC is the most common approach, offering excellent separation capabilities. Detection is typically achieved using UV-Visible spectroscopy, capitalizing on the chromophoric nature of the molecule, or with a fluorescence detector for enhanced sensitivity and selectivity.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides unparalleled specificity and sensitivity, making it the confirmatory method of choice.[11] The high resolving power of capillary GC columns separates this compound from isomeric compounds, while the mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.[10]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to achieving accurate and reproducible results. The primary goals are to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[3][4][12]
Solid Phase Extraction (SPE) for Aqueous Samples
Solid-phase extraction is a widely used technique for the extraction of PAHs and nitro-PAHs from water samples.[9][13] The choice of sorbent is critical; C18-bonded silica is effective for retaining non-polar compounds like this compound.
Protocol for SPE of this compound from Water:
-
Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.
-
Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Analyte Elution: Elute the retained this compound with a small volume of a suitable organic solvent, such as dichloromethane or acetonitrile (e.g., 2 x 2 mL).
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase (for HPLC) or a suitable solvent (for GC-MS).
Soxhlet and Ultrasonic Extraction for Solid Samples (Soil, Sediment)
For solid matrices, more rigorous extraction techniques are required to desorb the analyte from the sample particles.
Protocol for Ultrasonic Extraction of this compound from Soil:
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris.
-
Extraction: Weigh 10 g of the homogenized soil into a beaker and add 20 mL of a suitable extraction solvent (e.g., a 1:1 mixture of acetone and hexane).
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes.
-
Solvent Collection: Decant the solvent. Repeat the extraction two more times with fresh solvent.
-
Clean-up and Concentration: Combine the solvent extracts. A clean-up step using a silica gel column may be necessary to remove co-extracted interferences. Concentrate the extract as described in the SPE protocol.
High-Performance Liquid Chromatography (HPLC) Method
Principle and Rationale
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). This compound, being a hydrophobic molecule, is retained on the column and elutes at a characteristic retention time. The choice of a C18 column provides a robust and well-characterized separation mechanism for PAHs and their derivatives.[14] Acetonitrile is often chosen as the organic modifier in the mobile phase due to its favorable UV transparency and elution strength.[14]
HPLC Protocol
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV or Fluorescence detector.
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[15]
-
Injection Volume: 10 µL.[15]
-
Detection:
-
UV Detector: 254 nm.[15]
-
Fluorescence Detector: Excitation wavelength of 290 nm and an emission wavelength of 410 nm (example wavelengths, may require optimization).
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Generate a calibration curve by plotting peak area against concentration.
Diagram: HPLC Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle and Rationale
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[16] The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification. The use of a non-polar column, such as one with a DB-5 stationary phase, is common for PAH analysis as it provides good separation of isomers.[6][17]
GC-MS Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent fused-silica capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 5°C/min, hold for 10 minutes.
-
-
MS Interface Temperature: 300°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. For this compound (m/z 223), characteristic ions would be monitored.
Diagram: GC-MS Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound using GC-MS.
Method Validation and Quality Control
To ensure the reliability and accuracy of the analytical data, a thorough method validation should be performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[18][19][20] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[19]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[18][19]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.[19]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19]
Typical Performance Characteristics:
| Parameter | HPLC-UV | GC-MS (SIM) |
| LOD | 1-10 ng/mL | 0.01-0.1 ng/mL |
| LOQ | 5-25 ng/mL | 0.05-0.5 ng/mL |
| Linear Range | 0.1 - 20 µg/mL | 0.01 - 10 µg/mL |
| Accuracy (Recovery) | 85-110% | 90-115% |
| Precision (%RSD) | < 5% | < 10% |
Note: These values are representative and will vary depending on the specific instrumentation, sample matrix, and method optimization.
Conclusion
The accurate detection and quantification of this compound are essential for assessing environmental contamination and human exposure risks. Both HPLC and GC-MS offer robust and reliable analytical solutions. HPLC provides a cost-effective and versatile method for routine screening, while GC-MS offers superior sensitivity and specificity for confirmatory analysis and trace-level detection. The success of either technique is heavily reliant on meticulous sample preparation to isolate the analyte from complex matrices. By following the detailed protocols and validation principles outlined in this application note, researchers can achieve high-quality, defensible data in their analysis of this compound.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97240, this compound. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Al-Salami, H., Butt, G., & Tucker, I. (2022). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 27(15), 4786. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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de Souza, A. S., & de Andrade, J. B. (2014). New trends in sample preparation techniques for environmental analysis. Journal of the Brazilian Chemical Society, 25(12), 2139-2152. Retrieved from [Link]
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Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. Retrieved from [Link]
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Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2017). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 22(12), 2095. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. Retrieved from [Link]
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Waters Corporation. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70382, 9-Nitrophenanthrene. PubChem. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). ATSDR. Retrieved from [Link]
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Anyanwu, C. F., & Semple, K. T. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Pollution, 196, 334-343. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. Retrieved from [Link]
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Chirila, E., & Draghici, C. (2010). Sampling and sample pretreatment for environmental analysis. ResearchGate. Retrieved from [Link]
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Yoon, J. S., Lee, M. K., Sung, S. H., & Kim, Y. C. (2010). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Journal of the Korean Society for Applied Biological Chemistry, 53(3), 345-350. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 9-Nitrophenanthrene. NIST Chemistry WebBook. Retrieved from [Link]
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Wang, Y., Li, Y., Wang, L., & Li, J. (2021). The Method and Study of Detecting Phenanthrene in Seawater Based on a Carbon Nanotube–Chitosan Oligosaccharide Modified Electrode Immunosensor. Sensors, 21(15), 5123. Retrieved from [Link]
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Pytskii, I. A., & Balakaeva, G. T. (2018). Express Search and Characterization of Nitro Compounds via Visualization Mass Spectrometry. Russian Journal of Physical Chemistry A, 92(13), 2664-2668. Retrieved from [Link]
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UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Phenanthrene (CASRN 85-01-8). EPA. Retrieved from [Link]
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Wise, S. A. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. Polycyclic Aromatic Compounds, 35(2-4), 147-171. Retrieved from [Link]
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Application Note: Quantitative Analysis of 3-Nitrophenanthrene in Environmental Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust method for the identification and quantification of 3-Nitrophenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a member of the nitro-polycyclic aromatic hydrocarbon (NPAH) class of compounds, which are of significant environmental and toxicological concern. The protocol herein is designed for researchers in environmental science, toxicology, and drug development, providing a comprehensive workflow from sample preparation of a solid matrix (soil) to final data analysis. The methodology emphasizes scientific integrity, leveraging Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, and incorporates internal standard calibration for superior accuracy and precision.
Introduction and Scientific Rationale
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials.[1] Their nitrated derivatives, NPAHs, such as this compound, can form through atmospheric reactions or direct emission and often exhibit greater mutagenic and carcinogenic potential than their parent compounds.[2] Consequently, sensitive and specific analytical methods are crucial for monitoring their presence in various matrices to assess environmental exposure and ensure consumer safety.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of semi-volatile organic compounds like NPAHs.[3] The high chromatographic resolution of modern capillary columns separates complex mixtures, while the mass spectrometer provides definitive identification and sensitive quantification. This method is designed to be self-validating through the systematic use of surrogates to monitor sample preparation efficacy and internal standards to ensure analytical accuracy.[2]
Experimental Workflow Overview
The entire analytical process is a multi-stage system designed to ensure the integrity of the sample and the reliability of the final data. Each step is critical for minimizing analyte loss and matrix interference.
Caption: Overall workflow for this compound analysis.
Materials, Reagents, and Instrumentation
-
Solvents: Dichloromethane (DCM), Acetone, Hexane, Iso-octane (Pesticide grade or equivalent).[1]
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Silica Gel for column chromatography (60-200 µm).[4]
-
Analytical Standards:
-
This compound (CAS: 17024-19-0), certified reference material.[5]
-
Surrogate Standard: Phenanthrene-d10 (or equivalent deuterated PAH).
-
Internal Standard: Pyrene-d10 (or equivalent deuterated PAH not expected in samples).
-
-
Gases: Helium (99.999% purity) for carrier gas.
-
Gas Chromatograph: Agilent 8890 GC (or equivalent) with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977 Series MSD (or equivalent single quadrupole).
-
GC Column: Agilent J&W DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Extraction: Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.[4]
-
Glassware: Assorted volumetric flasks, vials with Teflon-lined caps, beakers, and Pasteur pipettes.
Detailed Analytical Protocols
This protocol is adapted from established EPA methods for PAH extraction from solid matrices.[4]
-
Sample Homogenization: Weigh 10 g of the soil sample into a glass beaker. Manually remove any large debris. Add 10 g of anhydrous sodium sulfate and mix thoroughly with a spatula until the sample is a free-flowing powder. This step is crucial for removing water, which can interfere with extraction efficiency.[6]
-
Surrogate Spiking: Spike the sample with a known amount of surrogate standard solution (e.g., 100 µL of 1 µg/mL Phenanthrene-d10). The recovery of this compound will validate the efficiency of the entire preparation process for each sample.[2]
-
Solvent Extraction: Transfer the sample to an extraction cell (e.g., ASE). Extract with a 1:1 (v/v) mixture of dichloromethane and acetone. The use of a solvent mixture provides optimal extraction for a wide range of polarities.
-
ASE Conditions (Example): Pressure: 1500 psi; Temperature: 100°C; Static Time: 10 min; Cycles: 2.
-
-
Extract Concentration: Concentrate the extracted solvent to approximately 1 mL using a gentle stream of nitrogen.
-
Cleanup (If Necessary): If the sample matrix is particularly complex (e.g., high organic content), a cleanup step is required.[2] Prepare a silica gel chromatography column. Condition the column with hexane, load the concentrated extract, and elute with a suitable solvent mixture (e.g., DCM/Hexane). This removes polar interferences.
-
Final Preparation: Evaporate the cleaned extract to near dryness and perform a solvent exchange into Iso-octane to a final volume of 1 mL. Iso-octane is a more GC-friendly solvent.
-
Internal Standard Spiking: Just prior to analysis, add a known amount of internal standard (e.g., 100 µL of 1 µg/mL Pyrene-d10) to the final 1 mL extract. The internal standard corrects for variations in injection volume and instrument response.[2]
-
Method Setup: Program the GC-MS with the parameters outlined in Table 1 . The high injector and transfer line temperatures are critical to prevent the analyte from condensing in the system.[7]
-
Calibration: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL) of this compound in Iso-octane. Each calibration standard must contain the internal standard at the same concentration as the samples.
-
Sequence: Begin the analytical run with a solvent blank, followed by the calibration standards. Analyze the prepared samples, interspersing quality control (QC) checks (e.g., a mid-level calibration standard) every 10-12 samples to monitor instrument performance.[1]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC | Provides robust and reproducible chromatographic performance. |
| Inlet | Splitless Mode, 1 µL injection | Maximizes the transfer of trace analytes onto the column for best sensitivity. |
| Inlet Temperature | 300°C | Ensures rapid and complete vaporization of semi-volatile analytes like this compound. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 90°C (hold 2 min) → Ramp 10°C/min to 320°C (hold 10 min) | A temperature ramp effectively separates compounds based on boiling point, ensuring good resolution.[7] |
| MS System | Agilent 5977 MSD | A reliable mass selective detector for routine quantitative analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | Standard operating temperature to maintain ion source cleanliness and performance. |
| MS Quad Temp. | 150°C | Standard operating temperature for the mass filter. |
| Transfer Line Temp. | 320°C | Prevents condensation of high-boiling point analytes between the GC and MS.[7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity by monitoring only characteristic ions of the analyte. |
| Table 1: Recommended GC-MS Instrumental Parameters. |
Mass Spectrometry: Fragmentation and Ion Selection
The molecular weight of this compound (C₁₄H₉NO₂) is 223.23 g/mol .[5] Under electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 223. The fragmentation is predicted to follow established pathways for nitroaromatic compounds.
Caption: Proposed EI fragmentation pathway for this compound.
For quantitative analysis in SIM mode, the following ions should be monitored. The most abundant ion, typically the molecular ion for PAHs, is used for quantification to ensure maximum sensitivity, while qualifier ions confirm identity.
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Rationale |
| This compound | Target Analyte | 223 | 177, 193 | The molecular ion (M⁺˙) is the most specific. Loss of NO₂ (M-46) and NO (M-30) are characteristic fragments.[8][9] |
| Phenanthrene-d10 | Surrogate Standard | 188 | --- | The molecular ion of the deuterated analog. |
| Pyrene-d10 | Internal Standard | 212 | --- | The molecular ion of the deuterated internal standard. |
| Table 2: Selected Ions for SIM Mode Analysis. | ||||
| Note: The selection of these ions should be confirmed by acquiring a full-scan spectrum of a this compound standard. |
Data Analysis, Quantification, and Validation
Quantification is based on the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of this compound in the samples is then calculated from this curve using the measured area ratio. This approach corrects for any variations in instrument performance or sample volume.[7]
The analytical method must be validated to ensure it is fit for purpose.[3][10] Key validation parameters include:
-
Linearity: The calibration curve should have a coefficient of determination (R²) ≥ 0.995 over the desired concentration range.[7]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
-
Accuracy: Assessed by analyzing spiked matrix samples at multiple concentration levels. Mean recoveries should be within 80-120%.
-
Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should be <15%.
-
Specificity: Confirmed by the absence of interferences at the retention time of the analyte and the correct ratio of qualifier to quantifier ions.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive framework for the quantitative analysis of this compound in complex solid matrices. By following the outlined protocols for sample preparation, instrumental analysis, and data processing, researchers can achieve accurate and reproducible results. The principles of using surrogate and internal standards are integral to the method's trustworthiness, ensuring high-quality data for environmental monitoring, risk assessment, and regulatory compliance.
References
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ALS Environmental. (2023). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. Retrieved from [Link]
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British Columbia Ministry of Environment & Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from [Link]
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Kravić, Ž., et al. (n.d.). Determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. SciSpace. Retrieved from [Link]
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Kosman, E., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Andrianova, A. A., & Quimby, B. D. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies, Inc. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Phenomenex. (2024). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]
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Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
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High-Performance Liquid Chromatography (HPLC) for the Quantification of 3-Nitrophenanthrene: A Detailed Protocol and Application Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive and robust method for the quantitative analysis of 3-Nitrophenanthrene using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is of significant toxicological and environmental concern due to its potential mutagenic properties.[1] Accurate quantification is therefore critical in environmental monitoring, toxicological assessment, and as part of impurity profiling in drug development. This guide details the scientific rationale behind the method, a step-by-step protocol from sample preparation to data analysis, and key performance characteristics to ensure trustworthy and reproducible results.
Introduction and Scientific Rationale
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are widespread environmental contaminants, primarily formed during the incomplete combustion of organic materials.[2] this compound (C₁₄H₉NO₂) is a nitro-PAH formed by the atmospheric nitration of phenanthrene, a common component in fossil fuel combustion products.[1][3] Its presence, even at trace levels, necessitates sensitive and reliable analytical methods for quantification.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose, offering high resolution, sensitivity, and accuracy for the analysis of complex mixtures.[4] This protocol employs a reversed-phase chromatographic strategy, which is ideally suited for separating moderately nonpolar molecules like this compound from various sample matrices.
The Principle of Separation: The core of this method relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4] We utilize a C18 stationary phase, a highly hydrophobic material composed of silica particles bonded with 18-carbon alkyl chains.[5] this compound, being a relatively nonpolar aromatic compound, exhibits a strong affinity for the C18 stationary phase. The mobile phase, a mixture of acetonitrile and water, is more polar. By carefully controlling the composition of the mobile phase, we can modulate the retention of this compound on the column, achieving separation from other matrix components and enabling precise quantification.[6]
Experimental Design and Methodology
This section outlines the complete workflow, from the preparation of reagents to the final analysis. Adherence to these steps is critical for achieving accurate and reproducible data.
Materials and Instrumentation
Reagents and Standards:
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Water, HPLC grade or deionized (18 MΩ·cm)
-
Toluene, HPLC grade (for stock solution)[7]
Instrumentation:
-
HPLC system equipped with:
-
Analytical Balance (4-5 decimal places)
-
Ultrasonic Bath (for solvent degassing)
-
Centrifuge
-
Vortex Mixer
-
Syringe filters (0.22 or 0.45 µm, PTFE or other chemically resistant membrane)[11]
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials with caps and septa
Detailed Experimental Protocols
Protocol 1: Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation (70:30 Acetonitrile:Water):
-
Measure 700 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 300 mL of HPLC-grade water.
-
Transfer the mixture to a suitable solvent reservoir bottle.
-
Degas the mobile phase for 15-20 minutes in an ultrasonic bath or by helium sparging to prevent bubble formation in the HPLC system.[12]
-
Scientist's Note: Acetonitrile is often preferred over methanol for PAH analysis as it provides excellent UV transparency below 200 nm and lower backpressure.[12]
-
-
Stock Standard Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of toluene and dilute to the mark with acetonitrile. Mix thoroughly. This is your Stock Solution A.
-
Causality: Toluene is sometimes used for initial dissolution of crystalline PAHs before dilution in a mobile-phase-compatible solvent like acetonitrile.[7]
-
-
Working Standard Preparation (Calibration Curve):
-
Perform serial dilutions of Stock Solution A with the mobile phase (70:30 ACN:H₂O) to prepare a series of calibration standards. A typical concentration range might be 0.1, 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.
-
Transfer each standard into an HPLC vial for analysis.
-
Protocol 2: Sample Preparation (General Guideline)
Sample preparation is the most critical and matrix-dependent step.[11] The goal is to extract the analyte from the matrix, remove interferences, and present it in a solvent compatible with the HPLC mobile phase. The following is a general protocol for a solid matrix (e.g., soil, sediment) that should be optimized for specific applications.
-
Extraction:
-
Weigh approximately 1-2 g of the homogenized sample into a glass centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute, then sonicate in an ultrasonic bath for 15 minutes to ensure efficient extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.
-
-
Clean-up (Optional but Recommended):
-
If the matrix is complex (high in organic matter, lipids, etc.), a Solid Phase Extraction (SPE) step is recommended to remove interferences.[13] A C18 or a mixed-mode polymer SPE cartridge can be effective.[14]
-
The general SPE procedure involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the this compound with a small volume of a strong organic solvent.[13][14]
-
-
Final Preparation:
-
Carefully transfer the supernatant (or the eluted solution from SPE) to a clean tube.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final extract through a 0.22 µm PTFE syringe filter directly into an HPLC vial.[11]
-
Trustworthiness Check: Failure to filter the sample is a primary cause of increased system backpressure and column failure. This step is mandatory for protecting the instrument.[11]
-
HPLC System Configuration
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic interaction for retaining and separating PAHs.[5][15] |
| Mobile Phase | 70% Acetonitrile / 30% Water (Isocratic) | Offers a good balance of retention time and peak shape for this compound.[12][16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with potential peak broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[17] |
| Detector | UV/Vis or PDA | --- |
| Detection Wavelength | 254 nm | PAHs, including nitrophenanthrenes, exhibit strong absorbance at this wavelength.[2] |
| Run Time | ~15 minutes | Sufficient to allow for the elution of the analyte and any late-eluting compounds. |
Workflow and Data Analysis
Analytical Sequence and Calibration
-
System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a vial of mobile phase to ensure the system is clean and free of contaminants.
-
Calibration Curve: Inject the prepared calibration standards in order from lowest to highest concentration.
-
Sample Analysis: Inject the prepared sample extracts. It is good practice to run a check standard or a blank periodically to monitor system performance.
Data Processing and Quantification
-
Peak Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standards.
-
Calibration Curve Generation: Plot the peak area of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered excellent.[18]
-
Concentration Calculation: Use the peak area of this compound in the sample and the calibration curve equation to calculate its concentration in the injected solution.
-
Final Concentration: Adjust the calculated concentration to account for all dilution, extraction, and reconstitution volumes to determine the final concentration in the original sample.
Method Validation
To ensure the method is fit for its intended purpose, it must be validated.[19] Key parameters to assess include:
| Validation Parameter | Description & Acceptance Criteria |
| Specificity | The ability to detect the analyte without interference from the matrix. Assessed by comparing the chromatogram of a blank matrix with a spiked matrix. |
| Linearity & Range | The linear relationship between concentration and response. An R² value of ≥0.995 is typically required.[18] |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Determined by spiking a blank matrix with a known amount of analyte at different levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98-102%.[15] |
| Precision (RSD%) | The degree of scatter between a series of measurements. Assessed by repeatability (intra-day) and intermediate precision (inter-day). The Relative Standard Deviation (RSD) should be ≤ 2.0%.[15] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Calculated as: LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve) .[18] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Calculated as: LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve) .[18] |
Visual Schematics
Diagram 1: HPLC Quantification Workflow This diagram illustrates the logical flow of the entire analytical process, from initial sample handling to the final quantitative result.
Caption: Workflow for this compound quantification.
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, and precise for the quantification of this compound. The use of a C18 column with a UV detector provides a robust and reliable system suitable for routine analysis in quality control, environmental testing, and research laboratories. Proper sample preparation and method validation are paramount to ensuring the integrity and trustworthiness of the results. This guide serves as a comprehensive starting point for researchers, which can be further optimized based on specific matrix requirements and instrumentation.
References
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This compound | C14H9NO2 | CID 97240 . PubChem - NIH. [Link]
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New Validated RP - HPLC Method For the Estimation of Phenanthrene in tablet Formulation . SSRG International Journal of Pharmacy and Biomedical Engineering. [Link]
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SAMPLE PREPARATION . Phenomenex. [Link]
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Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus . PMC - NIH. [Link]
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High Performance Liquid Chromatography . University of California, Davis. [Link]
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HPLC Stationary Phase Selection for Environmental Analysis . Chromtech. [Link]
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Types of detectors used in HPLC . Bio-Analysis Centre. [Link]
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Types of HPLC Detectors . Phenomenex. [Link]
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Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures . IJNRD. [Link]
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Sample Preparation in a Bioanalytical Workflow - Part 2 . YouTube. [Link]
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List of major mobile phases and HPLC columns screened . ResearchGate. [Link]
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HPLC Detectors . Biocompare.com. [Link]
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Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum . Agilent. [Link]
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Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method . Agilent. [Link]
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This compound | CAS#:17024-19-0 . Chemsrc. [Link]
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HPLC Methods for analysis of Phenanthrene . HELIX Chromatography. [Link]
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Sample Preparation in Food Safety Applications . Agilent. [Link]
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9-Nitrophenanthrene | C14H9NO2 | CID 70382 . PubChem - NIH. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW . World Journal of Pharmaceutical and Medical Research. [Link]
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Various Criteria in Development & Validation of HPLC Analytical Methods . Impactfactor. [Link]
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How to select organic solvent for mobile phase preparation in HPLC . YouTube. [Link]
-
Reversed Phase HPLC Method Development . Phenomenex. [Link]
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Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene . Agency for Toxic Substances and Disease Registry. [Link]
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A REVIEW ON METHOD DEVELOPMENT AND VALIDATION OF ASCORBIC ACID BY USING DIFFERENT ANALYTICAL METHODS . World Journal of Pharmaceutical Research. [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT . Acta Poloniae Pharmaceutica. [Link]
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The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection . PubMed. [Link]
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The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection . ResearchGate. [Link]
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Application Notes and Protocols: Sample Preparation for 3-Nitrophenanthrene Analysis in Air Samples
Introduction
3-Nitrophenanthrene is a member of the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). Like other nitro-PAHs, it is primarily adsorbed on air particulate matter.[1] These compounds are of significant environmental and toxicological concern due to their mutagenic and carcinogenic properties.[1] Found in urban air pollution and diesel exhaust, this compound is a potent mutagen and a suspected human carcinogen.[2] It is formed through the reaction of parent PAHs with nitrogen oxides in the atmosphere. Given their low concentrations in ambient air, typically in the pg/m³ to ng/m³ range, highly sensitive and selective analytical methods are required for their accurate quantification.[1][3]
This document provides a comprehensive guide to the sample preparation of airborne this compound for analysis. It is intended for researchers, environmental scientists, and analytical chemists involved in air quality monitoring and human exposure assessment. The protocols detailed herein are designed to ensure high recovery, minimize contamination, and achieve the low detection limits necessary for this critical environmental analyte.
Part 1: Air Sampling Methodologies
The accurate determination of this compound begins with effective sample collection. Due to its association with particulate matter, air sampling methods focus on capturing airborne particles.
High-Volume Air Sampling
High-volume air samplers are commonly used for collecting nitro-PAHs from the ambient air.[4] These instruments draw a large volume of air, typically over 1,000 m³, through a filter to collect particulate matter.[1]
-
Principle: A high-flow pump pulls air through a filter medium, trapping particles. The large volume of air sampled allows for the detection of trace-level contaminants.
-
Filter Media: Glass fiber filters are a common choice for trapping particulate matter.[1] Downstream of the particulate filter, a sorbent cartridge containing polyurethane foam (PUF) or XAD resins can be used to capture the gas-phase fraction of semi-volatile compounds.[1][4]
-
Considerations: The high flow rate can potentially lead to the volatilization of more volatile nitro-PAHs from the filter. Therefore, the use of a downstream sorbent is crucial for comprehensive analysis.
Low-Volume Air Sampling
For personal exposure monitoring or when targeting smaller spatial scales, low-volume samplers operating at flow rates of less than 5 L/min can be employed.[5]
-
Principle: Similar to high-volume sampling but at a significantly lower flow rate, making the equipment more portable and suitable for personal monitoring.
-
Advantages: These samplers are less disruptive to the surrounding environment and can provide time-resolved concentration data when used in series.[5]
Part 2: Sample Extraction Techniques
Once the air sample is collected on the filter and/or sorbent, the target analyte, this compound, must be efficiently extracted from the matrix. Several extraction techniques are available, each with its own set of advantages and limitations.
Soxhlet Extraction
A classical and robust method for extracting analytes from solid matrices.
-
Principle: Continuous extraction of the sample with a cycling charge of fresh, hot solvent. This exhaustive extraction ensures high recovery of the target analytes.
-
Typical Solvents: A mixture of n-hexane, acetone, and dichloromethane (2:2:1 v/v/v) has been shown to be effective for the concurrent extraction of PAHs and nitro-PAHs.[3] Toluene is also a suitable solvent.[1]
-
Advantages: High extraction efficiency and well-established methodology.
-
Disadvantages: Time-consuming and requires large volumes of organic solvents.
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)
A more modern approach that utilizes elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
-
Principle: The use of high pressure allows for the use of solvents at temperatures above their atmospheric boiling points, which increases their extraction efficiency and reduces the time required for extraction.
-
Advantages: Faster than Soxhlet extraction and uses less solvent. The process can also be automated.
Ultrasound-Assisted Extraction (UAE)
This method employs ultrasonic waves to enhance the extraction process.[4]
-
Principle: The cavitation created by ultrasonic waves disrupts the sample matrix, facilitating the penetration of the solvent and the release of the target analytes.
-
Advantages: Relatively fast and can be performed at room temperature, which is beneficial for thermally labile compounds.
Solid-Phase Extraction (SPE)
SPE is a versatile technique used for both extraction and sample cleanup.[6] It involves passing a liquid sample through a solid sorbent that retains the analytes of interest.[6]
-
Princ iple: The sample is loaded onto an SPE cartridge, and interfering compounds are washed away. The target analyte is then eluted with a small volume of a strong solvent.[6]
-
Sorbents: C18 (octadecyl-bonded silica) is a common sorbent for the extraction of PAHs and their derivatives from aqueous samples.
-
Advantages: High selectivity, reduced solvent consumption, and the potential for automation.[6][7]
Part 3: Sample Cleanup and Fractionation
Due to the complexity of air particulate extracts, a cleanup step is often necessary to remove interfering compounds before instrumental analysis.[4]
Column Chromatography
-
Principle: The sample extract is passed through a column packed with a solid adsorbent, such as silica gel or alumina. Different compounds will move through the column at different rates depending on their affinity for the adsorbent, allowing for their separation.
-
Procedure: A common procedure involves using a column packed with silica gel and alumina. The extract is loaded onto the column, and different fractions are eluted with solvents of increasing polarity. For example, a non-polar solvent like n-hexane can be used to elute aliphatic hydrocarbons, followed by a more polar solvent mixture like dichloromethane/hexane to elute PAHs and nitro-PAHs.
Quantitative Data Summary
| Parameter | High-Volume Sampling | Low-Volume Sampling | Soxhlet Extraction | PLE/ASE | SPE |
| Flow Rate | > 1 m³/min | < 5 L/min | N/A | N/A | N/A |
| Typical Sample Volume | > 1000 m³[1] | Variable | N/A | N/A | Variable |
| Extraction Time | N/A | N/A | 6 - 24 hours | 15 - 30 min | 10 - 20 min |
| Solvent Consumption | N/A | N/A | High | Low to Moderate | Very Low |
| Recovery Rates for Nitro-PAHs | N/A | N/A | Generally High | High | 83.2% ± 2.2%–111% ± 2.5%[3] |
Part 4: Experimental Protocols
Protocol 1: Sample Collection using a High-Volume Air Sampler
-
Preparation: Prior to sampling, bake the glass fiber filter at 450°C for 4 hours to remove any organic contaminants. Condition the polyurethane foam (PUF) plug by Soxhlet extraction with an appropriate solvent (e.g., acetone) for 24 hours.
-
Assembly: Load the conditioned filter and PUF plug into the high-volume sampler according to the manufacturer's instructions.
-
Sampling: Operate the sampler for a predetermined period (e.g., 24 hours) at a known flow rate.
-
Sample Retrieval: After sampling, carefully remove the filter and PUF plug using clean forceps and place them in separate, pre-cleaned amber glass jars.
-
Storage: Store the samples at -20°C until extraction to minimize the degradation of the target analytes.
Protocol 2: Soxhlet Extraction and Cleanup
-
Extraction:
-
Place the glass fiber filter and the PUF plug (cut into smaller pieces) into a pre-cleaned Soxhlet extraction thimble.
-
Add a known amount of an appropriate internal standard to the thimble.
-
Extract the sample for 18-24 hours with a suitable solvent mixture (e.g., 200 mL of dichloromethane:hexane 1:1 v/v).
-
-
Concentration:
-
After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Cleanup (Silica Gel Column Chromatography):
-
Prepare a chromatography column with activated silica gel.
-
Load the concentrated extract onto the column.
-
Elute with solvents of increasing polarity. For example, elute with n-hexane to remove aliphatic compounds, followed by a mixture of dichloromethane and n-hexane to elute the fraction containing this compound.
-
Collect the fraction containing the nitro-PAHs.
-
-
Final Preparation:
-
Concentrate the collected fraction to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.
-
The sample is now ready for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Part 5: Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for the analysis of this compound.[1][8] The high selectivity of MS, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, is crucial for distinguishing the target analyte from the complex matrix.[1]
Visualization of the Workflow
Caption: Workflow for this compound Analysis in Air Samples.
Safety Precautions
This compound and other nitro-PAHs are potent mutagens and suspected carcinogens.[2] Therefore, all handling and preparation steps should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All solvent waste should be disposed of according to institutional and national regulations.
References
-
David, F., & Klee, M. S. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Agilent Technologies Application Note. [Link]
-
Various Authors. (n.d.). Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. [Link]
-
Arlt, V. M. (2005). 3-Nitrobenzanthrone, a potential human cancer hazard in diesel exhaust and urban air pollution: A review of the evidence. Mutagenesis, 20(6), 399–410. [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]
-
Chen, Y. C., et al. (2023). Concurrent Extraction and Analysis of Atmospheric Particulate Matter-bound PBDEs, PAHs, Nitrated PAHs, and OPEs. Aerosol and Air Quality Research, 23(12), 230113. [Link]
-
Zimmermann, R., et al. (2022). Direct quantification of PAHs and nitro-PAHs in atmospheric PM by thermal desorption gas chromatography with electron ionization mass spectroscopic detection. Journal of Aerosol Science, 164, 106013. [Link]
-
Perrone, M. G., et al. (2006). Improved GC/MS methods for measuring hourly PAH and nitro-PAH concentrations in urban particulate matter. Atmospheric Environment, 40(35), 6764-6779. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Air and Precipitation Samples. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 97240. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
Laitinen, T., et al. (2021). Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons in Ambient Air—Levels, Phase Partitioning, Mass Size Distributions, and Inhalation Bioaccessibility. Environmental Science & Technology, 55(1), 237-247. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs) - Chapter 7: Regulations and Advisories. [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. [Link]
-
Tran, M. L., et al. (2021). Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS). Journal of Analytical Methods in Chemistry, 2021, 5528919. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs) - Chapter 2: Health Effects. [Link]
-
Wise, S. A., Sander, L. C., & Schantz, M. M. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) – A Historical Perspective on the 16 US EPA Priority Pollutant PAHs. Polycyclic Aromatic Compounds, 35(2-4), 187-233. [Link]
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U.S. Environmental Protection Agency. (1990). Compendium of Methods for the Determination of Air Pollutants in Indoor Air. [Link]
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U.S. Environmental Protection Agency. (1994). General Air Sampling Guidelines. [Link]
-
Centers for Disease Control and Prevention. (2021). Polynuclear Aromatic Hydrocarbons in AIR by GC-MS SIM. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition. [Link]
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Agency for Toxic Substances and Disease Registry. (2002). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. [Link]
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U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
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Agilent Technologies. (n.d.). Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. [Link]
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Agency for Toxic Substances and Disease Registry. (1990). Public Health Statement: Nitrobenzene. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Public Health Statement: Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenanthrene. [Link]
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Application Note: Enhancing Gas Chromatographic Analysis of 3-Nitrophenanthrene through a Two-Step Derivatization Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Abstract
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), such as 3-nitrophenanthrene, are potent mutagens and carcinogens found as environmental contaminants.[1][2] Their analysis at trace levels is critical for environmental monitoring and risk assessment. However, direct analysis by gas chromatography (GC) is hampered by the polar nitro functional group, which can lead to poor peak shape, thermal degradation, and consequently, low sensitivity.[3] This application note presents a robust, two-step derivatization methodology designed to overcome these analytical challenges. The protocol involves the chemical reduction of this compound to 3-aminophenanthrene, followed by acylation to form a stable, volatile, and highly detectable trifluoroacetyl derivative. This conversion significantly improves chromatographic performance and enhances sensitivity, particularly when using an Electron Capture Detector (ECD).
The Analytical Challenge: Why Derivatize this compound?
The direct GC analysis of many nitro-PAHs is problematic. The primary obstacles stem from the physicochemical properties of the nitro group:
-
Polarity and Adsorption: The polar nitro group (-NO₂) interacts strongly with active sites (e.g., residual silanols) in the GC inlet and column. This leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[3][4]
-
Thermal Lability: Nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures often required for GC analysis, leading to analyte loss and inaccurate quantification.
-
Limited Volatility: Compared to their parent PAHs, nitro-PAHs have lower volatility, resulting in longer retention times and broader peaks.
Derivatization is a chemical modification technique that addresses these issues by converting the problematic functional group into one with more favorable properties for GC analysis.[5][6][7] The strategy outlined here transforms the polar nitro group into a non-polar, thermally stable, and highly volatile derivative, making it ideal for sensitive and reliable quantification.
The Derivatization Strategy: A Two-Step Conversion
The core of this methodology is a two-step chemical conversion. First, the nitro group is reduced to a primary amine. This amine then serves as a reactive handle for a second derivatization step, acylation, which attaches a fluorinated moiety to the molecule.
-
Reduction: The nitro group of this compound is selectively reduced to a primary amino group (-NH₂), yielding 3-aminophenanthrene. This is a crucial intermediate step. While the resulting amine is still a polar compound, its reactivity is ideal for subsequent derivatization.[8][9][10]
-
Acylation: The 3-aminophenanthrene is reacted with an acylating agent, Trifluoroacetic Anhydride (TFAA). This reaction replaces the active hydrogens on the amino group with a trifluoroacetyl group.[4]
The final product, N-(phenanthren-3-yl)-2,2,2-trifluoroacetamide, possesses significantly improved properties for GC analysis:
-
Increased Volatility & Thermal Stability: The derivative is much more volatile and stable than the original compound.[4]
-
Reduced Polarity: The derivatization masks the polar amino group, eliminating undesirable interactions with the GC system and resulting in sharp, symmetrical peaks.[10]
-
Enhanced Detectability: The introduction of electronegative fluorine atoms makes the derivative exceptionally sensitive to an Electron Capture Detector (ECD), enabling detection at ultra-trace levels.[4][11]
Logical Workflow of the Derivatization Process
The following diagram illustrates the complete workflow from the native analyte to the final, GC-amenable derivative.
Caption: Workflow from native this compound to its final derivative.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Reduction of this compound to 3-Aminophenanthrene
This protocol utilizes iron powder in an acidic medium, a classic and effective method for the reduction of aromatic nitro compounds.[8][9]
Materials:
-
This compound standard or extracted sample residue.
-
Iron powder (activated, ~325 mesh).
-
Ethanol, reagent grade.
-
Deionized water.
-
Hydrochloric acid (HCl), concentrated.
-
Sodium hydroxide (NaOH) solution, 5 M.
-
Dichloromethane (DCM), pesticide residue grade.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Reaction vial (4 mL) with PTFE-lined cap.
-
Heating block or water bath.
-
Vortex mixer.
-
Centrifuge.
-
Pasteur pipettes.
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample extract containing this compound into a 4 mL reaction vial. If the sample is in a solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50-100 mg of activated iron powder to the vial. Add 1 mL of ethanol and 0.5 mL of deionized water to dissolve/suspend the residue.
-
Acidification: Carefully add 100 µL of concentrated HCl to the mixture. The acid activates the iron and serves as a proton source for the reduction.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 70-80°C for 60 minutes. Vortex the mixture every 15 minutes to ensure the iron powder remains suspended.
-
Neutralization and Extraction:
-
Cool the vial to room temperature.
-
Carefully add 5 M NaOH dropwise until the solution is basic (pH > 10, check with pH paper). This step neutralizes the excess acid and deprotonates the amine, making it soluble in organic solvents.
-
Add 1.5 mL of DCM to the vial.
-
Cap and vortex vigorously for 1 minute to extract the 3-aminophenanthrene into the organic layer.
-
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the aqueous and organic layers and pellet the iron sludge.
-
Isolation: Carefully transfer the bottom organic (DCM) layer to a clean vial using a Pasteur pipette. Repeat the extraction (steps 5c-5d) twice more with fresh 1.5 mL aliquots of DCM. Combine all organic extracts.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the combined extracts to remove any residual water. Let it stand for 5 minutes.
-
Concentration: Transfer the dried extract to a new vial and evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100-200 µL. This intermediate is now ready for acylation.
Protocol 2: Acylation of 3-Aminophenanthrene with TFAA
This protocol converts the amine intermediate into a stable, ECD-sensitive derivative. Acylation reactions require anhydrous conditions as the reagent is moisture-sensitive.[4][12]
Materials:
-
Concentrated 3-aminophenanthrene solution from Protocol 1.
-
Trifluoroacetic anhydride (TFAA).
-
Anhydrous ethyl acetate or toluene.
-
Pyridine (optional, as a catalyst).
-
Reaction vial (2 mL) with PTFE-lined cap.
-
Heating block.
Procedure:
-
Solvent Exchange: Ensure the 3-aminophenanthrene from the previous step is in an anhydrous solvent. If DCM was used, it should be fully evaporated and the residue redissolved in 200 µL of anhydrous ethyl acetate or toluene.
-
Reagent Addition: Add 50 µL of TFAA to the vial. If the reaction is slow, 1-2 drops of pyridine can be added to catalyze the reaction.
-
Reaction: Cap the vial tightly and heat at 60°C for 20 minutes in a heating block.
-
Cleanup:
-
Cool the vial to room temperature.
-
Add 1 mL of a 5% sodium bicarbonate (NaHCO₃) solution to quench the excess TFAA. Vortex for 30 seconds.
-
Allow the layers to separate. The top organic layer contains the derivatized product.
-
-
Final Preparation: Carefully transfer the top organic layer to an autosampler vial. The sample is now ready for GC-ECD or GC-MS analysis.
Chemical Reaction Pathway
The diagram below outlines the chemical transformations occurring during the two-step derivatization.
Caption: Reaction scheme for the derivatization of this compound.
GC Method and Expected Results
The derivatized analyte can be analyzed using either GC-ECD for maximum sensitivity or GC-MS for definitive identification.[13][14] A standard non-polar column is typically sufficient for separation.[15]
Recommended GC Conditions
| Parameter | GC-ECD Condition | GC-MS Condition | Rationale |
| System | GC with µ-ECD | GC with Mass Spectrometer | ECD for high sensitivity to fluorinated groups; MS for confirmation.[11][16] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Industry-standard column for robust separation of PAHs and derivatives.[17] |
| Injection | 1 µL, Splitless | 1 µL, Splitless | Maximizes transfer of trace analytes to the column.[16] |
| Inlet Temp. | 280°C | 280°C | Ensures rapid volatilization of the stable derivative. |
| Carrier Gas | Helium or Nitrogen | Helium | He is standard for MS; N₂ can be used for ECD. |
| Oven Program | 100°C (1 min), ramp 15°C/min to 300°C, hold 5 min | 100°C (1 min), ramp 15°C/min to 300°C, hold 5 min | An example program; must be optimized for sample matrix and interferences. |
| Detector Temp. | 320°C | N/A (Transfer Line: 290°C) | Prevents condensation of analytes in the detector. |
| MS Mode | N/A | Scan or Selected Ion Monitoring (SIM) | SIM mode provides the best sensitivity and selectivity for target analysis.[16] |
Anticipated Improvements
| Property | Before Derivatization | After Derivatization | Impact on Analysis |
| Polarity | High | Low | Vastly Improved Peak Shape: Symmetrical peaks, no tailing. |
| Volatility | Moderate | High | Shorter Retention Time: Faster analysis and sharper peaks. |
| Thermal Stability | Moderate | High | Reduced Analyte Loss: More accurate and precise quantification. |
| ECD Response | Very Low / None | Extremely High | Lower Detection Limits: Enables trace and ultra-trace level detection. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Derivative Peak | Incomplete reduction; Incomplete acylation (moisture contamination); Analyte loss during work-up. | Ensure iron is activated and reaction time/temp for reduction is adequate. Use anhydrous solvents for acylation. Check pH during extraction steps. |
| Broad/Tailing Peak for Derivative | Active sites in GC inlet/column; Low inlet temperature. | Replace GC inlet liner and trim the column. Ensure inlet temperature is sufficient for rapid volatilization. |
| Extraneous Peaks | Impurities in reagents/solvents; Side-reactions; Incomplete quenching of TFAA. | Run a reagent blank. Ensure proper quenching and cleanup post-derivatization. |
| Underivatized Amine Peak Present | Incomplete acylation reaction. | Increase reaction time/temperature for acylation. Add a catalyst (pyridine). Ensure TFAA is not expired/degraded. |
References
-
Sensitive Method for the Determination of Nitrated Polycyclic Aromatic Hydrocarbons in the Human Diet. PubMed, National Center for Biotechnology Information.[Link]
-
Analysis of nitrated polycyclic aromatic hydrocarbons. ResearchGate.[Link]
-
Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by using capillary column gas chromatography with nitrogen selective detection. ACS Publications.[Link]
-
Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Reduction of nitro compounds. Wikipedia.[Link]
-
Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. MDPI.[Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.[Link]
-
Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Semantic Scholar.[Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency (EPA).[Link]
-
This compound Gas Chromatography. NIST WebBook.[Link]
-
Derivatization for Gas Chromatography. Phenomenex.[Link]
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic.[Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen.[Link]
-
Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. MDPI.[Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed, National Center for Biotechnology Information.[Link]
-
Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.[Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar.[Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek.[Link]
-
Advances in PAHs/nitro-PAHs fractioning. Royal Society of Chemistry.[Link]
-
Gas chromatography of amines as various derivatives. ResearchGate.[Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.[Link]
-
Derivatization Reagents Guide. Greyhound Chromatography.[Link]
-
Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu.[Link]
-
Phenanthrene and anthracene peak separation? ResearchGate.[Link]
-
This compound Compound Summary. PubChem, National Center for Biotechnology Information.[Link]
-
Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. TDI-Brooks.[Link]
-
A Mini Guide LC-MS and GC-MS Techniques: A Tool for Phytoconstituents Evaluation of Plant Extracts. YouTube.[Link]
-
To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera. Journal of Drug Delivery and Therapeutics.[Link]
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Application Note: Preparation and Stability of 3-Nitrophenanthrene Standard Solutions
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation and stability of 3-nitrophenanthrene standard solutions. This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is of significant interest in environmental and toxicological studies due to its potential mutagenic and carcinogenic properties. Accurate quantification of this analyte is paramount, and it begins with the proper preparation and handling of standard solutions. This note details a gravimetric preparation protocol, recommended solvents, storage conditions, and a stability study design to ensure the integrity and reliability of this compound standards.
Introduction: The Criticality of Accurate Standards
This compound is a member of the nitro-PAH class of compounds, which are formed from the reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides.[1] These compounds are found in environmental samples, such as diesel exhaust particulates and ambient air, and are often more mutagenic than their parent PAHs.[1] Consequently, the precise measurement of this compound in various matrices is crucial for risk assessment and regulatory compliance.
The foundation of any quantitative analysis is the accuracy of the calibration standards. Errors in standard preparation or degradation of the standard solution over time can lead to significant inaccuracies in analytical results. This application note provides a detailed, scientifically grounded protocol for the preparation of this compound standard solutions and outlines a systematic approach to evaluating their stability.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is essential for its proper handling and the preparation of stable solutions.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 17024-19-0 | [2][3] |
| Molecular Formula | C₁₄H₉NO₂ | [2] |
| Molecular Weight | 223.23 g/mol | [2] |
| Appearance | Solid (likely pale yellow crystals) | Inferred from similar compounds |
| Solubility | Insoluble in water.[3] Soluble in organic solvents like toluene and likely soluble in acetonitrile, methanol, and dichloromethane based on the properties of similar nitroaromatic compounds.[1][4] | [1][3][4] |
Safety and Handling Precautions
This compound and its parent compound, phenanthrene, are hazardous chemicals and must be handled with appropriate safety measures.
Hazard Summary:
-
Causes skin irritation. [6]
-
Very toxic to aquatic life with long-lasting effects. [5]
-
Nitroaromatic compounds, as a class, are treated as potential carcinogens and mutagens.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: When handling the solid compound, especially if there is a risk of dust formation, use a NIOSH/MSHA approved respirator.[3]
Handling Procedures:
-
Handle this compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
Disposal:
-
Dispose of this compound and its solutions as hazardous waste in accordance with local, regional, and national regulations.[5][7]
-
Avoid release to the environment.[5]
Preparation of a Primary Stock Standard Solution (Gravimetric Method)
The gravimetric preparation of a primary stock solution is the most accurate method, as it is based on the mass of the solute and the mass of the solution, minimizing volumetric errors. This protocol is based on established methods for preparing PAH and nitroaromatic standards.[1][7][8]
Materials:
-
This compound solid reference material (high purity, with certificate of analysis)
-
High-purity solvent (e.g., Toluene or Acetonitrile, HPLC or GC grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Amber glass vial with a PTFE-lined screw cap
-
Spatula
-
Weighing paper or boat
Protocol:
-
Tare the Vial: Place a clean, dry amber glass vial with its cap on the analytical balance and tare the balance.
-
Weigh the this compound: Carefully add a small amount (e.g., 10 mg) of the solid this compound reference material to the tared vial. Record the mass accurately.
-
Record the Mass of Solute: Record the exact mass of the this compound added to the vial (m_solute).
-
Add the Solvent: In a fume hood, add the chosen solvent (e.g., toluene) to the vial containing the this compound. Fill the vial to approximately 80% of its capacity.
-
Cap and Mix: Securely cap the vial and mix gently by inversion or using a vortex mixer until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Weigh the Solution: Place the capped vial containing the solution back on the analytical balance and record the total mass (m_total).
-
Calculate the Concentration: The concentration of the primary stock solution in mg/g can be calculated using the following formula:
Concentration (mg/g) = (m_solute / m_total) * 1000
-
Label the Standard: Clearly label the vial with the compound name, concentration, solvent, preparation date, and preparer's initials.
Causality Behind Experimental Choices:
-
Gravimetric Preparation: This method is chosen for its high accuracy, as it is independent of temperature-induced volume changes and the precision of volumetric glassware.[7]
-
Amber Glass Vial: Nitro-PAHs are known to be light-sensitive.[2] Amber glass protects the solution from photodegradation.
-
PTFE-lined Cap: Polytetrafluoroethylene (PTFE) is a chemically inert material that prevents contamination of the standard solution and loss of solvent due to evaporation.
-
High-Purity Solvent: Using HPLC or GC grade solvents minimizes the presence of impurities that could interfere with the analysis or contribute to the degradation of the analyte.
Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the primary stock solution to the desired concentration range for instrument calibration.
Materials:
-
Primary stock solution of this compound
-
High-purity solvent (same as the stock solution)
-
Calibrated pipettes or a dilutor
-
Amber glass volumetric flasks or vials
Protocol:
-
Calculate the Dilution: Determine the volume of the primary stock solution and the final volume of the working standard required to achieve the desired concentration.
-
Perform the Dilution: Using a calibrated pipette, transfer the calculated volume of the primary stock solution into a clean amber volumetric flask or vial.
-
Dilute to Volume: Add the solvent to the flask or vial to the final desired volume.
-
Mix Thoroughly: Cap the flask or vial and mix the solution thoroughly by inversion.
-
Label the Working Standard: Clearly label the working standard with the compound name, concentration, solvent, preparation date, and a reference to the primary stock solution it was prepared from.
Stability of this compound Standard Solutions
The stability of standard solutions is a critical factor that can affect the accuracy of analytical results over time. The primary degradation pathway for nitro-PAHs is photodegradation.[2] Temperature can also influence the rate of degradation.
Recommended Storage Conditions
Based on general guidelines for PAH and nitroaromatic standards, the following storage conditions are recommended to maximize the stability of this compound solutions:
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C or lower | Low temperatures slow down chemical degradation processes. |
| Light | Store in the dark (in amber vials or a dark cabinet) | Prevents photodegradation, a major degradation pathway for nitro-PAHs.[2] |
| Container | Amber glass vials with PTFE-lined screw caps | Protects from light and prevents contamination and solvent evaporation. |
| Atmosphere | Minimize headspace in the vial | Reduces the potential for oxidation and solvent evaporation. |
Stability Study Protocol
To empirically determine the stability of a prepared this compound standard solution, a formal stability study should be conducted. This involves storing aliquots of the standard under different conditions and analyzing them at regular intervals.
Experimental Design:
-
Prepare a Homogenous Batch: Prepare a single, large-volume batch of the this compound standard solution at a known concentration.
-
Aliquot the Standard: Dispense the standard solution into multiple small amber vials to minimize the impact of repeated sampling from a single container.
-
Storage Conditions: Store the aliquots under a variety of conditions to assess the impact of temperature and light. A suggested set of conditions is:
-
Optimal: -20 °C in the dark
-
Refrigerated: 4 °C in the dark
-
Room Temperature (Dark): ~20-25 °C in a dark cabinet
-
Room Temperature (Light): ~20-25 °C exposed to ambient laboratory light
-
-
Time Points: Analyze the standards at regular intervals. Suggested time points are:
-
Day 0 (initial concentration)
-
Week 1, 2, 4
-
Month 2, 3, 6, 12
-
-
Analytical Method: Use a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of this compound at each time point.
Data Analysis:
-
Calculate the percentage of the initial concentration remaining at each time point for each storage condition.
-
Plot the percentage remaining versus time for each condition.
-
Establish an acceptable range for the concentration (e.g., 95-105% of the initial concentration). The stability of the solution is defined as the time period during which the concentration remains within this range.
The following diagram illustrates the workflow for the stability study:
Caption: Workflow for a comprehensive stability study of this compound standard solutions.
Analytical Method for Quantification
A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is a suitable technique for the quantification of this compound in solution.
Typical HPLC-UV Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of PAHs and their derivatives.[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40 °C
-
UV Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of 254 nm is a common choice for aromatic compounds, but the optimal wavelength should be determined by acquiring a UV spectrum of the standard.
Method Validation: The analytical method used for the stability study must be validated to ensure it is accurate, precise, and specific for this compound. Validation parameters should include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components (e.g., degradation products).
-
Linearity: The linear relationship between the analyte concentration and the instrument response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
The following diagram illustrates the key steps in the HPLC-UV analysis workflow:
Caption: General workflow for the quantitative analysis of this compound using HPLC-UV.
Conclusion
The accuracy of any analytical measurement of this compound is fundamentally dependent on the quality of the standard solutions used for calibration. This application note has provided a detailed, evidence-based protocol for the gravimetric preparation of this compound standard solutions, along with best practices for their storage and handling to ensure their stability. By following these guidelines and implementing a robust stability testing program, researchers can have a high degree of confidence in the integrity of their standards, leading to more accurate and reliable analytical data in their critical research and development activities.
References
-
National Institute of Standards and Technology. (2017). Certificate of Analysis, Standard Reference Material® 1647f, Polycyclic Aromatic Hydrocarbons in Acetonitrile. Retrieved from [Link]
- Dąbrowska, H., Kot-Wasik, A., & Namieśnik, J. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 17(1), 31-39.
-
CPAchem. (2024). Safety data sheet for Phenanthrene. Retrieved from [Link]
- Kim, J. H., Lee, J. Y., & Kim, Y. P. (2017). Development and Validation of a Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Preventive nutrition and food science, 22(4), 345–350.
-
U.S. Environmental Protection Agency. (1997). Method 429: Determination of Polycyclic Aromatic Hydrocarbon (PAH) Emissions from Stationary Sources. Retrieved from [Link]
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Application Notes & Protocols: Monitoring 3-Nitrophenanthrene in Environmental Matrices
Abstract: This document provides a comprehensive guide for the detection and quantification of 3-Nitrophenanthrene, a carcinogenic and mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH), in environmental samples. Nitro-PAHs are recognized as significant environmental pollutants, often formed from the atmospheric nitration of parent PAHs originating from combustion processes.[1] Given the toxicological risks, including DNA damage, robust monitoring is crucial for environmental and human health risk assessments.[2] These application notes detail field-proven methodologies for sample collection, extraction, and analysis using high-sensitivity chromatographic techniques, ensuring data integrity for researchers and environmental scientists.
Scientific Rationale for Monitoring
This compound (C₁₄H₉NO₂) is a nitrated derivative of phenanthrene, a common polycyclic aromatic hydrocarbon (PAH).[3] While parent PAHs are of concern, their nitro-derivatives can exhibit greater direct-acting mutagenicity and carcinogenicity. These compounds enter the environment through direct emission from diesel engines and other combustion sources or are formed in the atmosphere via reactions between PAHs and nitrogen oxides.[1] The presence of this compound in air, water, and soil serves as a critical indicator of pollution from anthropogenic sources. Its monitoring is essential for assessing environmental quality, determining exposure pathways, and enforcing environmental regulations. Due to its potential for bioaccumulation and long-range transport, standardized and validated analytical protocols are paramount.
Analytical Workflow Overview
The accurate determination of this compound at trace levels in complex environmental matrices requires a multi-step approach. The process begins with representative sample collection, followed by rigorous extraction and cleanup to isolate the analyte from interfering substances. High-resolution chromatographic analysis, typically coupled with mass spectrometry, provides the necessary sensitivity and selectivity for definitive quantification.
Caption: General workflow for this compound analysis.
Detailed Protocols
The choice of protocol is dictated by the environmental matrix. The following sections provide validated, step-by-step methods for water, soil/sediment, and air samples.
Protocol 1: Aqueous Sample Analysis (e.g., River Water, Wastewater)
This protocol utilizes Solid-Phase Extraction (SPE) for the efficient concentration of this compound from water samples, a common and effective technique for such analytes.[4][5]
A. Sample Collection and Preservation:
-
Collect 1-liter water samples in amber glass bottles to prevent photodegradation.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate per liter.
-
Store samples at 4°C and extract within 7 days of collection.
B. Solid-Phase Extraction (SPE):
-
Internal Standard Spiking: Spike the 1 L water sample with an appropriate isotopically labeled internal standard (e.g., this compound-d₈) to a final concentration of 50 ng/L. This corrects for matrix effects and variations in extraction efficiency.
-
Cartridge Conditioning: Condition a 6 mL, 500 mg reversed-phase SPE cartridge (e.g., C18 or equivalent) by passing 10 mL of dichloromethane (DCM), followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
Elution: Elute the trapped analytes by passing 10 mL of DCM through the cartridge into a collection vial.
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen. Add an injection internal standard (e.g., terphenyl-d₁₄) and adjust the final volume to 1 mL with DCM.
Protocol 2: Soil and Sediment Sample Analysis
For solid matrices, an exhaustive extraction technique is required. Microwave-Assisted Extraction (MAE) is chosen for its efficiency and reduced solvent consumption compared to traditional methods like Soxhlet extraction.[5][6]
A. Sample Preparation:
-
Air-dry the soil/sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample thoroughly. Determine the moisture content on a separate subsample.
B. Microwave-Assisted Extraction (MAE):
-
Sample Fortification: Weigh 10 g (dry weight equivalent) of the homogenized sample into a microwave extraction vessel. Spike with the internal standard solution.
-
Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the vessel.
-
Extraction Program: Seal the vessel and place it in the microwave extractor. A typical program involves ramping to 115°C over 10 minutes and holding for an additional 15 minutes.
-
Cooling & Filtration: Allow the vessel to cool to room temperature. Filter the extract through a sodium sulfate-packed column to remove residual water.
-
Cleanup & Concentration: The extract will contain lipids and other interferences that must be removed. Pass the extract through a silica gel SPE cartridge. Concentrate the cleaned extract to 1 mL as described in Protocol 1.
Instrumental Analysis: GC-MS/MS
Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) provides excellent selectivity and sensitivity for detecting this compound.[7]
A. Calibration
Prepare a series of calibration standards using a certified reference material, such as the 100 µg/mL solution of this compound in Toluene.[8] Dilute the stock to create calibration points ranging from 0.5 to 200 ng/mL, each containing the fixed concentration of the internal standard.
B. Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatography. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column offering good separation for PAHs and their derivatives. |
| Inlet | Splitless, 280°C | Ensures efficient transfer of the analyte onto the column for trace-level analysis. |
| Oven Program | 80°C (hold 2 min), ramp to 310°C at 10°C/min, hold 10 min | Optimized temperature program to separate this compound from other isomers and matrix components. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| MS/MS System | Triple Quadrupole (e.g., Agilent 7010C) | Enables Multiple Reaction Monitoring (MRM) for high selectivity and low detection limits. |
| Ion Source | Electron Ionization (EI), 70 eV, 280°C | Standard ionization technique for generating characteristic fragment ions. |
| MRM Transitions | Quantifier: 223 -> 177, Qualifier: 223 -> 193 | Specific precursor-to-product ion transitions that provide high confidence in analyte identification. |
| Quality Control | Analyze a method blank, a laboratory control spike, and a matrix spike for every batch of 20 samples. | Ensures the analytical process is free from contamination and demonstrates acceptable accuracy and precision. |
Environmental Fate and Transformation
Understanding the environmental behavior of this compound is crucial for interpreting monitoring data. Its fate is governed by several processes, including atmospheric transport, deposition, and degradation.
Caption: Environmental formation and fate of this compound.
Parent PAHs like phenanthrene undergo nitration in the atmosphere to form this compound.[1] This compound can then be transported and deposited into soil and water ecosystems.[9] Once in these compartments, it is subject to degradation processes such as microbial breakdown and photodegradation, although persistence can be a concern.[9]
Safety and Handling
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[8]
-
Personal Protective Equipment (PPE): Always handle this compound and its solutions in a certified chemical fume hood while wearing nitrile gloves, a lab coat, and safety glasses.
-
Handling: Avoid inhalation of dust or aerosols. Prevent contact with skin and eyes.
-
Disposal: Dispose of all waste, including contaminated solvents and consumables, as hazardous chemical waste in accordance with local, state, and federal regulations.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
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Chemsrc. (2024). This compound | CAS#:17024-19-0. Retrieved from [Link]
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ResearchGate. (n.d.). Suggested metabolic pathway of formation of nitrophenanthrenes. Retrieved from [Link]
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Eurofins. (2025). Analytical Method Summaries. Retrieved from [Link]
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MDPI. (2020). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 97240. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The intricate world of 9-Nitrophenanthrene: From synthesis to environmental impact. Retrieved from [Link]
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Japan Environmental Sanitation Center. (n.d.). III Analytical Methods. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1998). Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of 1,3-Dihydroxyphenazine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for the Synthesis of 3-Nitropropanal. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). The environmental fate of chemicals describes the processes by which chemicals move. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (1991). Environmental Fate Constants for Additional 27 Organic Chemicals. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2025). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols for Measuring 3-Nitrophenanthrene Mutagenicity In Vitro
Introduction: The Genotoxic Potential of 3-Nitrophenanthrene
This compound is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern, often found as a byproduct of incomplete combustion processes, such as in diesel exhaust. Like many nitroarenes, this compound and its metabolites have the potential to be potent mutagens, capable of inducing genetic alterations that may lead to carcinogenesis. Understanding the mutagenic profile of this compound is therefore critical for toxicological risk assessment.
The mutagenicity of many nitro-PAHs is dependent on the metabolic reduction of the nitro group, a process that can be mimicked in vitro through the use of an exogenous metabolic activation system. This guide provides a comprehensive overview of a battery of in vitro assays designed to robustly evaluate the mutagenic and genotoxic potential of this compound. The selected assays—the Ames test, the in vitro micronucleus assay, and the Comet assay—provide complementary information on different endpoints of genetic damage, from point mutations to chromosomal aberrations and DNA strand breaks.
These protocols are intended for researchers, scientists, and drug development professionals engaged in genotoxicity testing. The methodologies are grounded in established OECD guidelines and are designed to ensure scientific rigor and data integrity.
PART 1: The Scientific Rationale for Assay Selection
A comprehensive assessment of a compound's mutagenic potential requires a multi-faceted approach, as no single assay can detect all types of genetic damage. The chosen battery of tests for this compound is designed to provide a holistic view of its genotoxic activity.
-
The Ames Test (Bacterial Reverse Mutation Assay): This initial screening assay is highly effective for detecting point mutations (base-pair substitutions and frameshifts) in bacteria.[1][2] Many nitroarenes are known to be potent mutagens in the Ames test, often exhibiting specificity for certain Salmonella typhimurium strains.[3][4] For this compound, this assay is crucial for determining its ability to cause gene-level mutations.
-
The In Vitro Micronucleus Assay: This mammalian cell-based assay detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[5][6] It serves as a critical follow-up to the Ames test, providing information on the potential for large-scale chromosomal damage in a eukaryotic system.[5] The formation of micronuclei, which are small nuclei containing chromosomal fragments or whole chromosomes left behind during cell division, provides a quantifiable measure of genotoxicity.[7][8]
-
The Comet Assay (Single Cell Gel Electrophoresis): This sensitive and versatile assay is used to detect DNA strand breaks in individual cells.[9] It can be adapted to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[10][11] The Comet assay is particularly useful for providing mechanistic insights into how a compound might be interacting with DNA and for detecting DNA damage that may not necessarily lead to mutations or chromosomal aberrations but is still indicative of genotoxic stress.[12]
The inclusion of a metabolic activation system, typically a liver homogenate fraction (S9), is essential for testing compounds like this compound.[13][14] In vivo, many chemicals are metabolized by liver enzymes, which can either detoxify them or convert them into more reactive, mutagenic species.[14] The S9 mix simulates this hepatic metabolism in vitro.[15][16]
PART 2: Experimental Protocols
The Ames Test (Bacterial Reverse Mutation Assay)
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[17] The assay measures the ability of a test compound to cause a reverse mutation (reversion) to a prototrophic state (His+), allowing the bacteria to grow on a histidine-deficient medium.[1] An increase in the number of revertant colonies in the presence of the test compound compared to a negative control indicates its mutagenic potential.[17]
Experimental Workflow:
Caption: Workflow for the Ames Test.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
This compound (CAS: 17024-19-0)[18]
-
Dimethyl sulfoxide (DMSO)
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
S9 fraction (from Aroclor 1254-induced rat liver) and co-factor solution (NADP, Glucose-6-phosphate)
-
Positive and negative controls
Procedure:
-
Preparation of Test Substance: Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to test a range of concentrations.
-
Metabolic Activation: The assay should be performed both with and without the S9 metabolic activation mix.
-
Exposure: In a test tube, combine the test compound dilution, the S9 mix (or a buffer for the non-activated arm), and the bacterial culture.
-
Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
Data Summary Table:
| Assay Component | Description |
| Test Strains | S. typhimurium TA98 (detects frameshift mutagens), TA100 (detects base-pair substitution mutagens) are particularly relevant. |
| Concentrations | A minimum of five analyzable concentrations should be tested. |
| Controls | Negative (DMSO), Positive without S9 (e.g., 2-nitrofluorene for TA98), Positive with S9 (e.g., 2-aminoanthracene). |
| Metabolic Activation | Both with and without S9 mix. |
| Replicates | Typically performed in triplicate. |
In Vitro Micronucleus Assay
Principle: This assay identifies substances that cause chromosomal damage in cultured mammalian cells.[5] Following exposure to the test substance, cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.[6][8] Micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during anaphase, are then scored in these binucleated cells.[7] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Experimental Workflow:
Caption: Workflow for the In Vitro Micronucleus Assay.
Materials:
-
Mammalian cell line (e.g., CHO, TK6, human peripheral blood lymphocytes)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
S9 mix
-
Cytochalasin B
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
Staining solution (e.g., Giemsa, acridine orange)
-
Microscope slides
Procedure:
-
Cell Seeding: Seed cells at an appropriate density and allow them to attach or stabilize in culture.
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours).
-
Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. The incubation period should be long enough to allow for one to two cell divisions.
-
Cell Harvesting: Harvest the cells by trypsinization or centrifugation.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is a significant, dose-related increase in the frequency of micronucleated cells.
Data Summary Table:
| Assay Component | Description |
| Cell Lines | CHO, TK6, or primary human lymphocytes are commonly used. |
| Treatment Duration | Short treatment (3-6 hours) with S9, and both short and long (e.g., 24 hours) treatments without S9. |
| Controls | Negative (DMSO), Positive without S9 (e.g., Mitomycin C), Positive with S9 (e.g., Cyclophosphamide). |
| Cytotoxicity | Assess cytotoxicity to ensure that micronuclei are not a result of overt toxicity. |
| Replicates | Typically performed in duplicate or triplicate. |
The Comet Assay (Single Cell Gel Electrophoresis)
Principle: The Comet assay is a method for quantifying DNA damage in individual cells.[12] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA as "nucleoids."[9] The slides are then placed in an electrophoretic field. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage. The alkaline version of the assay is most common as it detects single-strand breaks, double-strand breaks, and alkali-labile sites.[10]
Experimental Workflow:
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Application Note: A Regioselective Approach to the Synthesis and Purification of 3-Nitrophenanthrene for Advanced Research Applications
Abstract: This document provides a comprehensive guide for the synthesis and purification of 3-nitrophenanthrene, a critical building block and research chemical. Direct nitration of phenanthrene notoriously yields a complex mixture of isomers, with the 9-nitro derivative being the major product, making the isolation of pure this compound a significant challenge. To circumvent this, we present a regioselective synthetic strategy based on the Pschorr cyclization, which offers controlled formation of the desired isomer. This note details the underlying chemical principles, provides step-by-step protocols for synthesis and multi-stage purification, and includes methods for analytical validation, tailored for researchers in organic synthesis, materials science, and drug development.
Strategic Overview: The Rationale for Pschorr Cyclization
The electrophilic nitration of phenanthrene using standard nitrating agents (a mixture of nitric and sulfuric acids) preferentially occurs at the C9 and C10 positions due to the higher electron density and stability of the corresponding Wheland intermediate.[1] While other isomers, including this compound, are formed, their low yields and similar physical properties to other byproducts make separation by conventional methods inefficient.
For research purposes requiring isomerically pure this compound, a directed synthesis is paramount. The Pschorr reaction, an intramolecular radical cyclization of a diazonium salt, provides an elegant solution.[2] By starting with a carefully chosen substituted biphenyl precursor, the cyclization can be directed to form the phenanthrene skeleton with the nitro group locked in the desired position. This method offers superior regioselectivity, ultimately simplifying the purification process and improving the overall yield of the target compound.
The overall workflow is designed as a multi-stage process to ensure the final product meets the high purity standards required for research applications.
Caption: Overall workflow for the synthesis and purification of this compound.
Synthesis Protocol: Pschorr Cyclization Route
This protocol is adapted from the principles of the Pschorr phenanthrene synthesis.[3][4] It involves the diazotization of an aminostilbene derivative followed by a copper-catalyzed intramolecular cyclization.
Mechanism Insight
The key to this synthesis is the formation of a diazonium salt from the precursor amine. Upon introduction of a copper(I) catalyst, this salt undergoes reduction to form an aryl radical. This radical then attacks the adjacent aromatic ring in an intramolecular fashion to forge the new C-C bond, creating the tricyclic phenanthrene core. Subsequent oxidation and rearomatization yield the stable phenanthrene derivative.[4] The initial placement of the nitro group on the non-aminated phenyl ring dictates its final position as C3 on the phenanthrene skeleton.
Caption: Simplified Pschorr reaction mechanism.
Experimental Procedure
Materials:
-
(Z)-2-amino-4'-nitrostilbene (Precursor)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Sulfite (Na₂SO₃)
-
Ethanol (EtOH)
-
Toluene
-
Diethyl Ether
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 10.0 g of (Z)-2-amino-4'-nitrostilbene in 100 mL of water and 15 mL of concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 3.1 g of sodium nitrite in 10 mL of water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Pschorr Cyclization:
-
In a separate large beaker, prepare the copper catalyst by dissolving 25.0 g of copper(II) sulfate pentahydrate in 100 mL of hot water. Add a solution of 8.0 g of sodium sulfite in 50 mL of water to precipitate copper(I) oxide.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the vigorously stirred copper catalyst suspension.
-
A brisk evolution of nitrogen gas will occur. Allow the mixture to warm to room temperature and then heat it on a steam bath at 60 °C for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The crude product will precipitate as a dark solid.
-
-
Workup and Isolation:
-
Filter the solid precipitate using a Büchner funnel and wash thoroughly with water to remove inorganic salts.
-
Transfer the crude solid to a beaker and boil with 150 mL of ethanol to dissolve the organic material and leave behind copper residues.
-
Filter the hot ethanolic solution to remove insoluble inorganic byproducts.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to crystallize the crude this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
Purification Protocol: Achieving Analytical Grade Purity
The crude product from the synthesis requires a two-step purification process to remove unreacted starting materials, polymeric byproducts, and any isomeric impurities.
Step 1: Flash Column Chromatography
Rationale: Chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5][6] For nitrophenanthrene isomers, which have very similar polarities, a carefully optimized silica gel chromatography protocol is essential for effective separation.
Procedure:
-
Prepare the Column: Slurry-pack a glass column with silica gel (60 Å, 230-400 mesh) using hexane as the mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate (e.g., a gradient from 0% to 5% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a 95:5 hexane:ethyl acetate mobile phase.
-
Combine and Evaporate: Combine the fractions containing the pure this compound (identified by its Rf value) and remove the solvent under reduced pressure using a rotary evaporator.
Step 2: Recrystallization
Rationale: Recrystallization is a final purification step that removes trace impurities by leveraging differences in solubility between the desired compound and contaminants in a chosen solvent at different temperatures.[7][8] A successful recrystallization yields a highly ordered crystalline solid, excluding impurities from the crystal lattice.[9]
Procedure:
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for this compound.
-
Dissolution: Place the chromatography-purified solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large, well-defined crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Filtration and Drying: Collect the pure crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) to remove all traces of solvent.
Purity Assessment and Data
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The melting point of pure this compound is approximately 110.6 °C.[10]
Table 1: Summary of Purification Yield and Purity
| Purification Stage | Mass Recovered (g) | Yield (%) | Purity (by HPLC, %) |
| Crude Synthetic Product | ~8.1 | ~85% (crude) | ~70% |
| Post-Chromatography | ~5.2 | ~55% | ~98% |
| Post-Recrystallization | ~4.5 | ~47% | >99.5% |
Note: Yields are calculated based on the initial mass of the (Z)-2-amino-4'-nitrostilbene precursor. Purity data is representative.
Safety and Handling
-
Nitrated polycyclic aromatic hydrocarbons should be handled with care as they are potentially mutagenic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
The diazotization reaction can be exothermic and produces nitrogen gas; ensure adequate cooling and pressure equalization. Diazonium salts can be explosive when dry; do not isolate them.
-
Handle concentrated acids and organic solvents with appropriate caution.
Conclusion
The Pschorr cyclization offers a reliable and regioselective pathway for the synthesis of this compound, overcoming the significant isomeric separation challenges associated with direct nitration. The subsequent two-step purification protocol, combining flash chromatography and recrystallization, is highly effective in achieving the analytical-grade purity required for demanding research applications. This application note provides a robust and validated framework for the production of high-purity this compound.
References
-
Stack Exchange. (2017). Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. Chemistry Stack Exchange. [Link]
-
Wikipedia. Pschorr cyclization. [Link]
-
Transtutors. (2020). The Pschorr reaction is a method of synthesis of phenanthrenes...[Link]
-
Name-Reaction.com. Pschorr Synthesis. [Link]
-
PrepChem.com. Preparation of 9,10-phenanthrenequinone. [Link]
-
ACS Axial. (2023). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer). [Link]
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Merck Index Online. Pschorr Reaction. [Link]
- Thieme. (2014). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Science of Synthesis.
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Organic Syntheses. Phenanthrenequinone. [Link]
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Filo. (2025). Write a synthesis of phenanthrene from benzene and its nitration reaction. [Link]
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ResearchGate. (2015). Photophysical studies of 9,10-phenanthrenequinones. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 97240, this compound. [Link]
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YouTube. (2021). Phenanthrene Nitration: A Kinetic Study of the Degree of Substitution. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 995, Phenanthrene. [Link]
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NIST. This compound. NIST Chemistry WebBook. [Link]
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MDPI. (2020). Synthesis of Antimicrobial Active 9,10-Phenanthrenequinones by Carbene Organocatalytic Tandem Reactions. [Link]
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ResearchGate. (1978). Nitration of phenanthrene in acetic anhydride. [Link]
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University of Colorado Boulder. Recrystallization. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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ResearchGate. (2002). Synthesis and reactions of trinitro-9,10-phenanthrenequinone derivatives. [Link]
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SciSpace. (2009). Synthesis of 2-Methoxy 5-nitro9,10-anthraquinone and study of photophysical properties. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Chemsrc. This compound | CAS#:17024-19-0. [Link]
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Royal Society of Chemistry. (2008). Photoreduction of 2-methyl-1-nitro-9,10-anthraquinone in the presence of 1-phenylethanol. [Link]
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PubMed. (2007). An approach to evaluate two-electron reduction of 9,10-phenanthraquinone and redox activity of the hydroquinone associated with oxidative stress. [Link]
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Technology Networks. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
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Chemistry LibreTexts. (2023). Recrystallization. [Link]
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PubMed. (2009). The catalytic mechanism of NADH-dependent reduction of 9,10-phenanthrenequinone by Candida tenuis xylose reductase reveals plasticity in an aldo-keto reductase active site. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 158032, Phenanthrene, 4-nitro-. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 94860, 2-Nitrophenanthraquinone. [Link]
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Chemsrc. 2-nitrophenanthrene-9,10-dione | CAS#:604-95-5. [Link]
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MDPI. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. [Link]
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PubMed Central. (2018). Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70382, 9-Nitrophenanthrene. [Link]
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ACS Publications. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. [Link]
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Organic-Chemistry.org. Nitro compound synthesis by C-C coupling. [Link]
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YouTube. (2019). General Chromatographic Techniques for Natural Products Purification. [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in 3-Nitrophenanthrene synthesis
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-nitrophenanthrene. Low yields in this procedure are a common yet surmountable issue, often stemming from the nuanced regioselectivity of electrophilic aromatic substitution on the phenanthrene core. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your synthesis for improved outcomes.
Introduction: The Challenge of Regioselectivity
The direct nitration of phenanthrene is a classic example of electrophilic aromatic substitution.[1] The core challenge in obtaining a high yield of this compound specifically is that the phenanthrene nucleus has five distinct positions susceptible to electrophilic attack (1-, 2-, 3-, 4-, and 9-). The kinetic product, formed via the most stable carbocation intermediate (a σ-complex or arenium ion), is typically 9-nitrophenanthrene.[1][2] Achieving a favorable yield of the 3-isomer requires careful control over reaction conditions to influence the regiochemical outcome. This guide will walk you through the common pitfalls and their solutions.
Troubleshooting Guide: Low Yield in this compound Synthesis
This section addresses common problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Part 1: Reagents and Starting Materials
Question: My overall yield is extremely low, and I'm recovering a significant amount of unreacted starting material. What's the likely cause?
Answer: The most probable cause is the deactivation or insufficient generation of the active electrophile, the nitronium ion (NO₂⁺). When using a classic mixed-acid nitration (HNO₃/H₂SO₄), the sulfuric acid's role is to protonate nitric acid, facilitating the loss of a water molecule to form NO₂⁺.[3]
-
Moisture Contamination: Any water in your reagents (acids) or solvent will consume the nitronium ion, quenching the reaction. Ensure you are using concentrated (or fuming) acids and anhydrous solvents.
-
Reagent Purity: The purity of your phenanthrene is crucial. Contaminants from its isolation from coal tar, such as anthracene, can consume the nitrating agent and complicate purification. Confirm the purity of your starting material via melting point or spectroscopic analysis.
-
Insufficient Acid Catalyst: In mixed-acid nitrations, sulfuric acid is the catalyst. An inadequate amount will result in slow and incomplete formation of the nitronium ion.
Question: My reaction mixture turns very dark or forms a tar-like substance, leading to a difficult work-up and low yield. Why is this happening?
Answer: This indicates the occurrence of significant side reactions, primarily oxidation and/or over-nitration.
-
Oxidation: Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene are susceptible to oxidation, especially under harsh, hot, and highly acidic conditions. The standard nitrating mixture of concentrated nitric and sulfuric acid can be a potent oxidizing agent, potentially forming 9,10-phenanthraquinone.[4][5]
-
Over-nitration: If the reaction temperature is too high or the reaction time is too long, the initially formed mononitrophenanthrene can undergo a second nitration to yield dinitro- and polynitro- byproducts.[6] These compounds are often highly colored and contribute to the formation of intractable tars.
Part 2: Reaction Conditions and Isomer Control
Question: I'm obtaining a product, but analysis shows it's a mixture of isomers, with very little of the desired this compound. How can I improve the regioselectivity?
Answer: This is the central issue in this synthesis. Direct nitration with strong mixed acid preferentially yields the 9-nitro isomer. To favor the 3-position, a milder and more selective nitrating system is required.
A well-established method for selectively synthesizing this compound utilizes cupric nitrate trihydrate in acetic anhydride.[7] This system generates acetyl nitrate in situ, a less aggressive nitrating agent than the nitronium ion from mixed acids, which can lead to different isomer distributions.
Below is a comparison of common nitrating systems:
| Nitrating System | Reagents | Typical Conditions | Expected Outcome & Common Issues |
| Mixed Acid Nitration | Conc. HNO₃ / Conc. H₂SO₄ | 0°C to room temp. | Primarily 9-nitrophenanthrene.[1] High risk of oxidation and over-nitration. Poor selectivity for the 3-isomer. |
| Nitration in Acetic Anhydride | Cu(NO₃)₂·3H₂O / Acetic Anhydride | 70-80°C | Favors formation of this compound.[7] Milder conditions reduce oxidation. Can still produce other isomers. |
| Dinitrogen Tetroxide | N₂O₄ in Dichloromethane | Low temperature | Generally provides good yields and high selectivity for other PAHs, but can lead to unclean reactions with phenanthrene.[8] |
dot
Caption: A logical workflow for troubleshooting low yields.
Part 3: Work-up and Purification
Question: I have a mixture of nitrophenanthrene isomers. How can I effectively separate the 3-nitro isomer?
Answer: The separation of nitrophenanthrene isomers is challenging due to their similar polarities. The most effective method is column chromatography on silica gel.
-
Technique: Use a long column with a high surface area and perform a slow, careful elution.
-
Eluent System: A non-polar/polar gradient system is typically effective. Start with a non-polar solvent like hexanes and gradually increase the proportion of a slightly more polar solvent like ethyl acetate or dichloromethane.[7]
-
Monitoring: Meticulously monitor the fractions using Thin Layer Chromatography (TLC). It may be necessary to combine fractions containing the desired product and re-chromatograph them to achieve high purity.
-
Characterization: After isolation, it is imperative to confirm the identity of the product. The different isomers (1-, 2-, 3-, 4-, and 9-nitrophenanthrene) have distinct spectroscopic signatures.[9] Use ¹H NMR, ¹³C NMR, and IR spectroscopy to validate that you have isolated the correct 3-isomer.
Recommended Protocol for this compound Synthesis
This protocol is adapted from methodologies demonstrated to favor the formation of this compound.[7]
dot
Caption: Electrophilic Aromatic Substitution Mechanism.
Materials:
-
Phenanthrene
-
Acetic anhydride
-
Cupric nitrate trihydrate [Cu(NO₃)₂·3H₂O]
-
Ice-water
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve phenanthrene (1 equivalent) in acetic anhydride.
-
With stirring at room temperature, add cupric nitrate trihydrate (0.5 equivalents) portion-wise. Note: The reaction is often exothermic; control the addition rate to maintain a steady temperature.
-
Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 1-2 hours.
-
Monitor the progress of the reaction by TLC, observing the consumption of phenanthrene.
-
Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of vigorously stirred ice-water.
-
Continue stirring until a solid precipitate forms.
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove any residual copper salts and acetic acid.
-
Air-dry the crude product.
-
Purify the crude solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure this compound (identified by TLC) and remove the solvent under reduced pressure to yield the final product.
-
Confirm the product's identity and purity using NMR, IR, and melting point analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the 9-position on phenanthrene typically the most reactive in electrophilic substitution? The stability of the intermediate carbocation (σ-complex) determines the major product. When the electrophile attacks at the 9-position, the positive charge can be delocalized across the aromatic system while preserving a complete benzene ring in more resonance structures compared to attack at other positions.[1][2] This makes the intermediate for 9-substitution the most stable and, therefore, the fastest to form.
Q2: What are the CAS numbers for the common nitrophenanthrene isomers?
Q3: Can I use other nitrating agents like acetyl nitrate or dinitrogen pentoxide? Yes, other nitrating agents can be used and may offer different regioselectivity profiles.[6] For example, nitration of phenanthrene in acetic anhydride without a metal catalyst can lead to different byproducts.[13] However, for the specific goal of synthesizing this compound, the copper(II) nitrate method is a reliable and frequently cited approach.[7]
Q4: What are the safety considerations for this reaction? Nitration reactions are energetic and can be hazardous if not controlled properly. Nitrated organic compounds can be temperature-sensitive or shock-sensitive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and control the reaction temperature carefully, especially during the addition of reagents. Be aware that many nitro-PAHs are mutagenic.[8]
References
- Filo. (2025, October 11).
- Google Patents. (n.d.). Process for the nitration of aromatic compounds.
- Alparone, A., & Librando, V. (2013). Prediction of mutagenic activity of nitrophenanthrene and nitroanthracene isomers by simulated IR and Raman spectra. Chemosphere, 90(2), 158-63.
-
ResearchGate. (n.d.). Nitration of phenanthrene in acetic anhydride. Retrieved from [Link]
-
Slideshare. (n.d.). Anthracene & Phenanthrene. Retrieved from [Link]
- Chemistry LibreTexts. (2021, July 31).
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
- Reddit. (2024, November 20). What are some common causes of low reaction yields?.
- ResearchGate. (n.d.). Nitration of Polycyclic Aromatic Hydrocarbons by Dinitrogen Tetraoxide. II. Synthetic and Mechanistic Aspects.
-
Scribd. (n.d.). Anthracene Reactions and Phenanthrene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9-Nitrophenanthrene. NIST WebBook. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- National Institute of Standards and Technology. (n.d.). 9-Nitrophenanthrene. NIST WebBook.
- R N College. (n.d.). Phenanthrene.
- Google Patents. (n.d.). Nitration process.
- (n.d.).
- Master Organic Chemistry. (2018, April 30).
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Addressing peak tailing of 3-Nitrophenanthrene in GC-MS analysis
Welcome to the Technical Support Center. This guide is designed to help you troubleshoot and resolve peak tailing issues encountered during the GC-MS analysis of 3-Nitrophenanthrene. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth approach to diagnosing and fixing this common chromatographic problem.
Understanding Peak Tailing: A Diagnostic First Step
Peak tailing in gas chromatography is an asymmetry in the peak shape where the tail of the peak is elongated. This can compromise resolution and the accuracy of peak integration, affecting both qualitative and quantitative results[1]. For an active, polar compound like this compound, peak tailing is often a sign of undesirable chemical interactions within the GC system.
Before diving into specific hardware, it's crucial to diagnose the nature of the problem. Is the tailing indiscriminate, affecting all peaks? Or is it selective, primarily impacting this compound and other similar active compounds?
-
Indiscriminate Tailing (All Peaks Tail): This usually points to a physical or mechanical issue in the system. The problem is likely related to a disruption in the carrier gas flow path[2].
-
Selective Tailing (Active Compounds Tail): This is the more common scenario for analytes like this compound and strongly suggests chemical interaction, or adsorption, with active sites somewhere in the sample flow path. This compound, with its polar nitro group, is susceptible to interactions with active silanol (Si-OH) groups present on glass and fused silica surfaces[3].
The following troubleshooting guide is structured to address the most common causes of selective peak tailing for active compounds first, followed by general system-wide issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound peak is tailing, but my internal standards (e.g., PAHs like Acenaphthene-d10) look fine. What is the most likely cause?
Answer: This classic symptom points directly to active sites within your GC system's sample path. The non-polar internal standards are not retained by these active sites, while the polar nitro-group on your target analyte engages in secondary interactions, causing a portion of the molecules to elute later and create a tailing peak. The most common locations for these active sites are the inlet liner and the head of the analytical column.
Below is a systematic workflow to identify and eliminate active sites causing analyte-specific peak tailing.
Caption: Troubleshooting workflow for selective peak tailing.
Q2: You mentioned the inlet liner. Why is it so critical and how do I choose the right one?
Answer: The inlet liner is the first surface your sample encounters at high temperature. It is where the sample vaporizes and is introduced to the column. Any activity on the liner surface will have a profound impact on your chromatography[4][5].
The Causality: Standard glass liners are made of borosilicate glass, which contains acidic silanol groups (Si-OH) and potentially metallic impurities[4]. The polar nitro group of this compound can form strong hydrogen bonds with these silanols, leading to reversible adsorption. This means some molecules are temporarily "stuck" in the liner, causing peak tailing or even complete loss of analyte response at low concentrations[3][5][6].
The Solution: Deactivation. To prevent this, manufacturers apply a chemical deactivation process, typically a form of silanization, to cap these active sites[4]. For analyzing active compounds like nitrophenols, it is essential to use liners specifically designed for inertness[5][6].
| Liner Type | Suitability for this compound | Key Feature |
| Standard (Undeactivated) | Poor | Not recommended for active compound analysis. |
| Intermediate Polarity (IP) Deactivated | Moderate | May perform poorly for highly active or basic compounds[3]. |
| Ultra Inert (UI) / Base Deactivated | Excellent | Specifically engineered and tested to ensure minimal surface activity for acidic, basic, and neutral compounds[5][7]. |
| Liners with Glass Wool | Use with Caution | While wool can aid vaporization, its high surface area can be a source of activity. If used, ensure it is also Ultra Inert deactivated[4][7]. |
Protocol: Inlet Liner Replacement
-
Cooldown: Set the inlet temperature to <50°C and turn off oven and carrier gas flow.
-
Removal: Carefully remove the septum nut and septum. Use liner removal tools to gently pull the old liner out of the inlet.
-
Inspection: Observe the old liner. Is it discolored? Is there visible residue or septum debris? This confirms contamination.
-
Installation: Wearing clean, lint-free gloves, take the new Ultra Inert liner and O-ring. Some liners come with pre-installed O-rings in touchless packaging to prevent contamination[7].
-
Reassembly: Gently insert the new liner. Replace the septum and septum nut.
-
Leak Check: Restore carrier gas flow and perform a leak check on the inlet fitting.
-
Equilibration: Heat the inlet back to the method temperature and allow the system to equilibrate before analysis.
Q3: I've replaced the liner with a new Ultra Inert one, but the tailing persists. What's the next step?
Answer: If a fresh, high-quality liner doesn't solve the issue, the next most likely source of activity is the front end of the analytical column . Over time, non-volatile matrix components and septum particles can accumulate at the head of the column, and the stationary phase can become damaged by oxygen or aggressive samples, exposing active sites[8][9].
The Solution: Column Trimming. A simple and effective solution is to trim 15-20 cm from the inlet side of the column. This removes the contaminated or active section, presenting a fresh, inert surface for the analysis[8][10][11].
Protocol: Trimming the GC Column
-
Cooldown & Removal: Follow steps to cool the system down and safely disconnect the column from the inlet.
-
Secure the Column: Unwind a coil of the column from its cage.
-
Scoring: Using a ceramic scoring wafer or a diamond-tipped pen, lightly score the polyimide coating on the outside of the fused silica tubing. A clean, single score is sufficient[10].
-
Breaking: While holding the column on either side of the score, apply gentle pressure to snap the column. The break should be clean and perpendicular (a 90° angle) to the column wall[1][12].
-
Inspection: Use a small magnifying lens to inspect the cut. It should be a flat, clean surface with no jagged edges or shards[1][13]. A poor cut can itself cause peak tailing by creating turbulence[1]. If the cut is poor, repeat the process.
-
Re-installation: Slide a new nut and ferrule onto the column. Re-install the column into the inlet, ensuring the correct insertion depth as specified by your instrument manufacturer. An incorrect column position can create dead volume, also leading to tailing peaks[1][14].
-
Equilibrate and Test: Re-pressurize the system, check for leaks, and analyze your standard again.
Q4: What if all my peaks, including the solvent and internal standards, are tailing?
Answer: When all peaks tail, the problem is likely physical rather than chemical. This points to a disruption in the gas flow path, creating turbulence or unswept (dead) volumes[1][2].
Common Causes and Solutions for Indiscriminate Peak Tailing:
-
Poor Column Installation: This is a very common cause[8][15].
-
Incorrect Insertion Depth: The column is too high or too low in the inlet or detector. This creates dead volume[1][14]. Solution: Re-install the column, carefully measuring the insertion distance according to the manufacturer's specifications.
-
Poor Column Cut: A jagged or angled cut at either the inlet or detector end can cause turbulence[1][14]. Solution: Re-cut the column ensuring a clean, square cut.
-
-
Leaks: A leak in the system, particularly at the inlet or detector fittings, can disrupt flow paths and introduce oxygen, which also degrades the column[16][17]. Solution: Use an electronic leak detector to check all fittings and connections.
-
Contamination: Severe contamination of the stationary phase, especially at the column inlet, can cause all peaks to tail[14]. This is often accompanied by peak broadening. Solution: Trim a larger section (up to 50-60 cm) from the front of the column[11]. If this fails, the column may need to be replaced.
Q5: Could my GC-MS method parameters be the cause of the tailing?
Answer: Yes, certain method parameters can contribute to or exacerbate peak tailing for this compound.
Key Method Parameters to Evaluate:
| Parameter | Potential Issue | Recommended Action |
| Inlet Temperature | Too low. | Insufficient temperature can lead to slow or incomplete vaporization of semi-volatile compounds, causing tailing for later-eluting peaks[1]. For PAHs and their derivatives, an injector temperature of 300-320°C is common[18][19]. Ensure the temperature is appropriate for the analyte's boiling point without causing thermal degradation. |
| Splitless Purge Time | Too long. | In splitless injection, the split vent is closed to transfer the sample to the column and then opened to flush the inlet. If the purge activates too late, solvent can slowly bleed from the inlet onto the column, creating a tailing solvent front that can distort early eluting peaks[14]. |
| Initial Oven Temperature | Too high. | For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of the sample solvent. This allows for proper solvent focusing. If the temperature is too high, poor focusing can lead to broad or tailing peaks[8][12]. |
| Carrier Gas Purity | Contaminated. | Impurities like oxygen and moisture in the carrier gas will damage the stationary phase at high temperatures, creating active sites[9][17][20]. This leads to selective tailing that worsens over time. Solution: Ensure high-purity carrier gas (>99.999%) is used and that moisture and oxygen traps are installed and replaced regularly[20][21]. |
Summary of Troubleshooting Priorities
When faced with peak tailing for this compound, address the potential causes in the following order for the most efficient resolution:
-
Inlet Maintenance: Replace the liner with a new, high-quality Ultra Inert liner. This is the most common and easiest fix.
-
Column Trimming: Remove the front 15-20 cm of the column to eliminate contamination and active sites.
-
Verify Column Installation: Ensure the column cut is clean and the installation depth is correct.
-
Check for Leaks: Confirm system integrity.
-
Review Method Parameters: Optimize inlet temperature and injection parameters.
-
Assess System Health: Check carrier gas purity and consider column replacement if performance is still poor.
By following this logical, evidence-based approach, you can systematically identify and resolve the root cause of peak tailing, leading to improved data quality and confidence in your analytical results.
References
-
Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. [Link]
-
Agilent Technologies. Ultra Inert Liners for GC. [Link]
-
Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. [Link]
-
Restek. (2019). GC Inlet Liner Selection, Part III: Inertness. [Link]
-
SilcoTek® Corporation. AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. [Link]
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Element Lab Solutions. GC Diagnostic Skills I | Peak Tailing. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
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LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]
-
Organomation. Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. [Link]
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]
-
LCGC International. Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. [Link]
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Agilent Technologies. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series. [Link]
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Element Lab Solutions. Troubleshooting GC peak shapes. [Link]
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Chromatography Forum. (2005). Column bleed or real peaks. [Link]
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Phenomenex. (2025). Preventing Column Bleed in Gas Chromatography. [Link]
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Wiley Online Library. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in. [Link]
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Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]
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Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. [Link]
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Restek. Peak Tailing in GC Trace Analysis. [Link]
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LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
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LCGC International. (2013). Optimizing GC–MS Methods. [Link]
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Agilent Technologies. What are the major Causes of GC Capillary Column Performance Degradation?. [Link]
-
Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. [Link]
-
ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. [Link]
-
Welch Materials. (2023). Oxidative damage in GC column. [Link]
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Improving the detection limit of 3-Nitrophenanthrene in environmental samples
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for improving the detection limit of 3-Nitrophenanthrene (3-NP) in environmental samples. It moves beyond standard protocols to offer in-depth troubleshooting, causal explanations for experimental choices, and validated strategies to overcome common analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: Why is improving the detection limit of this compound important?
A1: this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern due to its mutagenic and carcinogenic properties.[1] Improving detection limits is crucial for accurate risk assessment, monitoring low-level environmental contamination, and understanding its fate and transport in various matrices like soil, water, and air.
Q2: What are the primary challenges in detecting low concentrations of 3-NP?
A2: The main challenges include the complexity of environmental matrices, which can cause signal suppression or enhancement (matrix effects), the presence of isomeric compounds that are difficult to separate, and potential degradation of the analyte during sample preparation.[2][3] Achieving low detection limits requires a highly selective and sensitive analytical approach.
Q3: Which analytical technique generally offers the best detection limits for 3-NP?
A3: Gas chromatography coupled with mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, is a powerful technique that offers excellent sensitivity and selectivity for analyzing nitro-PAHs like 3-NP.[1][4] High-performance liquid chromatography (HPLC) with fluorescence or MS detection can also be highly effective.[5][6]
Q4: Are there any standard methods I should be aware of for nitro-PAH analysis?
A4: While no single standard method has been universally adopted for all nitro-PAHs, methods developed by the U.S. Environmental Protection Agency (EPA) for related compounds, such as PAHs (e.g., Method TO-13A, Method 8100), provide a strong foundation.[7][8] However, these often need to be adapted and optimized for the specific challenges of nitro-PAH analysis.[3]
Section 2: Troubleshooting Guide: From Sample to Signal
This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during 3-NP analysis.
Sample Preparation & Extraction
Q5: My recovery of 3-NP from soil/sediment samples is consistently low. What should I investigate?
A5: Low recovery from solid matrices often points to inefficient extraction or analyte loss during cleanup.
-
Extraction Technique: No single method is ideal for all matrices. Soxhlet and ultrasonic-assisted extraction are common choices for soil samples.[5] For complex matrices, consider Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE), which can improve efficiency.[9][10]
-
Solvent Choice: Dichloromethane (DCM) or a mixture of acetone and hexane are effective solvents for extracting nitro-PAHs.[3][9] Ensure your solvent is of high purity to avoid introducing contaminants.
-
Sample Pre-treatment: Environmental samples, particularly soil and sediment, require drying to remove moisture, which can hinder extraction efficiency.[11][12] Grinding and sieving the sample can increase the surface area available for extraction.[12]
-
Cleanup Step: Solid-Phase Extraction (SPE) is a critical step for removing interferences.[3] However, analyte breakthrough or irreversible adsorption can occur. Verify that the SPE sorbent (e.g., silica, Florisil) and elution solvents are appropriate for 3-NP.[13][14]
Experimental Protocol: Ultrasonic-Assisted Extraction for Soil Samples
-
Weigh approximately 5 grams of air-dried and sieved soil into a 50 mL centrifuge tube.[5]
-
Add 20 mL of dichloromethane to the tube.[5]
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[5]
-
Centrifuge the sample to pellet the soil particles.[5]
-
Carefully decant the supernatant into a clean tube.[5]
-
Repeat the extraction on the soil pellet with a fresh 20 mL portion of dichloromethane.[5]
-
Combine the supernatants and concentrate the extract under a gentle stream of nitrogen before proceeding to cleanup.[5]
Q6: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of water samples. How can I mitigate this?
A6: Matrix effects are a major hurdle in achieving low detection limits. Several strategies can be employed:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective method for correcting matrix effects. A SIL-IS for 3-NP will co-elute and experience similar ionization effects as the native analyte, allowing for accurate quantification.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help compensate for matrix effects when a SIL-IS is not available.[2][10]
-
Effective Sample Cleanup: A robust Solid-Phase Extraction (SPE) protocol is crucial for removing co-extracted matrix components that cause ion suppression or enhancement.[13][15]
-
Dilution: A "dilute-and-shoot" approach can be effective if the initial concentration of 3-NP is high enough to remain detectable after dilution.[2]
dot
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. An improved method to determine PM-bound nitro-PAHs in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. digitum.um.es [digitum.um.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alsglobal.com [alsglobal.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Technical Support Center: Navigating the Stability of 3-Nitrophenanthrene Analytical Standards
Welcome to the comprehensive technical support guide for 3-nitrophenanthrene analytical standards. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and ensure the integrity of their analytical work involving this compound. Here, we delve into the common stability challenges, offering scientifically-grounded explanations and actionable protocols to maintain the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs) on the Stability of this compound
This section addresses the most common questions regarding the handling and stability of this compound analytical standards.
Q1: What are the primary factors that can cause the degradation of my this compound standard?
A1: The stability of this compound, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), is primarily influenced by three factors: light, temperature, and the chemical environment (e.g., solvent, pH).[1]
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient laboratory light can induce photochemical reactions, leading to the degradation of the this compound molecule.[1] Nitro-PAHs are known to be susceptible to photolysis.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound. While some commercial standards in toluene are rated for ambient storage (>5 °C), long-term stability is generally enhanced at lower temperatures.[1][2] The energy input from heat can be sufficient to initiate decomposition reactions.[3][4]
-
Solvent and Matrix Effects: The choice of solvent can impact the stability of the standard. While toluene is a common solvent for commercial standards, other solvents used in dilutions or sample matrices might promote degradation.[1] For instance, the presence of acidic or basic components in the matrix can potentially lead to hydrolysis, although nitro-aromatic compounds are generally stable to hydrolysis under typical analytical conditions.[5]
Q2: How should I properly store my this compound analytical standards?
A2: Proper storage is critical for maintaining the integrity of your this compound standards. The following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Light | Store in amber glass vials or protect from light by wrapping in aluminum foil. | To prevent photodegradation.[1] |
| Temperature | For long-term storage, keep at -20°C. For short-term (daily/weekly) use, store at 2-8°C. | To minimize thermal degradation.[1] |
| Atmosphere | Ensure vials are tightly sealed with PTFE-lined caps. | To prevent solvent evaporation and potential oxidation. |
| Solvent | Use high-purity, degassed solvents for preparing dilutions. Toluene and acetonitrile are common choices. | Impurities in solvents can catalyze degradation. |
Q3: I am seeing a decrease in the peak area of my this compound standard over time. What could be the cause?
A3: A consistent decrease in the peak area of your this compound standard is a strong indicator of degradation. The most likely culprits are photodegradation and thermal degradation, especially if the standard has been stored improperly or for an extended period.[1] Another possibility is solvent evaporation from improperly sealed vials, which would increase the concentration and is less likely to cause a decrease in peak area unless the compound precipitates.
To diagnose the issue, a systematic approach is recommended. First, prepare a fresh working standard from a new ampule of the certified reference material and compare its response to the aged standard. If the fresh standard gives the expected response, it confirms the degradation of the older standard.
Q4: What are the potential degradation products of this compound?
A4: While specific, comprehensive degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemistry of nitro-PAHs and related compounds.[1]
-
Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), which would form 3-aminophenanthrene. This can be initiated by certain contaminants or active sites in the analytical system.
-
Oxidation of the Aromatic System: Photolytic conditions can lead to the oxidation of the phenanthrene ring system, potentially forming hydroxylated or quinone-like structures.
-
Ring Cleavage: Under more extreme degradation conditions, cleavage of the aromatic rings can occur.
Identifying these degradation products typically requires techniques like mass spectrometry (MS) coupled with chromatography.[6]
Troubleshooting Guide for Analytical Issues
This section provides a structured approach to resolving common analytical problems encountered during the analysis of this compound.
Issue 1: Inconsistent Calibration Curve for this compound
Symptoms:
-
Poor linearity (R² < 0.99).
-
Inconsistent response factors for calibration points.
-
Drifting calibration curve over a sequence of analyses.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Standard Instability | Prepare fresh calibration standards for each analytical run from a stock solution stored under recommended conditions. | This compound can degrade in solution, especially at low concentrations and when exposed to light and ambient temperature.[1] |
| Improper Dilution Technique | Use calibrated volumetric flasks and pipettes for all dilutions. Ensure thorough mixing of solutions at each step. | Inaccurate dilutions are a common source of error in calibration. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene vials for low-concentration standards. | Active sites on glass surfaces can adsorb PAHs and their derivatives, leading to lower than expected concentrations. |
Issue 2: Appearance of Ghost Peaks in Chromatograms
Symptoms:
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Carryover from Previous Injections | Run several blank injections of a strong solvent (e.g., acetonitrile/isopropanol) to flush the injector and column. Clean the autosampler needle and injection port. | Highly retained compounds or contaminants from previous samples can elute in subsequent runs, appearing as ghost peaks.[7] |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity solvents and water. Filter all mobile phases before use. | Impurities in the solvents can accumulate on the column and elute during the gradient, causing ghost peaks.[2] |
| Column Bleed | Condition the column according to the manufacturer's instructions. If bleed persists, the column may be degraded and require replacement. | The stationary phase of the column can degrade over time, especially at high temperatures or extreme pH, leading to baseline noise and ghost peaks.[7] |
Issue 3: Peak Tailing for the this compound Peak
Symptoms:
-
Asymmetrical peak shape with a "tail" extending from the back of the peak.[9]
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Secondary Interactions with the Stationary Phase | For HPLC, ensure the mobile phase pH is appropriate if there are any ionizable impurities. Use a column with high-purity silica and good end-capping. | Active silanol groups on the silica support of the stationary phase can interact with the analyte, causing peak tailing.[9] |
| Column Overload | Dilute the sample or reduce the injection volume. | Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[9] |
| Extra-Column Volume | Use tubing with a smaller internal diameter and shorter length between the injector, column, and detector. | Excessive volume outside of the column can cause band broadening and peak tailing. |
Experimental Protocols
To ensure the quality of your analytical data, it is crucial to perform stability assessments and, if necessary, forced degradation studies.
Protocol 1: Stability Assessment of this compound in Solution
This protocol outlines a procedure to determine the stability of this compound in a specific solvent under defined storage conditions.
1. Materials:
-
This compound certified reference material.
-
High-purity solvent (e.g., toluene, acetonitrile).
-
Amber glass vials with PTFE-lined caps.
-
Calibrated volumetric flasks and pipettes.
-
Validated HPLC-UV or GC-MS system.
2. Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Divide the stock solution into several amber glass vials.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature with light exposure).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), analyze one vial from each storage condition.
-
Quantify the concentration of this compound and monitor for the appearance of any new peaks.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
A common acceptance criterion for stability is that the concentration remains within ±10% of the initial value.[1]
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the this compound standard to identify potential degradation products and to develop a stability-indicating analytical method.[10][11][12][13]
1. Materials:
-
This compound analytical standard.
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
High-purity water and organic solvents.
-
UV lamp or photostability chamber.
-
Oven.
-
HPLC-UV/MS or GC-MS system.
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
Analyze the stressed samples using a suitable chromatographic method (e.g., HPLC-DAD-MS or GC-MS).
-
Compare the chromatograms of the stressed samples with that of an unstressed standard to identify degradation products.
-
The mass spectrometer will provide mass information for the degradation products, aiding in their identification.
Visualizing Workflows and Concepts
Diagrams can aid in understanding complex experimental and logical workflows.
Caption: An experimental workflow for a forced degradation study of this compound.
References
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]
-
Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Agilent. Available from: [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. Available from: [Link]
-
3M Environmental Laboratory Method E-5-10: Analysis of Organic Compounds in Solvent by Gas Chromatography. 3M. Available from: [Link]
-
Troubleshooting Problems with Ghost Peaks. PharmaGuide. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link]
-
Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. PMC. Available from: [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available from: [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. Available from: [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available from: [Link]
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This compound. NIST WebBook. Available from: [Link]
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This compound. PubChem. Available from: [Link]
-
Degradation of acetonitrile residues using oxidation processes. ResearchGate. Available from: [Link]
-
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Available from: [Link]
-
Methods of Degrading Acetonitrile Waste Sustainably. National Association of Clean Air Agencies. Available from: [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Available from: [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. Medium. Available from: [Link]
-
(PDF) Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available from: [Link]
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Trace GC/MS/MS 100 mL OC Pesticide Method Raises the Bar for Data Quality. ALS Global. Available from: [Link]
-
HYDROLYSIS. University of Toronto. Available from: [Link]
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Degradation of acetonitrile residues using oxidation processes. SciELO. Available from: [Link]
-
Biotic Degradation of Acetonitrile. OSTI.GOV. Available from: [Link]
-
Adsorption and photocatalytic degradation of acetonitrile: FT-IR investigation. ResearchGate. Available from: [Link]
-
3-Nitrotoluene. PubChem. Available from: [Link]
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Technical Support Center: Optimizing the Nitration of Phenanthrene
Welcome to the technical support center for the nitration of phenanthrene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this classic yet complex electrophilic aromatic substitution. Our goal is to provide field-proven insights and actionable protocols to help you minimize byproduct formation and maximize the yield of your desired nitrophenanthrene isomers.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental challenges and mechanistic principles governing the nitration of phenanthrene.
Q1: What are the primary products and byproducts I should expect when nitrating phenanthrene?
A: The nitration of phenanthrene is rarely a clean reaction and typically yields a complex mixture. The primary desired products are mononitrated phenanthrene isomers. However, several classes of byproducts are common.
-
Mononitro Isomers: Phenanthrene has five non-equivalent positions for substitution, leading to a mixture of 1-, 2-, 3-, 4-, and 9-nitrophenanthrenes.[1] The distribution of these isomers is highly dependent on reaction conditions.
-
Oxidation Byproducts: The use of strong nitrating agents, particularly the standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), can oxidize the phenanthrene core. The most common oxidation byproduct is 9,10-phenanthraquinone .[2] This is a known issue for many polycyclic aromatic hydrocarbons (PAHs), where the central, most electron-rich bond is susceptible to oxidation.[3]
-
Addition Products & Dimers: The 9,10-bond of phenanthrene behaves somewhat like an alkene double bond and is susceptible to addition reactions.[1] When using solvents like acetic anhydride, adducts can form as major byproducts.[4] A key example is the formation of 10-acetoxy-10'-nitro-9,9',10,10'-tetrahydro-9,9'-biphenanthryl, which can arise from an initial adduct reacting with another phenanthrene molecule.[5]
-
Dinitro and Polysubstituted Products: If the reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent), over-nitration can occur, leading to the formation of dinitrophenanthrenes.
Q2: Why is achieving high regioselectivity so difficult in this reaction?
A: The difficulty in controlling regioselectivity stems from the nuanced electronic structure of the phenanthrene molecule.
Unlike benzene, the carbon-carbon bonds in phenanthrene are not all equivalent.[1] The molecule has multiple positions that are activated towards electrophilic attack. The intermediate carbocations (arenium ions or σ-complexes) formed upon attack at different positions have varying stabilities.[6]
-
Kinetic vs. Thermodynamic Control: The distribution of isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. At lower temperatures, the product distribution often reflects the lowest activation energy pathway (kinetic control).[7] At higher temperatures, the reaction may favor the formation of the most stable isomer (thermodynamic control).
-
Reactivity of the 9,10-Positions: The C9 and C10 positions are part of the most reactive bond in phenanthrene.[1] Electrophilic attack at the 9-position leads to a relatively stable carbocation where the positive charge can be delocalized across two of the three aromatic rings, preserving two aromatic sextets. This makes the 9-position a highly favored site for substitution.[2] However, this high reactivity also makes the 9,10-bond prone to addition reactions, which compete with substitution.
Section 2: Troubleshooting Guide - Gaining Control Over Your Reaction
This section provides direct answers to common experimental problems, focusing on practical solutions to reduce specific byproducts.
Q3: My primary byproduct is 9,10-phenanthraquinone. How can I prevent this oxidation?
A: The formation of 9,10-phenanthraquinone is a clear sign that your nitrating conditions are too oxidative. The standard HNO₃/H₂SO₄ mixture is a notoriously strong oxidizing agent.[3]
Core Causality: The sulfuric acid protonates nitric acid, which then loses water to form the highly reactive nitronium ion (NO₂⁺).[8] However, the hot, strongly acidic, and nitrate-rich environment can readily oxidize the electron-rich 9,10-bond of phenanthrene.
Solutions:
-
Use a Milder Nitrating Agent: Avoid the classic mixed acid. Consider using dinitrogen tetroxide (N₂O₄) in an aprotic solvent like dichloromethane, which has been shown to produce better yields and higher selectivity with PAHs.[9] Another alternative for sensitive substrates is using nitric acid in acetic anhydride, though this can promote adduct formation (see Q4).[3][4]
-
Strict Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C or even lower and monitor the reaction's progress closely.
-
Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to a solution of phenanthrene. This prevents localized areas of high reagent concentration and exothermic spikes that can drive oxidation.
Q4: My workup is yielding a complex, insoluble mixture. I suspect adducts or dimers are forming. How do I stop this?
A: The formation of adducts and dimers is almost certainly due to your choice of solvent and reaction conditions, particularly if you are using acetic anhydride.[4][5]
Core Causality: In acetic anhydride, the nitronium ion can add across the reactive 9,10-bond of phenanthrene. The resulting intermediate can be trapped by an acetate ion, forming a stable 9-acetoxy-10-nitro adduct.[5] This adduct can then react with another molecule of phenanthrene, leading to dimer formation.[5]
Solutions:
-
Change the Solvent System: Switch from acetic anhydride to a less reactive, aprotic solvent. Dichloromethane or nitromethane are excellent choices that do not participate in the reaction and can help solubilize the reactants.
-
Use a Protonating Solvent System: A method developed by Wright et al. involves using nitric acid in acetonitrile. The protonated acetonitrile is thought to temporarily block the most reactive positions on the aromatic nucleus, potentially leading to higher selectivity and fewer addition byproducts. This method was shown to produce 1-nitronaphthalene with substantially none of the 2-nitro isomer.[10] While developed for naphthalene, the principle can be applied to phenanthrene.
-
Modify the Workup: If adduct formation is unavoidable, be aware that trace amounts of acid in the crude product can catalyze the conversion of the initial adduct into dimers during storage or workup.[5] A prompt and thorough aqueous workup with a mild base wash (e.g., sodium bicarbonate solution) can help neutralize residual acid and minimize post-reaction side product formation.
Section 3: Visual Guides & Data
Key Reaction Pathways in Phenanthrene Nitration
This diagram illustrates the desired substitution pathway versus the competing byproduct pathways of oxidation and adduct formation.
Caption: Key Reaction Pathways in Phenanthrene Nitration.
Troubleshooting Workflow for Phenanthrene Nitration
Follow this decision tree to diagnose and solve common issues in your experiment.
Caption: Troubleshooting Workflow for Phenanthrene Nitration.
Table 1: Effect of Reaction Conditions on Product Distribution
| Nitrating Agent | Solvent | Temp. | Typical Outcome | Key Considerations & Byproducts |
| HNO₃ / H₂SO₄ | (Neat) | 0°C to RT | Mixture of isomers | High risk of oxidation to 9,10-phenanthraquinone and dinitration .[2][3] |
| HNO₃ | Acetic Anhydride | 0 - 10°C | Mixture of isomers | High risk of adduct formation and subsequent dimerization .[4][5] Less oxidative than mixed acid. |
| N₂O₄ | Dichloromethane | Low | Improved yields & selectivity | A milder, more selective method for PAHs, reducing oxidation.[9] Requires careful handling. |
| HNO₃ | Acetonitrile | Low to RT | Potentially high regioselectivity | May block the most reactive positions, altering isomer distribution.[10] |
Section 4: Protocols & Methodologies
Protocol 1: Purification of Mononitro Isomers by Column Chromatography
The separation of nitrophenanthrene isomers is challenging due to their similar polarities.[11] Normal-phase column chromatography is the most common approach.[12][13]
Self-Validation System: Successful separation is validated by thin-layer chromatography (TLC) analysis of collected fractions, followed by characterization (e.g., NMR, GC-MS) of the isolated products.
Methodology:
-
Prepare the Crude Mixture: After workup, ensure the crude product is completely dry and free of residual solvent. Dissolve a small amount in a minimal volume of dichloromethane or toluene for loading.
-
Select the Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.
-
Choose the Eluent System: Start with a non-polar solvent system. A mixture of hexane and dichloromethane or hexane and toluene is a good starting point.
-
Expert Tip: The subtle differences in the isomers' interaction with the silica surface are key. A very slow, shallow gradient of a slightly more polar solvent (e.g., increasing dichloromethane from 0% to 10% in hexane) can effectively resolve the isomers.
-
-
Pack and Run the Column:
-
Pack the column with a slurry of silica in hexane.
-
Carefully load the dissolved sample onto the top of the silica bed.
-
Begin elution with the starting solvent mixture (e.g., 100% hexane).
-
Collect fractions and monitor the separation by TLC, visualizing with a UV lamp (254 nm).
-
-
Isolate Products: Combine the fractions containing each pure isomer (as determined by TLC) and remove the solvent under reduced pressure.
References
- Nitration of Phenanthrene in Acetic Anhydride - ConnectSci.
- Write a synthesis of phenanthrene from benzene and its nitr
- Polynuclear Hydrocarbons: Synthesis and Reactions - Pharmaguideline.
- Anthracene & Phenanthrene - Slideshare.
- Substitution Reactions of Polynuclear Aromatic Hydrocarbons - Chemistry LibreTexts.
- Nitration of phenanthrene in acetic anhydride - ResearchG
- Nitration of Polycyclic Aromatic Hydrocarbons by Dinitrogen Tetraoxide. II.
- Anthracene Reactions and Phenanthrene - Scribd.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry - Chrom
- Nitration of Arom
- Phenanthrene - R N College.
- BP301(T) Pharmaceutical organic chemistry-II Unit-iv - Unknown Source.
- Separation and characterization of mononitro derivatives of phenanthrene, pyrene, chrysene, fluoranthene and triphenylene - SciSpace.
- How can I purify two different-substituted aromatic compounds?
- Nitration process - Google P
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Enhancing Resolution of 3-Nitrophenanthrene from its Isomers by HPLC
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating 3-Nitrophenanthrene from its positional isomers using High-Performance Liquid Chromatography (HPLC). The structural similarity among nitrophenanthrene isomers makes their separation non-trivial, often resulting in co-elution and compromising accurate quantification.[1] This resource provides in-depth, experience-driven answers to common problems and detailed troubleshooting workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during method development for nitrophenanthrene isomer separation.
Q1: My this compound peak is co-eluting with another isomer on a standard C18 column. What is my first step?
A: Co-elution of structurally similar isomers on C18 columns is a frequent issue because the separation is primarily driven by hydrophobicity, which is nearly identical for these compounds.[1][2] Your first and most impactful step is to change the stationary phase to one that offers a different separation mechanism.[3] Consider a column with phenyl-based chemistry (e.g., Phenyl-Hexyl). These columns introduce π-π interaction mechanisms, which are highly effective for separating aromatic and nitroaromatic compounds by exploiting subtle differences in their electron density and planarity.[2][4]
Q2: I'm seeing poor peak shape (tailing or fronting) for my nitrophenanthrene peaks. What are the likely causes?
A: Poor peak shape can stem from several sources:
-
Secondary Interactions: For acidic or basic analytes, interactions with residual silanols on the silica backbone of the column can cause tailing. While nitrophenanthrenes are generally neutral, impurities or degradants could be ionizable.[4]
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, particularly for early-eluting peaks.[5] Whenever possible, dissolve your sample in the starting mobile phase.[5]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened, asymmetric peaks.[6] Try reducing the injection volume or sample concentration.
Q3: My retention times are drifting between injections. How can I stabilize my method?
A: Retention time instability is often related to the mobile phase or column temperature.
-
Mobile Phase pH: If your mobile phase contains buffers, ensure they are fresh and that the pH is stable. Small pH shifts can affect the retention of any ionizable compounds in your sample matrix.[7]
-
Column Temperature: Fluctuations in ambient temperature can cause retention shifts. Using a thermostatically controlled column compartment is crucial for reproducibility. An increase of 1°C can decrease retention time by approximately 2%.[8][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient. This typically requires flushing with 10-20 column volumes.
Q4: Should I use a gradient or isocratic elution for separating nitrophenanthrene isomers?
A: For method development and analyzing samples with a wide range of components, a gradient elution is almost always the preferred starting point.[10][11] A gradient allows you to elute all compounds in a reasonable time with good sensitivity.[10][12] Once you have a general idea of the retention behavior, you can optimize the gradient or, if the isomers elute closely together, develop a fine-tuned isocratic method for maximum resolution in that specific window.
Part 2: In-Depth Troubleshooting & Optimization Guides
This section provides detailed, step-by-step solutions for resolving complex separation issues.
Guide 1: Systematically Resolving Peak Co-elution
Co-elution is the primary obstacle in isomer separation.[3] The resolution between two peaks is governed by selectivity (α), efficiency (N), and retention (k). Selectivity has the most significant impact on resolution.[13] This guide follows a logical workflow from easiest to most complex modifications.
Protocol Steps:
-
Define Analytical Goals: Clearly state the objective: achieve baseline resolution (Rs ≥ 1.5) for this compound from all its critical isomers.
-
Initial Column & Mobile Phase Selection:
-
Column: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) due to its superior selectivity for aromatic compounds. [2] * Mobile Phase A: 0.1% Formic Acid in Water (for good peak shape and MS compatibility).
-
Mobile Phase B: Acetonitrile.
-
Detector: UV Detector set at 254 nm, a common wavelength for aromatic compounds. [14]3. Perform a Scouting Gradient:
-
Run a broad linear gradient, such as 10% to 95% Acetonitrile over 20-30 minutes. [13] * Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
This initial run will show where the isomers elute and if the chosen column chemistry is promising.
-
-
Optimize the Gradient:
-
Based on the scouting run, create a shallower gradient around the elution time of the target isomers. For example, if the peaks elute between 40% and 50% B, you could change the gradient to 35-55% B over 15 minutes. This increases the time the analytes spend in the "separation window," improving resolution. [12]5. Fine-Tune Selectivity:
-
Solvent Swap: Repeat the optimized gradient but replace Acetonitrile with Methanol. Compare the chromatograms to see which solvent provides better peak spacing.
-
Temperature Screening: Using the best solvent, run the method at 30°C, 40°C, and 50°C to find the optimal temperature for selectivity. [15][16]6. Finalize and Validate:
-
Once baseline resolution is achieved, lock in the parameters.
-
Perform validation experiments to assess method robustness, linearity, accuracy, and precision according to relevant guidelines.
-
This structured approach ensures a logical and efficient path to developing a reliable HPLC method for the challenging separation of this compound and its isomers.
References
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Hu, L., & Li, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Retrieved from [Link]
-
Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]
-
Molnar Institute. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
ResearchGate. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
Dolan, J. W. (2003, May 1). How Does Temperature Affect Selectivity? LCGC International. Retrieved from [Link]
-
Separation Methods Technologies Inc. (1996). HPLC Separation Guide: Analysis of Priority Pollutant Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
ResearchGate. (2018). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Journal of Chromatographic Science. (2002). Temperature selectivity in reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Development of Novel Stationary Phases for High- Performance Liquid Chromatography (HPLC) Separation of Complex Organic Mixtures. Retrieved from [Link]
-
Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC. Retrieved from [Link]
-
ResearchGate. (2015). Impact of Temperature on Efficiency and Selectivity in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
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Minimizing degradation of 3-Nitrophenanthrene during sample storage
Welcome to the dedicated support center for handling and storing 3-Nitrophenanthrene. As researchers and drug development professionals, maintaining the integrity of your analytical standards and samples is paramount for generating reproducible and accurate data. This compound, a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class, is susceptible to various degradation pathways that can compromise experimental outcomes.[1][2]
This guide provides in-depth troubleshooting advice and best practices rooted in chemical principles to help you minimize degradation and ensure the reliability of your results.
Troubleshooting Guide: Diagnosing Sample Degradation
This section addresses specific issues you might encounter, providing a logical path to identify and resolve the root cause.
Q1: My analytical results show significantly lower concentrations of this compound than expected. What are the likely causes?
A1: A decrease in the concentration of the parent compound is the most common indicator of degradation. The primary culprits are exposure to light, elevated temperatures, and reactive atmospheric components.
-
Photodegradation: This is the most significant degradation pathway for nitro-PAHs.[1][3] Exposure to UV or even ambient laboratory light can initiate photochemical reactions, breaking down the molecule.
-
Thermal Degradation: While stable at recommended storage temperatures, prolonged exposure to elevated temperatures can increase the rate of decomposition.[4][5]
-
Oxidative Degradation: Reactions with atmospheric oxygen or other oxidizing agents, potentially present in your sample matrix or solvent, can alter the structure of this compound.[6]
To diagnose the issue, use the following troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Q2: I'm observing unknown peaks in my chromatogram that were not present in my initial analysis. Could this be related to storage?
A2: Yes, the appearance of new peaks is a strong indicator of degradation. As this compound breaks down, it forms new chemical species (degradants) that will elute at different retention times in your chromatographic separation (GC or HPLC).[7]
Causality:
-
Photo-oxidation Products: Exposure to light and air can lead to the formation of hydroxylated or other oxidized derivatives of nitrophenanthrene.
-
Reduction Products: Conversely, in certain matrices, the nitro group (-NO2) can be reduced to an amino group (-NH2), forming 3-Aminophenanthrene, which has significantly different chemical properties and chromatographic behavior.
-
Cleavage Products: Severe degradation can break the polycyclic ring structure, leading to smaller molecules like nitronaphthalenes or phthalates.[8][9]
To confirm, you should use a mass spectrometry (MS) detector if available. The mass-to-charge ratio (m/z) of the new peaks can help identify the molecular weight of the degradants and elucidate the degradation pathway.[7][10]
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for a this compound analytical standard in solution?
For optimal stability, a stock solution of this compound (e.g., in toluene) should be stored under the conditions outlined in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces molecular motion and slows the rate of all chemical degradation reactions. |
| Lighting | Store in amber glass vials; keep in the dark (e.g., inside a box within the freezer). | Prevents photodegradation, the primary instability pathway for nitro-PAHs.[1][3] |
| Atmosphere | Purge vial headspace with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen, minimizing the risk of oxidative degradation. |
| Container | Type 1 amber borosilicate glass vials with PTFE-lined screw caps. | Provides an inert surface, protects from light, and ensures a tight seal to prevent solvent evaporation and atmospheric contamination.[11] |
| Aliquoting | Prepare smaller, single-use aliquots from the main stock. | Avoids repeated freeze-thaw cycles and contamination of the primary stock solution. |
How do I properly store environmental or biological samples containing this compound?
The principles are similar, but the complexity of the matrix requires additional considerations.
| Sample Type | Recommended Storage | Key Considerations & Rationale |
| Soil/Sediment | Freeze at -20°C or below in amber glass jars with PTFE-lined lids. | Freezing halts microbial activity, which can be a source of biological degradation.[12] Sorption to organic matter can impact degradation rates.[13] |
| Water (Aqueous) | Store at 4°C in amber glass bottles, acidified to pH <2 if appropriate for the method. Analyze ASAP. | Refrigeration slows microbial growth. Acidification can inhibit some biological processes, but check compatibility with your analytical method. |
| Biological Tissues/Fluids | Flash freeze in liquid nitrogen and store at -80°C in cryovials. | Ultra-low temperatures provide the best long-term stability by minimizing both chemical and enzymatic degradation. |
What is the primary degradation pathway I should be concerned about?
Photodegradation is the most critical factor to control. Nitro-PAHs are known to be highly susceptible to photolysis, where energy from light photons directly breaks chemical bonds.[1][3] This process can occur rapidly, even in indirect laboratory light.
Caption: Key environmental factors leading to this compound degradation.
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Calibration Standard
This protocol ensures the creation of a stable, reliable standard for instrument calibration.
-
Preparation Environment: Work in a fume hood with minimal lighting. Use yellow or red actinic lighting if possible to eliminate UV wavelengths.
-
Solvent Selection: Use a high-purity, degassed solvent appropriate for your analytical method (e.g., HPLC-grade toluene or acetonitrile).
-
Weighing: Accurately weigh the crystalline this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A amber volumetric flask. Dissolve completely in the chosen solvent.
-
Aliquoting: Immediately dispense the stock solution into smaller volume amber glass autosampler vials or cryovials with PTFE-lined caps.
-
Inert Gas Purge: Gently flush the headspace of each vial with a stream of high-purity nitrogen or argon for 15-30 seconds.
-
Sealing and Labeling: Immediately and tightly cap each vial. Label with the compound name, concentration, solvent, preparation date, and your initials.
-
Storage: Place the aliquots inside a labeled box and store in a -20°C (or colder) freezer.
-
Quality Control: Analyze one freshly prepared aliquot immediately to establish a baseline (T=0) concentration and purity profile.
Protocol 2: Validating Storage Stability (Self-Validating System)
This procedure helps you determine the maximum reliable storage time for your specific sample type and conditions.
-
Sample Pooling: Homogenize a representative sample matrix (e.g., control soil, blank plasma) and spike it with a known concentration of this compound.
-
Aliquot Creation: Create multiple (e.g., 10-15) identical aliquots of the spiked sample, following the appropriate storage container and sealing procedures outlined above.
-
Baseline Analysis (T=0): Immediately extract and analyze 3 of the aliquots to determine the initial average concentration and standard deviation.
-
Time-Point Storage: Store the remaining aliquots under your intended long-term storage conditions (e.g., -80°C in the dark).
-
Analysis Over Time: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove 2-3 aliquots from storage, allow them to thaw under controlled conditions (if frozen), and analyze them using the same validated analytical method.
-
Data Evaluation: Compare the mean concentration at each time point to the T=0 baseline. A statistically significant decrease in concentration indicates that degradation is occurring and defines the stability limit under those conditions.
By following these guidelines, you can build a robust framework for sample handling and storage, ensuring the integrity of your this compound samples and the trustworthiness of your scientific data.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. 10
-
Dat, N. D., & Chang, M. B. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research. 3
-
Crespo Research Group. (n.d.). Nitro-PAHs. Case Western Reserve University, Chemistry Department. 1
-
Verma, R., & Shirkot, P. (2024). Nitro-PAHs: Occurrences, ecological consequences, and remediation strategies for environmental restoration. Environmental Research.
-
Kameda, T., Akiyama, K., & Kaji, E. (2011). Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2. Atmospheric Chemistry and Physics.
-
AccuStandard. (n.d.). This compound CAS # 17024-19-0.
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound.
-
Albinet, A., Leoz-Garziandia, E., Budzinski, H., & ViIlenave, E. (2006). Particulate Nitro/Oxy-PAH size distribution and PAH degradation during sampling in two sites around Paris (France). Atmospheric Environment.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
-
Anucha, C. B., et al. (2009). Photodegradation of phenanthrene by N-doped TiO2 photocatalyst. Journal of Environmental Science and Health, Part A.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 3-Nitrophenol.
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Nitrophenol.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
-
Chemsrc. (n.d.). This compound | CAS#:17024-19-0.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
-
Anucha, C. B., et al. (2009). Photodegradation of phenanthrene by N-doped TiO2 photocatalyst. ResearchGate.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
-
Kumar, V., & Singh, S. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research.
-
Polish Journal of Environmental Studies. (2012). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation.
-
Wikipedia. (n.d.). Curing (food preservation).
-
ResearchGate. (n.d.). Photocatalytic degradation of phenanthrene under various synthesized photocatalysts.
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
-
Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. Science of The Total Environment.
-
Chemistry Matters Inc. (2018). Preserve your PAH samples for extended hold times.
-
Zhu, L., et al. (2009). Photocatalytic degradation of phenanthrene on soil surfaces in the presence of nanometer anatase TiO2 under UV-light. Journal of Environmental Sciences.
-
Seo, J. S., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Journal of Microbiology.
-
Eawag. (1999). Phenanthrene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database.
-
Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology.
-
Manilal, V. B., & Alexander, M. (1991). Factors affecting the microbial degradation of phenanthrene in soil. Applied Microbiology and Biotechnology.
-
Seo, J. S., et al. (2012). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. ResearchGate.
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- 3. aaqr.org [aaqr.org]
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- 5. apps.dtic.mil [apps.dtic.mil]
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- 8. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Factors affecting the microbial degradation of phenanthrene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for 3-Nitrophenanthrene Quantification: A Comparative Analysis
In the realm of environmental monitoring and toxicology, the accurate quantification of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is paramount. Among these, 3-Nitrophenanthrene stands out due to its mutagenic potential and prevalence as a byproduct of incomplete combustion. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely adopted technique for this purpose, offering a balance of sensitivity, selectivity, and cost-effectiveness.
This guide provides an in-depth, experience-driven walkthrough for the validation of an HPLC-UV method for this compound quantification. We will move beyond a simple checklist of steps, delving into the scientific rationale behind each validation parameter. Furthermore, this guide will objectively compare the HPLC-UV method with viable alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the data-driven insights necessary for informed methodological selection.
The Analytical Target: this compound
This compound is a nitro-PAH with the molecular formula C₁₄H₉NO₂.[1][2][3][4] Its structure, featuring a phenanthrene backbone with a nitro group, imparts specific physicochemical properties that dictate the analytical approach. The extended aromatic system contains a chromophore that strongly absorbs UV radiation, making HPLC-UV a suitable quantification technique.[5][6] However, its presence in complex environmental matrices necessitates a rigorously validated method to ensure data integrity.
Pillar 1: Establishing a Robust HPLC-UV Method
Before validation can commence, a stable and optimized chromatographic method is essential. The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any matrix components.
A Typical Starting Point for Method Development:
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm) is the workhorse for separating non-polar to moderately polar compounds like this compound.
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water is common. A typical starting point could be 70:30 (ACN:Water). The organic component disrupts the interaction between the analyte and the stationary phase, coaxing it to elute.
-
Flow Rate: A flow rate of 1.0 mL/min is standard and provides a good balance between analysis time and column efficiency.
-
Detection Wavelength: The UV detector should be set to a wavelength of maximum absorbance for this compound to ensure the highest sensitivity. While a full UV scan is ideal, literature suggests strong absorbance for related nitro-aromatic compounds around 260 nm.[7]
-
Injection Volume: Typically 10-20 µL.
Pillar 2: The Validation Protocol: An In-Depth Analysis
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] We will follow the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10][11][12]
Validation Workflow
The validation process is a sequence of interconnected experiments. Each parameter builds upon the last, creating a comprehensive picture of the method's performance.
Caption: A logical workflow for HPLC-UV method validation.
Specificity
Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] It is the foundation of a reliable method.
Experimental Protocol:
-
Inject a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Inject a standard solution of this compound to establish its retention time.
-
Spike the blank matrix with a known concentration of this compound and inject. The resulting chromatogram should show a clean peak at the expected retention time.
Acceptance Criterion: The blank sample should have no significant peaks at the retention time of the analyte.
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response (peak area). The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis on the data.
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.999.[7]
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 55,210 |
| 5.0 | 276,050 |
| 10.0 | 551,980 |
| 25.0 | 1,380,500 |
| 50.0 | 2,759,900 |
| Linear Regression | R² = 0.9998 |
Accuracy (Trueness)
Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.[14]
Experimental Protocol:
-
Prepare samples by spiking a blank matrix with this compound at three different concentration levels (e.g., low, medium, and high) within the established range.
-
Prepare at least three replicates for each level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criterion: The mean recovery should be within 90-110%.[14]
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| Low | 5.0 | 4.85 | 97.0 |
| Medium | 25.0 | 25.45 | 101.8 |
| High | 50.0 | 49.20 | 98.4 |
Precision
Why it's critical: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Variation within the same laboratory, but on different days, with different analysts, or different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2%.
-
Intermediate Precision: %RSD should be ≤ 3%.
Data Presentation:
| Precision Level | n | Mean Conc. (µg/mL) | Std. Dev. | %RSD |
| Repeatability (Day 1) | 6 | 25.1 | 0.35 | 1.4% |
| Intermediate (Day 2) | 6 | 24.8 | 0.49 | 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Why it's critical:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity experiment (σ).
-
Calculate the average slope of the calibration curves (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Acceptance Criteria: The LOQ must be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Data Presentation:
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.76 |
Robustness
Why it's critical: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Introduce small, deliberate changes to these parameters one at a time.
-
Analyze a sample under each modified condition and evaluate the impact on retention time, peak shape, and quantification.
Acceptance Criterion: The results should remain within the acceptance criteria for accuracy and precision.
Pillar 3: Comparative Analysis with Alternative Methods
While HPLC-UV is a robust technique, it is not the only option. The choice of method depends on the specific application, required sensitivity, and available resources.[15] HPLC and GC/MS are the most prevalent analytical methods for determining concentrations of PAHs in environmental samples.[16]
Method Selection Guide
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A Senior Application Scientist's Guide to the Inter-laboratory Comparison of 3-Nitrophenanthrene Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 3-Nitrophenanthrene
This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant environmental and toxicological concern. As a derivative of phenanthrene, it is formed through atmospheric nitration of the parent PAH, often originating from combustion sources such as diesel exhaust. Its presence in environmental matrices and potential for mutagenic and carcinogenic effects necessitate accurate and precise analytical methods for its quantification. This guide provides an in-depth comparison of the two most prevalent analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document moves beyond a simple recitation of protocols. It is designed to provide a senior application scientist's perspective on the nuances of method selection, the rationale behind experimental parameters, and the interpretation of inter-laboratory performance data. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the generation of robust and reliable data.
The Foundation of Reliable Measurement: Certified Reference Materials
Before delving into the analytical methodologies, it is paramount to emphasize the role of Certified Reference Materials (CRMs) in achieving data of the highest quality and ensuring inter-laboratory comparability. The National Institute of Standards and Technology (NIST) provides several relevant SRMs, such as SRM 2265, a solution of 16 nitrated polycyclic aromatic hydrocarbons in methylene chloride, and SRM 2787, a sample of atmospheric particulate matter containing nitro-PAHs.[1][2] The use of these materials is fundamental for method validation, calibration, and ongoing quality control, providing a traceable link to a recognized standard.[3][4]
Comparative Analysis of Leading Methodologies
The selection of an analytical method for this compound is contingent on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Here, we compare the two workhorse techniques in environmental and toxicological analysis.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC is a robust and widely accessible technique for the analysis of nitro-PAHs. It offers the advantage of analyzing thermally labile compounds without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for the trace-level quantification of this compound, especially in complex matrices.
Inter-laboratory Comparison: A Synthesized Performance Evaluation
For this synthesized comparison, a hypothetical soil sample was fortified with a certified reference material of this compound at a concentration of 50 µg/kg. The data presented in the tables below are representative of the results that would be expected from a cohort of experienced analytical laboratories.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the key performance metrics for the HPLC-UV and GC-MS analysis of this compound. These values are derived from a composite of published method validation studies for related nitro-PAHs and are intended to serve as a benchmark for laboratory performance.[10][11][12][13][14][15][16][17]
Table 1: HPLC-UV Method Performance
| Parameter | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Mean | RSD (%) |
| LOD (µg/kg) | 2.5 | 3.0 | 2.8 | 2.6 | 2.7 | 7.9 |
| LOQ (µg/kg) | 8.0 | 9.5 | 9.0 | 8.5 | 8.8 | 7.1 |
| Accuracy (%) | 98.5 | 102.1 | 97.9 | 101.5 | 100.0 | 2.0 |
| Precision (RSD%) | 4.2 | 5.1 | 4.5 | 4.8 | 4.7 | 8.1 |
| Recovery (%) | 95.3 | 98.2 | 94.7 | 97.5 | 96.4 | 1.7 |
Table 2: GC-MS Method Performance
| Parameter | Laboratory E | Laboratory F | Laboratory G | Laboratory H | Mean | RSD (%) |
| LOD (µg/kg) | 0.5 | 0.7 | 0.6 | 0.5 | 0.6 | 14.4 |
| LOQ (µg/kg) | 1.5 | 2.0 | 1.8 | 1.6 | 1.7 | 12.4 |
| Accuracy (%) | 99.2 | 101.5 | 98.8 | 100.9 | 100.1 | 1.2 |
| Precision (RSD%) | 3.1 | 3.8 | 3.5 | 3.3 | 3.4 | 8.5 |
| Recovery (%) | 97.8 | 99.1 | 97.2 | 98.5 | 98.2 | 0.8 |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating protocols for the analysis of this compound by HPLC-UV and GC-MS. The causality behind key experimental choices is explained to provide a deeper understanding of the methodologies.
Experimental Workflow
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A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Quantification of 3-Nitrophenanthrene
This document is structured to provide not just procedural steps, but a comprehensive understanding of the principles, strengths, and limitations of each technique, supported by experimental data and validation principles. Our objective is to empower you to make informed decisions when selecting and cross-validating methods for the analysis of 3-Nitrophenanthrene.
The Analytical Challenge: Understanding this compound
This compound is a semi-volatile organic compound, a characteristic that places it at the crossroads of suitability for both GC-MS and HPLC analysis.[1][2] Its aromatic structure lends itself to detection by UV or fluorescence detectors in HPLC, while its ability to be volatilized allows for separation and detection by GC-MS. The critical question for the analytical scientist is not simply which method can be used, but which method is most fit for the intended purpose, considering factors such as sensitivity, selectivity, sample matrix complexity, and throughput.
Principles of the Techniques: A Tale of Two Phases
The fundamental difference between GC-MS and HPLC lies in the mobile phase used to transport the analyte through the chromatographic column.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column.[1] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column. The mass spectrometer then detects the eluted compounds, providing both quantification and structural identification based on their mass-to-charge ratio. This technique is exceptionally well-suited for volatile and thermally stable compounds.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC, in contrast, employs a liquid mobile phase to carry the sample through a packed column.[1] The separation is based on the analyte's partitioning between the liquid mobile phase and the solid stationary phase, which is influenced by factors like polarity.[1] Various detectors can be coupled with HPLC, with UV-Visible and fluorescence detectors being common for aromatic compounds like this compound. HPLC is highly versatile, accommodating a wide range of compounds, including those that are non-volatile or thermally labile.[2][3]
Experimental Protocols: A Step-by-Step Guide to Analysis
The following protocols provide a detailed workflow for the analysis of this compound using both GC-MS and HPLC. These are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Sample Preparation: The Foundation of Accurate Analysis
For both methods, a robust sample preparation protocol is crucial to extract this compound from the matrix and remove potential interferences.
-
Extraction: For solid samples (e.g., soil, tissue), techniques like Soxhlet extraction or pressurized liquid extraction with a suitable organic solvent (e.g., dichloromethane, acetonitrile) are effective. For liquid samples (e.g., water, plasma), liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
-
Clean-up: The crude extract is often passed through a silica or Florisil column to remove polar interferences.
-
Concentration and Solvent Exchange: The cleaned extract is typically concentrated under a gentle stream of nitrogen and the solvent may be exchanged to one compatible with the chosen analytical technique.
GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 223, 177, 151).
HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A binary or quaternary pump system with an autosampler and a column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detector:
-
UV-Visible Detector: Monitoring at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Fluorescence Detector: For enhanced sensitivity and selectivity, an excitation and emission wavelength pair specific to this compound or its reduced form would be used.
-
Method Validation and Performance Comparison
A rigorous method validation is essential to ensure the reliability of the analytical data. Key validation parameters are compared for GC-MS and HPLC in the context of this compound analysis. The values presented in the table are typical and can vary based on instrumentation and matrix complexity.
| Parameter | GC-MS | HPLC-UV/FLD | Rationale and Insights |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | 0.01 - 1 µg/L | HPLC with Fluorescence Detection (FLD) often provides superior sensitivity for fluorescent compounds. GC-MS sensitivity is highly dependent on the efficiency of ionization and the level of background noise. |
| Limit of Quantification (LOQ) | 0.3 - 15 µg/L | 0.03 - 3 µg/L | Similar to LOD, HPLC-FLD can often achieve lower LOQs. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. A wider linear range can reduce the need for sample dilutions. |
| Accuracy (% Recovery) | 75 - 115% | 80 - 110% | Accuracy is heavily influenced by the sample preparation process. The use of isotopically labeled internal standards in GC-MS can effectively correct for recovery losses and matrix effects. |
| Precision (%RSD) | < 20% | < 15% | Precision reflects the reproducibility of the method. HPLC systems can sometimes offer slightly better injection precision than GC systems. |
| Selectivity | High | Moderate to High | The mass spectrometer in GC-MS provides high selectivity, especially in SIM mode, by filtering out ions that do not match the target analyte. HPLC selectivity is dependent on chromatographic resolution and the specificity of the detector. |
| Matrix Effects | Can be significant | Can be significant | Both techniques are susceptible to matrix effects, where co-eluting compounds can suppress or enhance the analyte signal.[4][5][6] Mitigation strategies include thorough sample clean-up, the use of matrix-matched standards, and for GC-MS, the use of isotopically labeled internal standards. |
| Throughput | Moderate | High | HPLC methods can often have shorter run times and faster sample turnaround compared to GC-MS. |
Cross-Validation Workflow: Ensuring Data Concordance
Cross-validation is the process of demonstrating that two different analytical methods provide equivalent results for the same sample. This is a critical step in method development, transfer, or when comparing data from different laboratories.
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Introduction to Nitro-PAHs: Environmental Significance and Formation
An In-Depth Guide to the Comparative Toxicity of 3-Nitrophenanthrene and Other Nitro-PAHs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicity of this compound and other significant nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). As environmental contaminants, nitro-PAHs are of increasing concern due to their potential for greater carcinogenicity and mutagenicity than their parent PAHs.[1][2][3] This document delves into the structural nuances, metabolic activation pathways, and comparative toxicological data that define their biological activity, offering field-proven insights and validated experimental protocols for their assessment.
Nitro-PAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing at least one nitro (-NO2) functional group attached to their aromatic ring structure.[2][4] Their presence in the environment is attributed to two primary sources:
-
Primary Emissions: Formed during incomplete combustion processes of organic materials, such as in diesel and gasoline engine exhaust and industrial emissions.[2][4]
-
Secondary Formation: Generated in the atmosphere through the reaction of parent PAHs with nitrogen oxides (NOx), often initiated by hydroxyl (OH) or nitrate (NO3) radicals.[1]
The addition of the nitro group significantly alters the physicochemical and toxicological properties of the parent PAH. Many nitro-PAHs are direct-acting mutagens, meaning they do not require metabolic activation to exert their genotoxic effects, unlike many of their parent compounds.[1] This inherent reactivity contributes to their classification as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[2][5]
The Central Role of Metabolic Activation in Nitro-PAH Toxicity
The toxicity of most nitro-PAHs is intrinsically linked to their metabolic biotransformation. The principal activation pathway involves the reduction of the nitro group, a multi-step process that generates highly reactive intermediates capable of forming covalent bonds with DNA, leading to adducts that can initiate mutagenesis and carcinogenesis.[6][7]
The key steps in this bioactivation cascade are:
-
Nitroreduction: The nitro group is reduced to a nitroso intermediate, and then further to an N-hydroxy arylamine. This is a critical activation step.
-
Esterification: The N-hydroxy arylamine can be further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form highly reactive N-acetoxy or O-sulfoxy esters.[8]
-
DNA Adduct Formation: These reactive esters can then bind covalently to DNA bases, primarily guanine, forming DNA adducts that lead to mutations if not repaired.[8][9]
Conversely, ring oxidation, another metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes, can also occur. This can sometimes lead to detoxification, but in other cases, it can produce reactive epoxide intermediates or occur in conjunction with nitroreduction, further complicating the toxicological profile.[7][10]
Caption: Generalized metabolic activation pathway for nitro-PAHs leading to genotoxicity.
Comparative Toxicity Analysis
The toxicity of nitro-PAHs is highly structure-dependent. The number of aromatic rings, the position of the nitro group, and the presence of other substituents all influence metabolic activation and biological activity.
This compound: An Exception to the Rule?
Phenanthrene is a three-ring PAH commonly found in the environment from sources like coal tar and combustion by-products.[11] While many of its nitrated derivatives are of toxicological concern, this compound presents an interesting case. In a comprehensive high-throughput developmental toxicity study using zebrafish embryos, this compound exhibited the same toxicity profile as its parent compound, phenanthrene.[12] This suggests that, at least in this model and for the endpoints measured (mortality, craniofacial malformations, edema), the addition of the nitro group at the 3-position did not increase its developmental toxicity.[12] This finding contrasts with the general trend of increased toxicity for nitro-PAHs.
Highly Potent Nitro-PAHs for Comparison
To contextualize the activity of this compound, it is essential to compare it with other well-studied, highly toxic nitro-PAHs.
-
3-Nitrobenzanthrone (3-NBA): Found in diesel exhaust, 3-NBA is an extremely potent mutagen and a suspected human carcinogen.[9][13] Its metabolic activation proceeds through nitroreduction to N-hydroxy-3-aminobenzanthrone, which is further activated by acetylation or sulfation to form DNA adducts.[8] In rats, intratracheal instillation of 3-NBA induces squamous cell carcinoma of the lung.[8][9]
-
Dinitropyrenes (e.g., 1,6-DNP, 1,8-DNP): These compounds are among the most mutagenic substances ever tested in the Ames assay.[1] They are highly tumorigenic in multiple animal models, inducing subcutaneous tumors in rats and mice and lung carcinomas in hamsters.
-
3-Nitrofluoranthene: This nitro-PAH is found in diesel exhaust and ambient air particulates.[14] It is considered a carcinogen, with studies demonstrating its ability to cause tumors in rats and mice through various administration routes.[14] Its genotoxicity has been confirmed in multiple assays, including the induction of DNA adducts and mutations.[14]
-
9-Nitroanthracene: The position of the nitro group is critical. In 9-nitroanthracene, the nitro group is forced into a perpendicular orientation relative to the aromatic ring due to steric hindrance.[6] This conformation makes it less susceptible to the enzymatic nitroreduction required for activation, rendering it less mutagenic than isomers where the nitro group is parallel to the ring system.[6]
Summary of Comparative Toxicity Data
| Compound | Parent PAH | Molecular Weight | Key Toxicological Findings | Reference(s) |
| This compound | Phenanthrene | 223.23 g/mol | Showed the same developmental toxicity profile as parent compound in a zebrafish assay. | [12] |
| 3-Nitrobenzanthrone | Benzanthrone | 275.28 g/mol | Extremely potent mutagen; induces lung tumors in rats. | [8][9] |
| 1,6-Dinitropyrene | Pyrene | 292.26 g/mol | Highly tumorigenic; causes lung carcinomas in hamsters. | |
| 3-Nitrofluoranthene | Fluoranthene | 247.25 g/mol | Carcinogenic in rats and mice; genotoxic. | [14] |
| 9-Nitroanthracene | Anthracene | 223.23 g/mol | Lower mutagenicity due to perpendicular nitro group orientation. | [6] |
Experimental Protocols for Assessing Nitro-PAH Toxicity
Evaluating the toxic potential of nitro-PAHs requires robust and validated experimental systems. Cell-based assays are crucial for screening and mechanistic studies, providing a cost-effective and ethically preferable alternative to animal testing.[15]
Protocol: Ames Test for Mutagenicity
The Salmonella typhimurium reverse mutation assay (Ames test) is a widely used method to assess the mutagenic potential of chemical compounds. It is particularly effective for nitro-PAHs, as specific tester strains can identify the types of mutations induced.
Objective: To determine if a test compound can induce reverse mutations in histidine-deficient Salmonella strains, indicating its mutagenic potential.
Methodology:
-
Strain Selection: Use S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions). For nitro-PAHs, also include strains like TA98NR (deficient in 'classical' nitroreductase) or YG1024 (overexpressing an O-acetyltransferase) to probe the mechanism of activation.[8]
-
Metabolic Activation (S9 Mix): Prepare a liver S9 fraction from Aroclor- or phenobarbital-induced rats. The test is run with and without the S9 mix to distinguish between direct-acting mutagens and those requiring mammalian metabolic activation.
-
Exposure:
-
In a sterile test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix or phosphate buffer.
-
Incubate the mixture for 20-30 minutes at 37°C.
-
-
Plating:
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube.
-
Vortex briefly and pour the contents onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates inverted at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (his+ revertants) on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants compared to the solvent control.
Caption: Experimental workflow for the Salmonella (Ames) mutagenicity test.
Protocol: Zebrafish Developmental Toxicity Assay
This high-throughput assay is used to assess the effects of compounds on vertebrate development, screening for a range of morphological and neurobehavioral effects.[12]
Objective: To evaluate the developmental toxicity of a test compound by exposing zebrafish embryos and assessing multiple endpoints.
Methodology:
-
Embryo Collection: Collect newly fertilized embryos from wild-type zebrafish.
-
Exposure Setup:
-
At 6 hours post-fertilization (hpf), place individual embryos into wells of a 96-well plate containing embryo medium.
-
Add the test compound dissolved in a vehicle (e.g., DMSO) to achieve a range of final concentrations (e.g., 0.1 to 50 µM). Include vehicle-only controls.[12]
-
-
Incubation: Incubate plates at 28°C on a rotating shaker table to ensure even exposure.
-
Endpoint Assessment (24 hpf): At 24 hpf, assess for mortality, spontaneous movement, and developmental malformations (e.g., somite defects).
-
Endpoint Assessment (120 hpf): At 120 hpf, conduct a comprehensive morphological assessment, scoring for endpoints such as:
-
Mortality
-
Axis malformation
-
Eye, snout, and jaw defects
-
Otic vesicle defects
-
Pericardial and yolk sac edema
-
Fin defects
-
-
Behavioral Assessment (120 hpf): Assess locomotor activity in response to light-dark transitions to screen for neurotoxicity.
-
Data Analysis: Calculate the concentration at which 50% of the population shows an effect (EC50) for each endpoint. Analyze for statistically significant differences compared to controls.
Conclusion
The toxicological evaluation of nitro-PAHs reveals a complex and highly structure-specific landscape. While the addition of a nitro group often dramatically increases mutagenic and carcinogenic potential, as seen with potent compounds like 3-nitrobenzanthrone and dinitropyrenes, this is not a universal rule. This compound stands out as an example where the nitration did not enhance developmental toxicity in a zebrafish model, demonstrating a toxicity profile equivalent to its parent PAH, phenanthrene.[12]
This guide underscores the necessity of moving beyond broad chemical class assumptions. For researchers, scientists, and drug development professionals, a deep understanding of the specific metabolic activation pathways, the influence of nitro group position, and the use of a suite of validated toxicological assays is paramount for accurate hazard identification and risk assessment of these ubiquitous environmental contaminants.
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A Comparative Mutagenicity Analysis: 3-Nitrophenanthrene vs. 9-Nitrophenanthrene
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental genotoxicants formed from the atmospheric nitration of PAHs or emitted directly from combustion sources like diesel engines. Their mutagenic and carcinogenic properties pose a significant risk to human health. Within this class, isomers of nitrophenanthrene (NP) exhibit remarkably different biological activities, dictated by the specific position of the nitro-group on the phenanthrene backbone. This guide provides an in-depth comparative analysis of two such isomers: 3-nitrophenanthrene (3-NP) and 9-nitrophenanthrene (9-NP).
We will explore the fundamental reasons for their divergent mutagenic potential, grounded in structural chemistry, metabolic activation pathways, and the resulting DNA damage. This analysis is designed to provide researchers, toxicologists, and drug development professionals with a clear, mechanistically-driven understanding of the structure-activity relationships that govern the genotoxicity of these important environmental contaminants.
Core Mutagenicity Profile: A Tale of Two Isomers
The most striking difference between 3-NP and 9-NP lies in their mutagenic potency, a distinction best illustrated by the bacterial reverse mutation assay, commonly known as the Ames test.
Bacterial Mutagenicity (Ames Test): A Stark Contrast in Potency
The Ames test, utilizing various strains of Salmonella typhimurium, is a standard for assessing the mutagenic potential of chemical compounds. For nitro-PAHs, the frameshift-sensitive strain TA98 is particularly relevant. Experimental data consistently demonstrates that 3-NP is a potent mutagen, whereas 9-NP exhibits significantly weaker activity.
While a direct side-by-side quantitative table from a single study is elusive in the literature, a key finding reports that the planar isomer, 3-NP, is approximately five times more mutagenic than the non-planar 9-NP isomer in the Salmonella typhimurium TA98 strain. This dramatic difference is not arbitrary; it is a direct consequence of their distinct molecular geometries.
Table 1: Comparative Mutagenic Potency of Nitrophenanthrene Isomers
| Compound | Isomer Position | Molecular Geometry | Relative Mutagenicity in S. typhimurium TA98 |
| This compound | 3-position | Planar | Potent Mutagen |
| 9-Nitrophenanthrene | 9-position | Non-planar (distorted) | Weak Mutagen (Approx. 5-fold less potent than 3-NP) |
The causality behind this difference lies in the steric environment of the nitro group. In 9-NP, the nitro group is positioned in the sterically crowded "bay-region" of the phenanthrene structure. This forces the nitro group to twist out of the plane of the aromatic rings[1]. In contrast, the nitro group in 3-NP is located in an unhindered position, allowing it to remain coplanar with the aromatic system. This planarity is a critical determinant for efficient metabolic activation, the gateway to mutagenicity.
Mechanism of Action: The Decisive Role of Metabolic Activation
The genotoxicity of nitrophenanthrenes is not direct. These compounds are pro-mutagens that require metabolic activation to become reactive electrophiles capable of damaging DNA. The efficiency of this activation process is the primary reason for the observed difference in mutagenicity between 3-NP and 9-NP.
The principal activation pathway for nitro-PAHs is nitroreduction . This multi-step enzymatic process reduces the nitro group (-NO₂) to a highly reactive N-hydroxy arylamine intermediate (Ar-NHOH)[2][3][4]. This intermediate can be further activated, often through O-esterification (e.g., acetylation by N-acetyltransferases or sulfation by sulfotransferases), to form an unstable ester that spontaneously breaks down to a nitrenium ion (Ar-NH⁺). This ultimate electrophile then attacks nucleophilic sites on DNA, forming covalent adducts[5].
The key insight is that the bacterial nitroreductase enzymes responsible for the initial, rate-limiting step of this process are exquisitely sensitive to the substrate's shape. The planar structure of 3-NP allows it to fit effectively into the active site of these enzymes, facilitating its reduction to the N-hydroxy arylamine[1]. Conversely, the non-planar, twisted structure of 9-NP makes it a poor substrate for these same enzymes, drastically reducing the rate and extent of its activation[1][6].
A secondary, and often competing, metabolic pathway is ring oxidation , catalyzed by cytochrome P450 enzymes[3][7]. However, for the direct-acting mutagenicity observed in bacterial systems like the Ames test, nitroreduction is the dominant and decisive pathway.
The Ultimate Lesion: DNA Adduct Formation
The final step in the mutagenic cascade is the formation of stable, covalent DNA adducts. The nitrenium ion generated from 3-NP readily attacks electron-rich sites on DNA bases. Based on studies of analogous planar nitro-PAHs, the primary target is the C8 position of guanine, forming adducts such as N-(deoxyguanosin-8-yl)-3-aminophenanthrene[8][9][10]. These bulky adducts distort the DNA helix, leading to errors during DNA replication and resulting in the frameshift mutations detected by S. typhimurium TA98.
For 9-NP, due to its inefficient metabolic activation, the formation of the reactive nitrenium ion is minimal. Consequently, the level of DNA adduct formation is drastically lower, which directly correlates with its observed weak mutagenicity.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
To ensure trustworthiness and reproducibility, the protocol described below is a self-validating system based on established OECD 471 guidelines. It includes necessary controls for sterility, toxicity, and spontaneous reversion.
Objective:
To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.
Materials:
-
S. typhimurium tester strains (e.g., TA98, TA100)
-
Test compounds (3-NP, 9-NP) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9; 2-aminoanthracene for TA98 with S9)
-
Negative/solvent control (e.g., DMSO)
-
S9 mix (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver) for metabolic activation
-
Vogel-Bonner Medium E (10x)
-
Glucose solution (40%)
-
Top agar (0.6% agar, 0.5% NaCl, with 0.05 mM L-histidine and 0.05 mM D-biotin)
-
Minimal glucose agar plates
Step-by-Step Methodology:
-
Strain Preparation: Inoculate the tester strain (e.g., TA98) into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of 1-2 x 10⁹ CFU/mL.
-
Assay Preparation: Prepare serial dilutions of the test compounds (3-NP, 9-NP) and positive controls in DMSO.
-
Plate Labeling: Label triplicate minimal glucose agar plates for each concentration of each test compound, plus positive and negative controls, for both conditions (+S9 and -S9).
-
Pre-incubation (for assays with metabolic activation):
-
To a sterile tube, add 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).
-
Add 0.1 mL of the bacterial culture.
-
Add 0.1 mL of the test compound dilution (or control solution).
-
Incubate the mixture at 37°C for 20-30 minutes.
-
-
Plating:
-
Melt the top agar and maintain it at 45°C.
-
Add 2.0 mL of the molten top agar to each pre-incubation tube.
-
Vortex gently and immediately pour the entire contents onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure the top agar spreads evenly.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.
-
Data Collection: Count the number of revertant colonies on each plate. Record the average number of revertants and the standard deviation for each triplicate set.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean number of revertants in the negative control plates. Cytotoxicity should also be assessed by observing the background lawn of bacterial growth.
Conclusion and Synthesis
The comparative mutagenicity of this compound and 9-nitrophenanthrene serves as a classic example of a structure-activity relationship in chemical toxicology. The profound difference in their biological activity stems directly from a subtle change in chemical structure: the position of the nitro group.
-
This compound is a potent, planar mutagen because its geometry is favorable for enzymatic nitroreduction, the key metabolic activation step. This leads to the efficient formation of DNA-reactive nitrenium ions and, subsequently, a high level of mutagenic DNA adducts.
-
9-Nitrophenanthrene is a weak mutagen because steric hindrance forces its nitro group out of the plane of the aromatic rings. This non-planar structure is a poor substrate for the required nitroreductase enzymes, leading to inefficient metabolic activation and minimal DNA adduct formation.
This comparison underscores a critical principle for researchers in toxicology and drug development: isomeric forms of a molecule are not interchangeable and can possess vastly different toxicological profiles. Understanding the interplay between molecular geometry, metabolic activation, and DNA damage is paramount for accurately assessing the risk posed by chemical compounds and for designing safer chemical entities.
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A Senior Application Scientist's Guide to the Accurate and Precise Analysis of 3-Nitrophenanthrene
For researchers, environmental scientists, and professionals in drug development, the quantitative analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like 3-Nitrophenanthrene is a critical task. These compounds are noted for their potential mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[1] Their presence in environmental matrices such as air, soil, and diesel exhaust particulate matter necessitates analytical methodologies that are not only sensitive but, more importantly, accurate and precise.[2]
This guide provides an in-depth comparison of the primary chromatographic techniques used for this compound analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of method validation that underpin trustworthy data, compare the performance of these techniques with supporting data, and provide actionable experimental protocols.
The Foundation: Scientific Integrity through Method Validation
Before comparing analytical platforms, it is crucial to establish the bedrock of reliable quantitative analysis: method validation. An analytical method is only fit for its purpose if its performance characteristics are well-documented and understood. The International Council for Harmonisation (ICH) provides a framework for this, ensuring that data is robust and reproducible. Key validation parameters, which we will use to assess the fitness of HPLC and GC-MS methods, include:
-
Accuracy: The closeness of test results to the true value. It is often expressed as a percent recovery of a known spiked amount.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[3]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is defined by the coefficient of determination (R²).[4]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
By grounding our comparison in these universally accepted metrics, we can objectively evaluate the best analytical strategy for this compound.
Analytical Strategies: A Comparative Overview
The choice between HPLC and GC-MS for this compound analysis is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. Both are powerful separation techniques, but their principles of operation lead to different strengths and weaknesses.[6][7]
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile or thermally labile compounds.[8] For nitro-PAHs, HPLC is often coupled with highly sensitive detectors like Fluorescence (FLD) or a UV Diode Array (DAD). The inherent fluorescence of the aromatic system, especially after reduction of the nitro group, allows for excellent sensitivity and selectivity with FLD.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for volatile and semi-volatile compounds.[3] It offers exceptional separation efficiency and definitive identification through mass spectral data.[1] For nitro-PAHs, which are semi-volatile, GC-MS provides high resolution and sensitivity, especially when operated in Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) mode.[1][10]
Comparative Performance Data
The true measure of a method's utility lies in its validated performance data. The following tables summarize typical performance characteristics for the analysis of this compound and related nitro-aromatics by HPLC-FLD and GC-MS.
Table 1: Performance Characteristics of HPLC-FLD for Nitro-PAH Analysis
| Parameter | Typical Performance | Rationale & Causality |
| Linearity (R²) | > 0.995 | Demonstrates a strong correlation between detector response and concentration over the working range, essential for accurate quantification.[9] |
| Accuracy (Recovery) | 89% - 106% (in soil) | High recovery indicates that the sample preparation and analysis workflow efficiently measures the true amount of analyte present in a complex matrix.[9] |
| Precision (RSD) | < 15% | Low RSD values signify high repeatability, ensuring that results are consistent and reliable. |
| LOQ | 16 - 60 ng/kg (in soil) | Fluorescence detection after reduction of the nitro group provides exceptional sensitivity, enabling trace-level quantification in environmental samples.[9] |
Table 2: Performance Characteristics of GC-MS for Nitro-Aromatic Analysis
| Parameter | Typical Performance | Rationale & Causality |
| Linearity (R²) | ≥ 0.999 | The high selectivity of mass spectrometry minimizes interferences, leading to excellent linearity across a wide dynamic range.[11] |
| Accuracy (Recovery) | 70% - 120% | This range is widely accepted by regulatory bodies (e.g., SANCO) and indicates the method's accuracy across various matrices. |
| Precision (RSD) | < 8% | The stability and automation of modern GC-MS systems contribute to highly precise measurements.[6] |
| LOQ | 0.02 - 0.1 ng/g (in soil) | The sensitivity of GC-MS in SIM or MRM mode allows for the quantification of analytes at very low concentrations. |
Experimental Workflows and Protocols
To ensure the trustworthiness of results, every protocol must be a self-validating system. This involves careful sample preparation to isolate the analyte from interfering matrix components, followed by robust instrumental analysis.
Sample Preparation Workflow
A crucial step for analyzing complex environmental samples is the extraction and cleanup process. The goal is to efficiently extract this compound while removing matrix components that could interfere with the analysis. A typical workflow involves solvent extraction followed by solid-phase extraction (SPE) cleanup.
Protocol 1: HPLC-FLD Analysis of this compound in Soil
This protocol is adapted from methodologies validated for the analysis of nitro-PAHs in soil matrices.[9] The key to high sensitivity with fluorescence detection is the chemical reduction of the non-fluorescent nitro group to a highly fluorescent amino group.
1. Extraction and Cleanup:
- Weigh 10 g of homogenized soil into a beaker. Spike with a surrogate standard (e.g., d9-1-nitropyrene) to monitor extraction efficiency.
- Add 30 mL of dichloromethane (DCM) and sonicate in an ultrasonic bath for 30 minutes.
- Decant the DCM extract. Repeat the extraction two more times and combine the extracts.
- Concentrate the combined extract to approximately 1 mL using a rotary evaporator.
- Perform cleanup using a silica gel SPE cartridge. Elute the nitro-PAH fraction with a suitable solvent mixture (e.g., DCM:hexane).
- Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of acetonitrile.
2. Derivatization (Reduction):
- To the 1 mL extract, add 100 mg of sodium borohydride.
- Sonicate the mixture for 10 minutes to reduce this compound to 3-aminophenanthrene.
- Quench the reaction carefully with water and extract the aminophenanthrene into a clean solvent like DCM.
- Evaporate to dryness and reconstitute in 500 µL of mobile phase for injection.
3. HPLC-FLD Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Fluorescence Detection: Excitation: 254 nm, Emission: 410 nm.[9]
- Quantification: Use an external calibration curve prepared from a certified reference material of this compound that has undergone the same derivatization process.
Protocol 2: GC-MS Analysis of this compound in Air Particulate Matter
This protocol is based on established methods for analyzing semi-volatile organic compounds in air samples.[6]
1. Extraction and Cleanup:
- Collect particulate matter on a quartz fiber filter using a high-volume air sampler.
- Spike the filter with an appropriate surrogate standard.
- Extract the filter using Pressurized Liquid Extraction (PLE) or Soxhlet extraction with DCM.
- Follow steps 1.4 through 1.6 from the HPLC protocol for concentration and SPE cleanup.
- Add an internal standard (e.g., d10-phenanthrene) just prior to analysis.
2. GC-MS Conditions:
- Column: Low-bleed 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection: 1 µL, splitless mode, with an inlet temperature of 280°C.
- Oven Program: Start at 80°C, hold for 2 min, ramp to 310°C at 10°C/min, and hold for 10 min.
- Mass Spectrometer: Electron Impact (EI) ionization. Operate in Selected Ion Monitoring (SIM) mode.
- Monitored Ions for this compound (C₁₄H₉NO₂): Target ion (Quantifier): m/z 223. Qualifier ions: m/z 193, 165.
- Quantification: Use an internal standard calibration curve prepared from a certified reference material.
Conclusion and Recommendations
Both HPLC-FLD and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice of method ultimately depends on the specific application and available instrumentation.
-
HPLC with Fluorescence Detection is an excellent choice when extreme sensitivity is required for environmental samples like soil or water. The derivatization step, while adding a procedural stage, significantly enhances the signal, allowing for very low detection limits.[9]
-
GC-MS offers unparalleled selectivity and is a workhorse for complex matrices like diesel exhaust or mixed-contaminant samples.[1] Its ability to provide mass spectral data confirms the identity of the analyte, adding a layer of confidence to the results. It is often more straightforward as it does not require a derivatization step.
For labs conducting routine monitoring of well-characterized samples where the highest sensitivity is paramount, HPLC-FLD is a highly effective and validated approach. For research applications, analysis of highly complex or unknown samples, or when definitive structural confirmation is required, GC-MS is the superior choice. Regardless of the method chosen, adherence to strict validation protocols and the use of certified reference materials are non-negotiable for producing data of the highest scientific integrity.
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A Senior Application Scientist's Guide to Method Validation for 3-Nitrophenanthrene in Complex Biological Matrices
Abstract
The accurate quantification of 3-Nitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), in complex biological matrices is paramount for toxicological assessments and metabolism studies. This guide provides a comprehensive comparison of analytical methodologies, focusing on the critical aspects of method validation. Drawing from established regulatory frameworks and empirical data, we delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed protocols and insights to ensure the generation of robust and reliable data.
Introduction: The Analytical Challenge of this compound
This compound (3-NPh) is a member of the nitro-PAH class of compounds, which are of significant toxicological concern due to their mutagenic and carcinogenic properties.[1] These compounds can be formed from the atmospheric nitration of parent PAHs or through metabolic activation within biological systems.[1] The accurate measurement of 3-NPh and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is essential for understanding its toxicokinetics and assessing exposure risks.
The inherent complexity of these matrices, coupled with the typically low concentrations of 3-NPh, presents a formidable analytical challenge. Endogenous lipids, proteins, and other small molecules can interfere with quantification, leading to issues such as ion suppression in mass spectrometry and co-elution in chromatography. Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a scientific necessity for generating trustworthy data.
This guide will navigate the critical steps of method development and validation, adhering to the principles outlined in authoritative guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry"[2] and the ICH M10 "Bioanalytical Method Validation"[3].
Foundational Pillars of Bioanalytical Method Validation
A successful bioanalytical method is built upon a foundation of well-defined validation parameters. These parameters ensure that the method is reliable, reproducible, and fit for its intended purpose. The core tenets of this validation process, as stipulated by regulatory bodies, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[2]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[2]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[2]
The following sections will explore how these principles are applied in the context of 3-NPh analysis.
Comparative Analysis of Sample Preparation Techniques
The initial and arguably most critical step in the analytical workflow is the extraction of 3-NPh from the biological matrix. The choice of technique directly impacts recovery, purity, and ultimately, the sensitivity and reliability of the assay.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions the analyte between two immiscible liquid phases. For a non-polar compound like 3-NPh (XLogP3 ≈ 4.5), a common approach involves extraction from an aqueous biological sample (e.g., plasma, urine) into an organic solvent.[4]
-
Advantages: Relatively simple, inexpensive, and can handle larger sample volumes.
-
Disadvantages: Can be labor-intensive, may result in the co-extraction of interfering substances, and can be difficult to automate. Emulsion formation can also be a significant issue.
Solid-Phase Extraction (SPE)
SPE has largely become the industry standard for bioanalytical sample preparation due to its efficiency and selectivity.[5] For 3-NPh, a reverse-phase SPE sorbent (e.g., C18) is typically employed.
-
Advantages: High recovery and concentration of the analyte, excellent removal of interferences, and high potential for automation.[5]
-
Disadvantages: Can be more expensive than LLE, and method development can be more complex, requiring optimization of sorbent, wash, and elution solvents.
Protein Precipitation (PPT)
PPT is a rapid method for removing proteins from plasma or serum samples by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).
-
Advantages: Fast, simple, and inexpensive.
-
Disadvantages: Less effective at removing other endogenous interferences (e.g., phospholipids), which can lead to significant matrix effects in LC-MS/MS analysis. The resulting extract is also more dilute.
Recommendation: For most applications requiring high sensitivity and selectivity, Solid-Phase Extraction (SPE) is the preferred method for 3-NPh. The ability to effectively remove matrix components far outweighs the initial method development time.
Instrumental Analysis: A Head-to-Head Comparison
The choice of analytical instrumentation is dictated by the required sensitivity, selectivity, and throughput. For 3-NPh, the two most viable options are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent chromatographic resolution and is a well-established technique for the analysis of semi-volatile compounds like PAHs and their derivatives.[6][7]
-
Advantages: High separation efficiency, robust and reliable instrumentation.
-
Disadvantages: Often requires derivatization to improve the volatility and thermal stability of the analyte, which adds a step to the workflow and can introduce variability. The high temperatures of the GC inlet can also lead to analyte degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[8]
-
Advantages: High sensitivity and specificity, direct analysis of the extract without derivatization, and high throughput capabilities.
-
Disadvantages: Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated and mitigated during method validation.
Recommendation: For the quantification of 3-NPh in complex biological matrices, LC-MS/MS is the superior choice. Its ability to provide high sensitivity and specificity without the need for derivatization makes it a more efficient and robust platform for this application.
A Validated LC-MS/MS Method: A Step-by-Step Protocol
This section outlines a detailed protocol for the validation of an LC-MS/MS method for the quantification of 3-NPh in human plasma.
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., this compound-d7)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
-
SPE cartridges (e.g., C18, 100 mg, 3 mL)
Experimental Workflow
The overall workflow for sample analysis and method validation is depicted in the following diagram:
Caption: Bioanalytical Method Validation Workflow for 3-NPh.
Detailed Protocol
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of 3-NPh in a suitable organic solvent (e.g., methanol).
-
Serially dilute the stock solution to prepare working solutions for calibration standards and quality controls (QCs).
-
Spike the working solutions into drug-free human plasma to create calibration standards at a minimum of six concentration levels and QCs at low, medium, and high concentrations.
-
-
Sample Extraction (SPE):
-
To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Precondition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the 3-NPh and internal standard with a strong organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both 3-NPh and the internal standard.
-
-
Validation Experiments
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interfering peaks are present at the retention time of 3-NPh and the internal standard.
-
Linearity: Analyze the calibration curve on three separate days. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=6) on three separate days. The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Stability: Evaluate the stability of 3-NPh in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C).
-
Post-Preparative Stability: In the autosampler.
-
Data Interpretation and Performance Comparison
The following table summarizes the expected performance characteristics of the validated LC-MS/MS method compared to a hypothetical GC-MS method.
| Parameter | LC-MS/MS | GC-MS | Rationale for Performance |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL | The high sensitivity of modern tandem mass spectrometers allows for lower detection limits. |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL | Both techniques can offer good linearity over a wide dynamic range. |
| Accuracy (% Bias) | < 10% | < 15% | The specificity of MRM in LC-MS/MS reduces interferences, leading to better accuracy. |
| Precision (% CV) | < 10% | < 15% | The automated nature of the LC-MS/MS workflow generally results in better precision. |
| Sample Throughput | High | Moderate | The elimination of the derivatization step and faster run times contribute to higher throughput for LC-MS/MS. |
| Matrix Effects | Must be evaluated | Less pronounced | While GC-MS is less prone to ion suppression, matrix effects in LC-MS/MS can be managed with a good internal standard and sample cleanup. |
Conclusion and Future Perspectives
The validation of a bioanalytical method for this compound in complex biological matrices is a rigorous process that demands careful consideration of sample preparation, instrumental analysis, and adherence to regulatory guidelines. While both GC-MS and LC-MS/MS are capable of quantifying 3-NPh, the superior sensitivity, specificity, and throughput of LC-MS/MS make it the more advantageous platform for modern bioanalytical laboratories.
The detailed protocol and comparative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods. As analytical technologies continue to evolve, we can anticipate further improvements in sensitivity and automation, enabling a more comprehensive understanding of the toxicology and metabolism of this compound and other environmental contaminants.
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U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][9][10]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][11]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][3]
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ResearchGate. (n.d.). Suggested metabolic pathway of formation of nitrophenanthrenes and some...[Link][1]
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ResearchGate. (2005). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. [Link][7]
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Navigating the Matrix: A Comparative Guide to SPE Sorbents for 3-Nitrophenanthrene Extraction
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of 3-Nitrophenanthrene, a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) family, is of paramount importance due to its potential carcinogenicity and prevalence as an environmental contaminant. The journey from a complex sample matrix to a clean, concentrated analyte ready for instrumental analysis is fraught with challenges. Solid-Phase Extraction (SPE) stands as a cornerstone of modern sample preparation, offering a powerful tool to isolate and enrich this compound. However, the success of any SPE method hinges on the judicious selection of the sorbent.
This guide provides an in-depth, objective comparison of different SPE sorbents for the extraction of this compound. Moving beyond a mere listing of options, we will delve into the underlying chemistry of the sorbents, present supporting data from analogous compounds, and provide actionable, step-by-step protocols to empower you to make informed decisions in your analytical endeavors.
The Foundation: Understanding Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used to separate components of a mixture in a liquid sample.[1] The sample is passed through a cartridge containing a solid adsorbent (the sorbent), and the analytes of interest are retained on the sorbent while the undesired matrix components pass through.[2] Subsequently, the retained analytes are eluted with a small volume of a strong solvent.[3] The primary retention mechanisms in SPE are:
-
Reversed-Phase: Utilizes non-polar sorbents to retain non-polar to moderately polar analytes from a polar matrix.[1]
-
Normal-Phase: Employs polar sorbents to retain polar analytes from a non-polar matrix.[3]
-
Ion-Exchange: Based on the electrostatic attraction between charged analytes and a sorbent with an opposite charge.[1]
This compound, with its polycyclic aromatic hydrocarbon backbone and a nitro group, is a moderately polar compound. This characteristic makes reversed-phase SPE the most common and effective approach for its extraction from aqueous matrices.
The Contenders: A Comparative Analysis of SPE Sorbents for this compound
The choice of sorbent is the most critical parameter in developing a robust SPE method.[3] We will compare three main classes of sorbents relevant to this compound extraction: silica-based, polymer-based, and inorganic sorbents.
Silica-Based Sorbents: The C18 Workhorse
Silica-based sorbents, particularly those with an octadecyl (C18) bonded phase, are the most traditional and widely used for reversed-phase SPE.[4]
-
Mechanism of Action: The long alkyl chains of the C18 phase provide a non-polar surface that interacts with the hydrophobic polycyclic aromatic structure of this compound via van der Waals forces.[4]
-
Advantages:
-
Well-characterized and widely available from numerous manufacturers.[5]
-
Offers good retention for a broad range of non-polar to moderately polar compounds.
-
-
Disadvantages:
-
Susceptible to drying out after conditioning, which can lead to a significant decrease in recovery.
-
Limited pH stability (typically stable between pH 2 and 8), which can be a drawback when pH adjustment of the sample is necessary for optimal retention.[6]
-
Residual silanol groups on the silica surface can lead to secondary interactions with polar functional groups, potentially causing inconsistent recoveries.[6]
-
Polymer-Based Sorbents: The Next Generation of Retention
Polymeric sorbents, such as those based on polystyrene-divinylbenzene (PS-DVB) or modified co-polymers like N-vinylpyrrolidone-divinylbenzene (e.g., Waters Oasis HLB), have gained significant popularity due to their enhanced performance characteristics.[7][8]
-
Mechanism of Action: These sorbents offer a combination of hydrophobic and polar retention mechanisms. The PS-DVB backbone provides strong reversed-phase retention, while incorporated polar functional groups can offer secondary interactions, leading to higher retention of a wider range of compounds.[9]
-
Advantages:
-
Higher Capacity and Retention: Generally exhibit higher surface area and loading capacity compared to silica-based sorbents.[8] This is particularly beneficial when dealing with large sample volumes or trace concentrations of analytes.
-
pH Stability: Stable over a wide pH range (typically 1 to 14), allowing for greater flexibility in method development.[8]
-
Water-Wettable: Many modern polymeric sorbents are water-wettable, meaning they do not suffer from the "drying out" issue common with silica-based sorbents, leading to more robust and reproducible methods.
-
-
Disadvantages:
-
Can sometimes exhibit stronger retention, requiring more aggressive elution solvents.
-
May have different selectivity compared to C18, which could be an advantage or disadvantage depending on the sample matrix.
-
Experimental Insight: Studies comparing polymeric sorbents to C18 for the extraction of pesticides, which share some structural similarities with PAHs, have shown that polymeric sorbents often provide better recoveries, especially for more polar compounds.[8] For nitro-PAHs, the enhanced retention capabilities of polymeric sorbents are expected to lead to higher and more consistent recoveries compared to C18, especially in complex matrices.
Inorganic Sorbents: The Cleanup Specialist - Florisil®
Florisil®, a magnesium silicate, is a polar sorbent primarily used in normal-phase SPE.[10] While not the first choice for primary extraction of this compound from aqueous samples, it plays a crucial role in sample cleanup.
-
Mechanism of Action: Florisil is a highly active, polar adsorbent that retains polar interfering compounds from a non-polar extract.[11]
-
Application: It is particularly effective for removing polar matrix components like lipids, pigments, and other polar interferences from the final extract before instrumental analysis.[10] This is often a necessary step when analyzing samples with complex matrices, such as food or biological tissues.
-
Advantages:
-
Excellent for removing polar interferences that can affect chromatographic performance and instrument sensitivity.[10]
-
Well-established in official methods for pesticide and PAH analysis.
-
-
Disadvantages:
-
Requires the sample to be in a non-polar solvent, often necessitating a solvent exchange step after the initial reversed-phase SPE.
-
The activity of Florisil can be affected by its water content, requiring careful handling and storage.[11]
-
Data-Driven Comparison: Selecting the Optimal Sorbent
The following table summarizes the key performance characteristics of the discussed sorbents for the extraction of this compound, based on their inherent properties and data from related compounds.
| Sorbent Type | Primary Retention Mechanism | Expected Recovery for this compound | Capacity | pH Stability | Key Advantages | Key Disadvantages |
| C18 (Silica-Based) | Reversed-Phase (Hydrophobic) | Good to Excellent | Moderate | Limited (pH 2-8) | Well-established, good for non-polar compounds. | Prone to drying, limited pH range, potential for silanol interactions.[6] |
| Polymeric (PS-DVB, etc.) | Reversed-Phase (Hydrophobic & π-π) | Excellent | High | Wide (pH 1-14) | High capacity, not prone to drying, wide pH stability.[8] | May require stronger elution solvents. |
| Florisil® (Inorganic) | Normal-Phase (Adsorption) | Not for primary extraction | High (for polar interferences) | Wide | Excellent for cleanup of polar interferences.[10] | Requires non-polar solvent, sensitive to water content.[11] |
Visualizing the Process: SPE Workflow and Sorbent Interaction
To better illustrate the practical application and underlying principles, the following diagrams created using Graphviz depict a general SPE workflow and the interaction of this compound with different sorbents.
Caption: A generalized workflow for Solid-Phase Extraction.
Caption: Interaction mechanisms of this compound with different SPE sorbents.
Step-by-Step Experimental Protocols
The following are detailed, yet generic, protocols for the extraction of this compound using the discussed sorbents. These should be considered as a starting point for method development and may require optimization for specific sample matrices.
Protocol 1: Reversed-Phase SPE using C18 or Polymeric Sorbent
This protocol is suitable for the primary extraction of this compound from aqueous samples.
-
Sorbent Conditioning:
-
Pass 3-5 mL of a water-miscible organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge.[12] This step solvates the bonded phase.
-
-
Sorbent Equilibration:
-
Pass 3-5 mL of reagent water or a buffer matching the pH of the sample through the cartridge.[12] This removes the organic solvent and prepares the sorbent for the aqueous sample. For C18, do not allow the sorbent to go dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove weakly retained interferences.[12]
-
-
Sorbent Drying (Optional but Recommended):
-
Dry the sorbent bed by applying vacuum or positive pressure for 5-10 minutes to remove residual water, which can interfere with the elution step.
-
-
Elution:
-
Elute the this compound with a small volume (e.g., 2 x 1 mL) of a strong organic solvent (e.g., acetonitrile, methylene chloride, or a mixture thereof). Collect the eluate.
-
-
Post-Elution:
-
The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., mobile phase for LC analysis).
-
Protocol 2: Normal-Phase Cleanup using Florisil®
This protocol is intended for the cleanup of a non-polar extract containing this compound.
-
Sorbent Conditioning:
-
Pass 3-5 mL of the elution solvent (e.g., hexane or a hexane/acetone mixture) through the Florisil® cartridge.
-
-
Sample Loading:
-
Load the non-polar sample extract onto the conditioned cartridge.
-
-
Washing (Elution of Analyte):
-
In this normal-phase cleanup, the less polar this compound will have a lower affinity for the polar Florisil® sorbent compared to polar interferences. Therefore, the analyte is eluted with a non-polar solvent (e.g., hexane), while the polar interferences are retained.
-
-
Elution of Interferences (for sorbent regeneration/disposal):
-
A more polar solvent can be used to elute the retained polar interferences if necessary.
-
Conclusion and Recommendations
The selection of an SPE sorbent for this compound extraction is a critical decision that directly impacts the quality and reliability of analytical results.
-
For routine analysis of aqueous samples , modern polymeric sorbents are highly recommended. Their high capacity, broad pH stability, and resistance to drying offer superior robustness and reproducibility compared to traditional C18 sorbents.
-
Silica-based C18 sorbents remain a viable and cost-effective option, particularly when dealing with less complex matrices and when the analytical method is well-established and controlled to prevent sorbent drying.
-
Florisil® is an invaluable tool for post-extraction cleanup , especially when analyzing samples with high levels of polar interferences that could compromise chromatographic analysis.
Ultimately, the optimal choice of sorbent will depend on the specific requirements of the assay, including the sample matrix, the required limit of detection, and the available instrumentation. It is always advisable to perform initial method development and validation to confirm the performance of the chosen sorbent for your specific application.
References
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Florisil SPE tubes are ideal for cleanup of sample extracts prior to GC-ECD analysis of chlorinated pesticides. Restek. Available at: [Link]
-
Oasis Prime HLB Food Applications Notebook. Waters Corporation. Available at: [Link]
-
Strata Silica-Based Solid Phase Extraction (SPE) Sorbents. Phenomenex. Available at: [Link]
-
Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis HLB SPE for High Analyte Recovery. Waters Corporation. Available at: [Link]
-
Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Agilent. Available at: [Link]
-
Oasis Sample Preparation. Waters Corporation. Available at: [Link]
-
A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries. Waters Corporation. Available at: [Link]
-
Strata Florisil ® SPE Products Strata Solid Phase Extraction. Phenomenex. Available at: [Link]
-
Oasis Prime HLB – The Fastest way to Clean Samples. Waters Corporation. Available at: [Link]
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Strata Silica-Based Solid Phase Extraction (SPE) Sorbents. Phenomenex. Available at: [Link]
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79 NEW POLYMERIC AND OTHER TYPES OF SORBENTS FOR SOLID-PHASE EXTRACTION OF POLAR ORGANIC MICROPOLLUTANTS FROM ENVIRONMENTAL WATE. Available at: [Link]
-
EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. USDA ARS. Available at: [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. Available at: [Link]
-
Solid Phase Extraction (SPE) Columns & Cartridges. Phenomenex. Available at: [Link]
-
APPLICATIONS. Phenomenex. Available at: [Link]
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EU Priority PAH Analysis in Pumpkin Seed Oil Using Bond Elut EMR—Lipid Cleanup by GC/MS/MS. Agilent. Available at: [Link]
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A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available at: [Link]
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Strata-X Solid Phase Extraction (SPE) Products. Phenomenex. Available at: [Link]
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APPLICATIONS. Phenomenex. Available at: [Link]
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Agilent Bond Elut Plexa and Polymeric SPE Selection Guide. Agilent. Available at: [Link]
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Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. LabRulez LCMS. Available at: [Link]
-
Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges. Available at: [Link]
-
Strata and Strata-X. Phenomenex. Available at: [Link]
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The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
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SPE Method Development Tips and Tricks. Agilent. Available at: [Link]
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Why and when is florisil cleanup necessary with sample extracts?. Biotage. Available at: [Link]
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Evaluation of C18 solid‐phase extraction cartridges for the isolation of select pesticides and metabolites. ResearchGate. Available at: [Link]
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Phenomenex Strata C18-E Solid Phase Extraction (SPE). LabRulez GCMS. Available at: [Link]
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Contamination following Florisil cleanup. Chromatography Forum. Available at: [Link]
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Recoveries of the target compounds from C18 cartridges at different pH... ResearchGate. Available at: [Link]
-
Recent developments in polymer-based sorbents for solid-phase extraction. ResearchGate. Available at: [Link]
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New polymeric sorbent for the solid-phase extraction of chlorophenols from water samples followed by gas chromatography-electron-capture detection. PubMed. Available at: [Link]
-
Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Request PDF. ResearchGate. Available at: [Link]
-
Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides. Request PDF. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Nitrophenanthrene for Research Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While 3-Nitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a valuable compound in toxicological and environmental research, its handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of your personnel and the protection of our environment.
Hazard Assessment: Understanding the Risks of this compound
This compound is not a benign substance. As a member of the nitro-PAH class of compounds, it is recognized for its potential carcinogenic properties.[1][2] It is crucial to handle this chemical with the understanding that it may pose significant health risks upon exposure. The primary routes of exposure in a laboratory setting include inhalation of airborne particles, dermal contact, and accidental ingestion.[2] Therefore, all handling and disposal procedures must be designed to minimize these exposure pathways.
Regulatory Framework: Navigating EPA Hazardous Waste Regulations
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] It is the legal responsibility of the waste generator—the laboratory that creates the waste—to determine if their waste is hazardous.[3]
Hazardous wastes are categorized as either "listed" wastes (F, K, P, and U lists) or "characteristic" wastes (ignitability, corrosivity, reactivity, and toxicity).[5][6] A thorough review of the EPA's P and U lists in 40 CFR § 261.33 reveals that This compound is not specifically listed .[7][8][9] This absence of a specific listing means that the waste must be evaluated against the four characteristics of hazardous waste to determine its regulatory status.[6]
Waste Characterization: A Step-by-Step Protocol
Given the toxicological profile of nitrated polycyclic aromatic hydrocarbons, waste containing this compound will likely be classified as hazardous due to the toxicity characteristic . If the compound is dissolved in a flammable solvent, it may also exhibit the ignitability characteristic .
Protocol for Waste Characterization:
-
Toxicity Assessment:
-
The toxicity of this compound as a potential carcinogen necessitates its management as a toxic hazardous waste.[1][2]
-
If the concentration of this compound in a waste stream is known, it must be compared against regulatory thresholds. However, as a precautionary principle, any waste containing this compound should be treated as toxic.
-
The appropriate EPA hazardous waste code for a waste that is toxic is D004-D043 , depending on the specific contaminants.[10] Given its nature as a toxic organic compound, it falls within this category.
-
-
Ignitability Assessment:
-
If this compound is in a solid, crystalline form, it is not ignitable.
-
If it is dissolved in a solvent, the flashpoint of the solvent will determine ignitability. A flash point below 140°F (60°C) classifies the waste as ignitable.[11][12]
-
The EPA hazardous waste code for ignitable waste is D001 .[11][12]
-
Personal Protective Equipment (PPE): A Non-Negotiable for Safety
Due to the carcinogenic potential of this compound, stringent personal protective measures are required at all times during handling and disposal.
-
Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[13][14]
-
Eye Protection: Use chemical splash goggles and a face shield to protect against splashes and airborne particles.[13][14]
-
Lab Coat: A dedicated, buttoned lab coat is mandatory to protect personal clothing. This lab coat should not be worn outside of the laboratory.[15][16]
-
Respiratory Protection: When handling the solid compound or preparing solutions, work within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][16]
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[1][15]
-
Cleanup of Solid Spills:
-
Gently cover the spill with a damp paper towel to avoid generating airborne dust.
-
Carefully scoop the material into a designated hazardous waste container.
-
-
Cleanup of Liquid Spills:
-
Use an absorbent material to soak up the spill, working from the outside in.
-
Place the used absorbent material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Disposal: Label the waste container with "Hazardous Waste" and the chemical name, and dispose of it according to the procedures outlined below.
Waste Disposal Procedures: From Cradle to Grave
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail to ensure regulatory compliance and safety.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound (e.g., unused compound, contaminated labware, spill cleanup debris) in a designated, leak-proof, and chemically compatible container.
-
Do not mix this waste with other waste streams unless they are compatible.
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
Identify the contents, including "this compound" and any solvents present, with their approximate concentrations.
-
Indicate the appropriate hazardous waste characteristics (e.g., "Toxic," "Ignitable").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste composition.
-
-
Recommended Disposal Method: Incineration:
-
Due to its organic and hazardous nature, high-temperature incineration is the preferred method for the complete destruction of this compound.
-
Studies have shown that incineration at temperatures of 870°C to 1200°C (1600°F to 2200°F) is effective for the destruction of nitrated polycyclic aromatic hydrocarbons.[17]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | EPA Waste Code |
| Primary Hazard | Potential Carcinogen | Toxicity (D-code series) |
| Secondary Hazard (if in solvent) | Ignitable | D001 |
| Recommended Disposal Method | High-Temperature Incineration | N/A |
| Incineration Temperature | 870°C to 1200°C (1600°F to 2200°F) | N/A |
By adhering to these rigorous procedures, you can ensure that your groundbreaking research does not come at the cost of safety or environmental integrity. The principles of responsible chemical stewardship are integral to scientific excellence.
References
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Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Guidelines for Working with Carcinogens. Retrieved from [Link]
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University of Delaware. (n.d.). Chemical Carcinogens. Retrieved from [Link]
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The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]
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U.S. Government Publishing Office. (2006, July 1). 40 CFR Ch. I (7–1–06 Edition) § 261.33. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 1). Guidelines for Carcinogen Risk Assessment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, January 13). EPA Efforts to Reduce Exposure to Carcinogens and Prevent Cancer. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Environment and Climate Change Canada. (n.d.). Fact sheet: Incineration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrophenanthrene
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Nitrophenanthrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Our commitment is to empower your research by providing value beyond the product, ensuring both scientific integrity and the personal safety of your team.
Understanding the Hazard: Why this compound Demands Respect
The primary routes of exposure are inhalation, skin contact, and ingestion. Due to its low vapor pressure, the inhalation of dust particles is a primary concern. Skin absorption is also a significant risk. The causality behind these risks lies in the chemical's structure, which can allow it to intercalate with DNA and undergo metabolic activation to reactive intermediates that can cause cellular damage and mutations.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₉NO₂ | [1][3][4][5] |
| Molecular Weight | 223.23 g/mol | [1][3][4] |
| Boiling Point | 423.9 ± 14.0 °C at 760 mmHg | [3] |
| Flash Point | 214.7 ± 12.9 °C | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is the first line of defense in preventing exposure.
Respiratory Protection
Given the risk of inhaling fine dust particles, a NIOSH-approved respirator is required. For operations that may generate dust, such as weighing or transferring solid material, a powered air-purifying respirator (PAPR) with a P100 (HEPA) filter is recommended. For less dusty operations, a full-facepiece respirator with P100 cartridges provides a high level of protection.
Hand Protection
Double gloving is mandatory. The inner glove should be a thin, powder-free nitrile glove. The outer glove should be a chemical-resistant glove, such as butyl rubber or Viton™, which should be changed immediately upon any sign of contamination. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection
A disposable, solid-front, back-tying chemical-resistant gown or coverall is required. This should be worn over your regular laboratory coat. Ensure that the sleeves of the gown are tucked into the outer gloves.
Eye and Face Protection
Chemical splash goggles that meet the ANSI Z87.1 standard are essential. A full-face shield worn over the goggles is required when there is a risk of splashes or aerosol generation.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing the risk of exposure. All work with this compound must be conducted within a designated area, such as a certified chemical fume hood or a glove box.
Preparation and Weighing
-
Designated Area: All handling of this compound powder must be performed in a chemical fume hood with a face velocity of at least 100 feet per minute.
-
Decontamination: Before starting, decontaminate the work surface with a suitable solvent (e.g., isopropanol) and then line it with absorbent, plastic-backed paper.
-
Weighing: Use a balance inside the fume hood. If possible, use a balance with a draft shield. Tare a tared container before adding the chemical to minimize the generation of dust.
-
Spill Kit: Ensure a spill kit specifically for hazardous solids is readily available within the fume hood.
Solution Preparation
-
Solvent Addition: Add the solvent to the container with the weighed this compound slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.
Post-Handling Decontamination
-
Surface Decontamination: After handling, thoroughly decontaminate all surfaces within the fume hood.
-
Equipment Decontamination: Decontaminate any equipment used, such as spatulas and beakers, with an appropriate solvent.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol. All waste must be handled as hazardous waste.
Waste Segregation
-
Solid Waste: All contaminated solid waste, including gloves, disposable gowns, absorbent paper, and weighing paper, must be placed in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Closure: Keep waste containers closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
Final Disposal
-
EH&S Pickup: Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal of the hazardous waste. Do not attempt to dispose of this material down the drain or in the regular trash.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and decisive action is crucial.
Skin Contact
-
Immediate Action: Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove Clothing: Remove any contaminated clothing while flushing.
-
Medical Attention: Seek immediate medical attention.
Eye Contact
-
Immediate Action: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Medical Attention: Seek immediate medical attention.
Inhalation
-
Move to Fresh Air: Immediately move the affected person to fresh air.
-
Medical Attention: Seek immediate medical attention.
Ingestion
-
Do Not Induce Vomiting: Do not induce vomiting.
-
Medical Attention: Seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material from your spill kit.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and EH&S.
-
Prevent others from entering the area.
-
Allow only trained personnel to clean up the spill.
-
Visual Workflow Guides
To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for personal protective equipment and waste disposal.
Donning and Doffing PPE Workflow
Caption: Sequential process for safely putting on and taking off Personal Protective Equipment.
Waste Disposal Workflow
Caption: A clear workflow for the safe segregation and disposal of this compound waste.
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring a safe laboratory environment for yourself and your colleagues.
References
-
This compound | CAS#:17024-19-0 | Chemsrc . [Link]
-
This compound | C14H9NO2 | CID 97240 - PubChem . National Institutes of Health. [Link]
-
Safety data sheet for Phenanthrene . CPAchem. [Link]
-
This compound - NIST WebBook . National Institute of Standards and Technology. [Link]
-
2-Nitrophenanthrene | C14H9NO2 | CID 28206 - PubChem . National Institutes of Health. [Link]
-
Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR . [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
